Chromium carbonate
Description
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Properties
IUPAC Name |
chromium(3+);carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Cr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTADESQVWCREX-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].[Cr+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CCrO3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.005 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29689-14-3 | |
| Record name | Chromic carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029689143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, chromium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.241 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of Chromium(III) Carbonate: A Technical Guide
Introduction
Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound of interest in various industrial applications, including the preparation of chromium-containing catalysts, pigments, and as a precursor in the synthesis of other chromium compounds.[1] This technical guide provides an in-depth overview of the synthesis and characterization of chromium(III) carbonate, tailored for researchers, scientists, and professionals in drug development who may utilize chromium compounds in their work. Due to the limited availability of comprehensive characterization data for pure chromium(III) carbonate in published literature, this guide combines established synthesis protocols with expected characterization profiles based on analogous compounds.
Synthesis of Chromium(III) Carbonate
The synthesis of chromium(III) carbonate can be achieved through several methods, with precipitation being the most commonly documented. Hydrothermal and solvothermal methods also present viable, albeit less specifically documented, routes for the synthesis of this compound.
Precipitation Method
The precipitation method is a widely used technique for the synthesis of insoluble metal carbonates. It involves the reaction of a soluble chromium(III) salt with a soluble carbonate salt in an aqueous solution, leading to the formation of a chromium(III) carbonate precipitate.
Experimental Protocol:
A detailed experimental protocol for the precipitation of chromium(III) carbonate is outlined in patent literature.[2][3]
-
Materials:
-
Chromium(III) chloride (CrCl₃) solution (e.g., 35% aqueous solution)
-
Sodium carbonate (Na₂CO₃) solution (e.g., 10% aqueous solution)
-
Deionized water
-
-
Procedure:
-
Prepare a 35% aqueous solution of chromium(III) chloride and a 10% aqueous solution of sodium carbonate.
-
Adjust the temperature of both solutions to 20°C.
-
Simultaneously and continuously add the chromium(III) chloride solution (at a rate of 1.7 g/min ) and the sodium carbonate solution (at a rate of 10 g/min ) to a reaction vessel containing pure water also maintained at 20°C.[3]
-
Maintain the pH of the reaction mixture between 6 and 12, with a more preferable range of 7 to 8.[2]
-
The reaction temperature should be kept above 0°C and below 50°C.[2]
-
Continuously stir the reaction mixture (e.g., at 300 rpm) during the addition of reactants to ensure homogeneity.[3]
-
Upon formation, the chromium(III) carbonate will precipitate out of the solution.
-
Filter the precipitate and wash with water until the conductivity of the filtrate is below a certain threshold (e.g., 5 mS/cm) to remove residual soluble salts.[2]
-
Dry the resulting filter cake under vacuum at a low temperature (e.g., 40°C) for an extended period (e.g., 48 hours) to obtain the final chromium(III) carbonate powder.[3]
-
Table 1: Summary of Reaction Parameters for Precipitation Synthesis
| Parameter | Value/Range | Reference |
| Chromium Precursor | Chromium(III) chloride | [3] |
| Carbonate Precursor | Sodium carbonate | [3] |
| Reaction Temperature | >0°C and <50°C | [2] |
| pH | 6 - 12 (preferably 7 - 8) | [2] |
| Stirring Speed | ~300 rpm | [3] |
| Drying Conditions | 40°C under vacuum for 48h | [3] |
Hydrothermal Synthesis (Proposed)
Hypothetical Experimental Protocol:
-
Materials:
-
Chromium(III) salt (e.g., chromium(III) nitrate, Cr(NO₃)₃·9H₂O)
-
Urea (B33335) (CO(NH₂)₂) as a carbonate source (decomposes to form carbonate ions in situ)
-
Deionized water
-
-
Procedure:
-
Dissolve a stoichiometric amount of a chromium(III) salt and an excess of urea in deionized water.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it to a temperature in the range of 120-180°C for a period of 12-24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the resulting precipitate by filtration or centrifugation.
-
Wash the product with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a moderate temperature (e.g., 60-80°C).
-
Solvothermal Synthesis (Proposed)
Solvothermal synthesis is similar to the hydrothermal method, but it utilizes a non-aqueous solvent. This can influence the morphology and properties of the resulting material. A protocol can be adapted from the solvothermal synthesis of other nanomaterials.[5]
Hypothetical Experimental Protocol:
-
Materials:
-
Chromium(III) salt (e.g., chromium(III) acetylacetonate)
-
An organic solvent (e.g., ethanol, ethylene (B1197577) glycol)
-
A carbonate source (e.g., urea, or direct bubbling of CO₂)
-
-
Procedure:
-
Dissolve the chromium(III) precursor and the carbonate source in the chosen organic solvent within a Teflon-lined autoclave.
-
Heat the sealed autoclave to a temperature between 150°C and 200°C for several hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the product by centrifugation.
-
Wash the precipitate with the solvent used for the reaction and then with ethanol.
-
Dry the product in a vacuum oven.
-
Characterization of Chromium(III) Carbonate
A comprehensive characterization of the synthesized chromium(III) carbonate is essential to confirm its identity, purity, and physical properties. The following techniques are typically employed. Due to the scarcity of published data for pure chromium(III) carbonate, the expected results are described based on the known behavior of other inorganic carbonates.
X-ray Diffraction (XRD)
X-ray diffraction is a primary technique for determining the crystal structure and phase purity of a material. An XRD pattern of a crystalline material will show a series of diffraction peaks at specific 2θ angles, which are characteristic of its crystal lattice. For amorphous materials, a broad hump is observed instead of sharp peaks.
Expected Results:
Table 2: Expected XRD Data for a Crystalline Carbonate (Illustrative)
| 2θ (degrees) | d-spacing (Å) | Miller Indices (hkl) |
| Peak 1 | Value 1 | (h₁k₁l₁) |
| Peak 2 | Value 2 | (h₂k₂l₂) |
| Peak 3 | Value 3 | (h₃k₃l₃) |
| ... | ... | ... |
Note: This table is a template. Actual peak positions for chromium(III) carbonate would need to be determined experimentally.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For chromium(III) carbonate, the characteristic vibrations of the carbonate ion (CO₃²⁻) are of primary interest.
Expected Results:
The FTIR spectrum of chromium(III) carbonate is expected to show strong absorption bands characteristic of the carbonate group. The main vibrational modes for the carbonate ion are the symmetric stretching (ν₁), out-of-plane bending (ν₂), asymmetric stretching (ν₃), and in-plane bending (ν₄). The positions of these bands can be influenced by the coordination of the carbonate ion to the metal center. Additionally, a broad band in the region of 3000-3600 cm⁻¹ would indicate the presence of water (O-H stretching), either as lattice water or adsorbed moisture. A band corresponding to the Cr-O bond vibration is also expected at lower wavenumbers.
Table 3: Expected FTIR Absorption Bands for a Metal Carbonate
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching of adsorbed water |
| ~1410-1450 | Asymmetric stretching of C-O (ν₃) |
| ~1060-1090 | Symmetric stretching of C-O (ν₁) |
| ~850-880 | Out-of-plane bending of C-O (ν₂) |
| ~680-720 | In-plane bending of C-O (ν₄) |
| < 600 | Cr-O stretching |
Note: The exact positions of the carbonate peaks can vary. This table is based on typical values for inorganic carbonates.[9]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is useful for determining the thermal stability and decomposition pathway of a compound.
Expected Results:
The TGA curve of chromium(III) carbonate is expected to show a multi-step decomposition. The first weight loss, typically occurring at temperatures below 200°C, would correspond to the loss of adsorbed or hydrated water. The major weight loss at higher temperatures would be due to the decomposition of the carbonate into chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂). The theoretical weight loss for the decomposition of anhydrous Cr₂(CO₃)₃ to Cr₂O₃ is approximately 46.5%.
2 Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3 CO₂(g)
The decomposition temperature can provide information about the thermal stability of the material. For comparison, calcium carbonate decomposes in the range of 600-850°C.[10]
Table 4: Expected TGA Data for Chromium(III) Carbonate Decomposition
| Temperature Range (°C) | Weight Loss (%) | Assignment |
| 50 - 200 | Variable | Loss of adsorbed/hydrated water |
| > 300 | ~46.5 (theoretical) | Decomposition of Cr₂(CO₃)₃ to Cr₂O₃ |
Note: The decomposition temperature for chromium(III) carbonate needs to be determined experimentally.
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and particle size of the synthesized material. It provides high-resolution images of the sample's topography.
Expected Results:
SEM analysis of the synthesized chromium(III) carbonate powder would reveal the morphology of the particles, which can be influenced by the synthesis method. For instance, precipitation may result in agglomerated nanoparticles or larger, irregular particles. Hydrothermal or solvothermal methods might produce more well-defined crystal habits. The patent describing the precipitation method suggests the formation of fine particles with an average primary particle diameter of 1000 nm or less, and more preferably between 50 and 500 nm.[2]
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the workflows for the synthesis and characterization of chromium(III) carbonate.
Conclusion
This technical guide has outlined the primary methods for the synthesis of chromium(III) carbonate and the key techniques for its characterization. While a detailed precipitation protocol is available, further research is needed to establish optimized procedures for hydrothermal and solvothermal routes and to provide a comprehensive set of characterization data for the pure compound. The information and proposed protocols herein serve as a valuable resource for researchers and scientists working with chromium compounds, providing a solid foundation for the synthesis and analysis of chromium(III) carbonate. It is recommended that any synthesis be accompanied by thorough characterization to confirm the identity and purity of the final product.
References
- 1. jocpr.com [jocpr.com]
- 2. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 3. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chembam.com [chembam.com]
Unraveling the Structure of Chromium(III) Carbonate: A Technical Guide
Abstract
Chromium(III) carbonate (Cr₂(CO₃)₃) is an inorganic compound with applications in pigments, catalysis, and as a precursor for other chromium salts. Despite its utility, a definitive crystal structure analysis remains elusive in publicly accessible literature, suggesting that the compound may often be prepared in an amorphous or poorly crystalline state. This technical guide provides a comprehensive overview of the known properties of chromium(III) carbonate, detailed experimental protocols for its synthesis, and a roadmap for its structural characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and detailed analysis of chromium(III) carbonate and related compounds.
Introduction
Chromium(III) carbonate is a water-insoluble chromium source that readily converts to other chromium compounds, such as chromium oxide, upon heating. It is known to exist in various forms, with colors ranging from a green powder to a more soluble light blue solid. The synthesis conditions, particularly pH and temperature, appear to play a crucial role in determining the physical and chemical properties of the resulting material. The lack of readily available crystallographic data presents a significant gap in the full understanding of this compound's structure-property relationships. This guide outlines the necessary steps to bridge this gap, from synthesis to comprehensive structural analysis.
Physicochemical Properties of Chromium(III) Carbonate
While detailed crystallographic data is not available, several key physical and chemical properties of chromium(III) carbonate have been documented. These properties are summarized in the table below.
| Property | Description |
| Chemical Formula | Cr₂(CO₃)₃ |
| Appearance | Typically a green powder. A light blue, solid form has also been synthesized and is reported to have higher solubility in acidic solutions. |
| Solubility | Insoluble in water. Soluble in acids, leading to the formation of corresponding chromium(III) salts and the evolution of carbon dioxide gas. The light blue form is reported to dissolve completely in a pH 0.2 hydrochloric acid solution within 30 minutes at 25°C. |
| Thermal Decomposition | Upon heating, chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂). The balanced chemical equation for this decomposition is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g). |
| Molar Mass | 284.0189 g/mol . |
Experimental Protocols
Synthesis of Chromium(III) Carbonate
The synthesis of chromium(III) carbonate with controlled properties is critical for obtaining samples suitable for structural analysis. The following protocol is adapted from patent literature describing the synthesis of a highly soluble, light blue form of Cr₂(CO₃)₃.
Objective: To synthesize fine particles of chromium(III) carbonate.
Materials:
-
Aqueous solution of a trivalent chromium salt (e.g., chromium(III) chloride, CrCl₃, or chromium(III) sulfate, Cr₂(SO₄)₃).
-
Aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).
-
Aqueous medium (e.g., deionized water).
-
Acidic aqueous solution (for solubility testing, e.g., hydrochloric acid, HCl).
-
Reaction vessel with a stirrer.
-
pH meter.
-
Temperature control system (e.g., water bath).
-
Filtration apparatus.
-
Conductivity meter.
Procedure:
-
Prepare an aqueous solution of a trivalent chromium salt and a separate aqueous solution of a carbonate salt.
-
Maintain the temperature of an aqueous medium in the reaction vessel between 0°C and 50°C. A temperature above 50°C may lead to the formation of aggregates.
-
Simultaneously add the aqueous solution of the trivalent chromium salt and the aqueous solution of the carbonate salt to the stirred aqueous medium.
-
Continuously monitor and maintain the pH of the reaction mixture between 6 and 12, with a more preferred range of 6 to 10, and an even more preferred range of 7 to 8.
-
Allow the reaction to proceed to form a precipitate of chromium(III) carbonate.
-
Filter the resulting precipitate from the reaction mixture.
-
Wash the filtered chromium(III) carbonate with water until the conductivity of the filtrate is 5 mS/cm or less.
-
Dry the washed precipitate. The resulting product is expected to be a light blue solid.
Characterization of Chromium(III) Carbonate
A multi-technique approach is necessary to fully characterize the structure of the synthesized chromium(III) carbonate.
Objective: To determine the crystallinity and identify the crystal structure of the synthesized material.
Protocol for Powder X-ray Diffraction (PXRD):
-
Grind a small sample of the dried chromium(III) carbonate to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a sample holder.
-
Place the sample holder in the diffractometer.
-
Set the X-ray source (commonly Cu Kα, λ = 1.5406 Å).
-
Scan a 2θ range (e.g., 10-80°) with a specific step size and dwell time.
-
Analyze the resulting diffraction pattern. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous or poorly crystalline structure.
-
If the material is crystalline, the diffraction pattern can be indexed to determine the unit cell parameters, and the space group can be identified. Rietveld refinement can be used for a more detailed structural analysis.
Protocol for Single-Crystal X-ray Diffraction (SC-XRD): Note: This technique is contingent on the successful growth of single crystals of chromium(III) carbonate, which may be challenging.
-
Identify and select a suitable single crystal of chromium(III) carbonate under a microscope.
-
Mount the crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the crystal structure to determine the atomic positions within the unit cell.
-
Refine the structural model to obtain precise bond lengths, angles, and other crystallographic parameters.
Objective: To identify functional groups and probe the local chemical environment.
Protocol for Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Prepare a sample by mixing a small amount of the dried chromium(III) carbonate with potassium bromide (KBr) and pressing it into a pellet, or by using an Attenuated Total Reflectance (ATR) accessory.
-
Record the FTIR spectrum over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Analyze the spectrum for characteristic absorption bands of the carbonate group (CO₃²⁻), which typically appear in the regions of 1410-1450 cm⁻¹ (asymmetric stretching), 1060-1080 cm⁻¹ (symmetric stretching), and 850-880 cm⁻¹ (out-of-plane bending). The presence and splitting of these bands can provide information about the coordination of the carbonate ion.
Objective: To study the thermal stability and decomposition of the material.
Protocol for Thermogravimetric Analysis (TGA):
-
Place a small, accurately weighed amount of the chromium(III) carbonate sample into a TGA crucible.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the mass of the sample as a function of temperature.
-
Analyze the resulting TGA curve to identify the temperature ranges of mass loss, which correspond to decomposition events. The decomposition of Cr₂(CO₃)₃ to Cr₂O₃ and CO₂ is expected.
Visualizations
Experimental Workflow for Chromium(III) Carbonate Analysis
The following diagram illustrates the logical workflow for the synthesis and comprehensive structural characterization of chromium(III) carbonate.
Caption: Experimental workflow for the synthesis and structural analysis of chromium(III) carbonate.
Conclusion
While the definitive crystal structure of chromium(III) carbonate remains to be fully elucidated, this guide provides a comprehensive framework for its synthesis and characterization. The properties of the synthesized material are highly dependent on the reaction conditions, highlighting the importance of controlled synthesis protocols. By employing a combination of X-ray diffraction, spectroscopic, and thermal analysis techniques as outlined, researchers can systematically investigate the structural properties of chromium(III) carbonate. The successful crystallization and subsequent single-crystal X-ray diffraction analysis would be a significant step forward in understanding the fundamental structure of this versatile compound. This guide serves as a foundational resource for scientists and researchers aiming to contribute to the knowledge base of chromium chemistry and materials science.
In-Depth Technical Guide: Thermodynamic Properties of Chromium(III) Carbonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chromium(III) carbonate (Cr₂(CO₃)₃) is a compound of interest in various chemical processes; however, a comprehensive understanding of its thermodynamic properties is notably absent from the scientific literature. This guide addresses this knowledge gap by explaining the inherent instability of chromium(III) carbonate, which has precluded direct experimental measurement of its standard thermodynamic data. In lieu of direct data, this document provides a thorough compilation of the thermodynamic properties of key related chromium species, including elemental chromium, chromium(III) oxide, chromium(III) hydroxide (B78521), and the aqueous chromium(III) ion. Understanding the thermodynamics of these related compounds provides a critical framework for predicting the behavior and stability of chromium(III) carbonate in various environments. This guide also details established experimental protocols for the synthesis of chromium(III) carbonate and illustrates its decomposition pathway.
The Challenge of Characterizing Chromium(III) Carbonate: Instability and Hydrolysis
The primary challenge in determining the thermodynamic properties of solid chromium(III) carbonate is its significant instability, particularly in aqueous environments. Like other trivalent metal carbonates such as those of iron(III) and aluminum(III), chromium(III) carbonate readily undergoes hydrolysis. In the presence of water, it preferentially forms the more stable chromium(III) hydroxide (Cr(OH)₃) and releases carbon dioxide. This inherent instability makes the isolation and measurement of the pure, anhydrous solid's thermodynamic properties exceptionally difficult.
Chemical Properties and Decomposition
While quantitative thermodynamic data is scarce, the qualitative chemical behavior of chromium(III) carbonate is better understood. A key reaction is its thermal decomposition. Upon heating, solid chromium(III) carbonate decomposes to form solid chromium(III) oxide (Cr₂O₃) and carbon dioxide gas (CO₂)[1].
Decomposition Reaction: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)[1]
This reaction highlights the greater thermodynamic stability of chromium(III) oxide compared to the carbonate.
Thermodynamic Data of Key Related Chromium Compounds
To provide a robust thermodynamic context, this section presents the standard thermodynamic properties of elemental chromium and its more stable and well-characterized compounds. These values are essential for understanding the energy landscape of chromium-containing systems.
Table 1: Standard Thermodynamic Properties of Selected Chromium Species at 298.15 K
| Species | Formula | State | ΔH°f (kJ/mol) | ΔG°f (kJ/mol) | S° (J/mol·K) | C_p (J/mol·K) |
| Chromium | Cr | s | 0 | 0 | 23.77 | 23.35[2] |
| Chromium(III) Oxide | Cr₂O₃ | s | -1139.7[3] | -1058.1 | 81.2 | 118.9 |
| Chromium(III) Hydroxide | Cr(OH)₃ | s | -993.7 | -865.3 | 92.0 | N/A |
| Chromium(III) Ion | Cr³⁺ | aq | -254.4 | -225.5 | -269 | N/A |
Data sourced from various compilations and databases. Values for ΔG°f are calculated from ΔH°f and S° where not directly available. Data for Cr(OH)₃ and Cr³⁺(aq) can be found in thermodynamic databases, though values may vary slightly between sources.
Experimental Protocols: Synthesis of Chromium(III) Carbonate
While the determination of its thermodynamic properties is challenging, chromium(III) carbonate can be synthesized under specific controlled conditions. The following protocol is based on methods described in the literature, which emphasize the careful control of pH and temperature to favor the precipitation of the carbonate over the hydroxide.
Objective: To synthesize chromium(III) carbonate by reacting a soluble chromium(III) salt with a carbonate solution.
Materials:
-
Chromium(III) chloride (CrCl₃) or Chromium(III) nitrate (B79036) (Cr(NO₃)₃)
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
-
Beakers, magnetic stirrer, pH meter, filtration apparatus, drying oven
Methodology:
-
Preparation of Reactant Solutions:
-
Prepare an aqueous solution of a chromium(III) salt (e.g., 0.5 M CrCl₃).
-
Prepare an aqueous solution of a carbonate salt (e.g., 1.0 M Na₂CO₃).
-
-
Reaction and Precipitation:
-
Place a known volume of the chromium(III) salt solution in a beaker equipped with a magnetic stirrer.
-
Slowly add the carbonate solution to the chromium(III) solution while stirring vigorously.
-
Continuously monitor and adjust the pH of the reaction mixture. The optimal pH range for the precipitation of chromium(III) carbonate is typically between 6 and 8. Below this range, the carbonate may not precipitate effectively, and above this range, the formation of chromium(III) hydroxide is favored.
-
Maintain the reaction temperature below 50°C to minimize the formation of chromium(III) hydroxide.
-
-
Isolation and Purification:
-
Once the precipitation is complete, continue stirring for a designated period (e.g., 1 hour) to allow for the aging of the precipitate.
-
Separate the solid precipitate from the solution by filtration using a Buchner funnel or a similar apparatus.
-
Wash the collected solid with deionized water to remove any soluble impurities.
-
Dry the purified chromium(III) carbonate in a drying oven at a low temperature (e.g., 60-80°C) to avoid thermal decomposition.
-
Conclusion and Future Outlook
The thermodynamic properties of chromium(III) carbonate remain an open area for investigation. The inherent instability of the compound poses a significant barrier to traditional experimental characterization. Consequently, researchers and professionals must rely on the thermodynamic data of related, more stable chromium compounds to model and predict the behavior of chromium in carbonate-containing systems.
Future research in this area could focus on advanced computational methods, such as density functional theory (DFT), to theoretically predict the thermodynamic properties of chromium(III) carbonate. Such theoretical studies, anchored by the known thermodynamics of related species, could provide valuable estimates for the enthalpy of formation, Gibbs free energy, and entropy of this elusive compound. Furthermore, non-aqueous synthesis routes could be explored to produce a more stable form of chromium(III) carbonate, which might then be amenable to experimental thermodynamic analysis. A deeper understanding of the fundamental thermodynamic properties of chromium(III) carbonate would be beneficial for applications ranging from materials science to environmental chemistry and drug development.
References
Navigating the Solubility Landscape of Chromium Carbonate in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of chromium (III) carbonate in organic solvents. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data, outlines detailed experimental protocols for solubility determination, and explores the key factors influencing the dissolution of this inorganic compound in non-aqueous media.
Executive Summary
Chromium (III) carbonate (Cr₂(CO₃)₃) is an inorganic salt with limited solubility in many common solvents. While readily soluble in mineral acids, its behavior in organic solvents is less documented. This guide addresses this knowledge gap by presenting the available qualitative solubility information and providing a robust framework for its experimental determination. Understanding the solubility of chromium carbonate is crucial for its application in various fields, including catalysis, pigment production, and as a precursor for other chromium compounds.
Qualitative Solubility of Chromium (III) Carbonate
Direct quantitative solubility data for chromium (III) carbonate in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on chemical principles and scattered references, a qualitative assessment can be made. Trivalent chromium compounds, in general, exhibit low solubility in water, with the exception of certain salts like acetate (B1210297) and nitrate.[1] This trend of poor solubility often extends to polar organic solvents.
Table 1: Qualitative Solubility of Chromium (III) Carbonate in Various Solvents
| Solvent Category | Specific Solvent | Qualitative Solubility | Reference |
| Aqueous | Water | Insoluble | [2][3][4] |
| Water with CO₂ | Slightly Soluble | [2] | |
| Mineral Acids | Soluble | [2][3][4] | |
| Alcohols | Ethanol | Insoluble | [2] |
| Methanol | Insoluble (by inference) | [1] | |
| Ketones | Acetone | Insoluble (by inference) | [1] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data not available |
Note: "Insoluble" is a qualitative term and does not imply zero solubility. Trace or minor solubility may still occur.
Experimental Protocols for Solubility Determination
Given the scarcity of quantitative data, researchers often need to determine the solubility of this compound in specific organic solvents experimentally. The following protocols outline standard methodologies for this purpose.
Gravimetric Method
This is a classical and straightforward method for determining solubility.
Methodology:
-
Saturation: An excess amount of finely powdered chromium (III) carbonate is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature must be kept constant throughout this process.[5][6]
-
Separation: The saturated solution is carefully separated from the excess solid. This can be achieved by filtration through a fine-porosity filter or by centrifugation followed by decantation of the supernatant. It is critical to avoid any temperature changes during this step that could alter the solubility.
-
Solvent Evaporation: A precisely measured volume of the clear, saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven at a temperature that does not decompose the solute).
-
Quantification: Once the solvent is completely removed, the container with the dried solute is weighed again. The difference in weight corresponds to the mass of this compound that was dissolved in the measured volume of the solvent.
-
Calculation: The solubility is then calculated, typically in grams per liter (g/L) or moles per liter (mol/L).
Spectroscopic Method (UV-Vis or Atomic Absorption)
This method is suitable for colored compounds like many chromium salts and can be more sensitive than the gravimetric method.
Methodology:
-
Calibration Curve: A series of standard solutions of chromium (III) carbonate of known concentrations are prepared in the organic solvent of interest. The absorbance of each standard is measured at a specific wavelength (λ_max) using a UV-Vis spectrophotometer. For higher sensitivity and to avoid matrix effects, Atomic Absorption Spectroscopy (AAS) can be used to determine the chromium concentration. A calibration curve of absorbance versus concentration is then plotted.
-
Sample Preparation: A saturated solution of chromium (III) carbonate is prepared as described in the gravimetric method (steps 1 and 2).
-
Dilution: A small, accurately measured volume of the clear, saturated solution is withdrawn and diluted with a known volume of the pure solvent to bring its concentration within the range of the calibration curve.
-
Absorbance Measurement: The absorbance of the diluted solution is measured at the same wavelength used for the calibration curve.
-
Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.
-
Solubility Calculation: The solubility of the original saturated solution is calculated by taking the dilution factor into account.
Visualization of Methodologies and Influencing Factors
To aid in the conceptual understanding of the experimental workflow and the interplay of factors affecting solubility, the following diagrams are provided.
Caption: Experimental workflow for the gravimetric determination of solubility.
Caption: Key factors influencing the solubility of this compound.
Factors Influencing Solubility in Organic Solvents
The solubility of an inorganic salt like this compound in an organic solvent is a complex phenomenon governed by several interrelated factors.
-
"Like Dissolves Like" Principle : This is a fundamental concept in solubility. Polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[7] As an ionic compound, this compound is highly polar. Therefore, it is expected to have very low solubility in nonpolar organic solvents such as hexane (B92381) or toluene. Its solubility in polar organic solvents will depend on the solvent's ability to solvate the chromium (III) and carbonate ions effectively.
-
Solvent Polarity and Dielectric Constant : Polar solvents with high dielectric constants are generally better at dissolving ionic compounds because they can effectively shield the electrostatic attraction between the cation and anion.
-
Lattice Energy : The strength of the ionic bonds within the crystal lattice of this compound must be overcome by the energy released during the solvation of the ions. A high lattice energy will generally lead to lower solubility.
-
Temperature : For most solid solutes, solubility increases with increasing temperature.[8] This is because the dissolution process is often endothermic, and adding heat shifts the equilibrium towards more dissolution. However, this is not a universal rule and should be determined experimentally for each solute-solvent system.
-
Presence of Other Solutes : The presence of other substances, such as complexing agents, can significantly alter the solubility of this compound. For example, ligands that can form stable coordination complexes with the chromium (III) ion may enhance its solubility.
Conclusion
While quantitative solubility data for chromium (III) carbonate in organic solvents is sparse, this guide provides a foundational understanding for researchers. The qualitative data indicates a general insolubility in common organic solvents, a characteristic typical of many trivalent chromium salts. For applications requiring the dissolution of this compound in organic media, direct experimental determination of solubility is recommended. The provided protocols for gravimetric and spectroscopic analysis offer robust methods for obtaining this critical data. A thorough consideration of the factors influencing solubility will aid in solvent selection and the optimization of experimental conditions.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. This compound CAS#: 29689-14-3 [m.chemicalbook.com]
- 5. This compound, Hi-LR™ [himedialabs.com]
- 6. americanelements.com [americanelements.com]
- 7. researchgate.net [researchgate.net]
- 8. dn720701.ca.archive.org [dn720701.ca.archive.org]
A Technical Guide to the History, Discovery, and Isolation of Chromium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium carbonate, a compound with burgeoning applications in catalysis, pigments, and potentially in therapeutic formulations, possesses a history deeply intertwined with the discovery of the element chromium itself. This technical guide provides a comprehensive overview of the historical context of its first synthesis and the evolution of its isolation and production methods. It details the initial experiments by Louis Nicolas Vauquelin that inadvertently produced a chromium salt solution using a carbonate, and contrasts this with modern, controlled synthesis protocols for chromium(III) carbonate. This document presents quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of key chemical pathways and workflows to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.
Historical Context: The Discovery of Chromium and the Role of Carbonates
The story of this compound begins not with its own discovery, but with the discovery of the element chromium. In the late 18th century, chemists were actively seeking to identify new elements from various minerals. The vibrant red Siberian mineral, crocoite (lead chromate (B82759), PbCrO₄), caught the attention of the French chemist Louis Nicolas Vauquelin.[1][2][3]
In 1797, Vauquelin conducted a series of experiments aiming to isolate the components of this intriguing mineral.[1][2][4] His work, which ultimately led to the discovery of chromium, crucially involved the use of potassium carbonate (K₂CO₃).[2][4]
Vauquelin's Experimental Protocol for the Decomposition of Crocoite
Vauquelin's primary goal was to separate the lead from the unknown substance in the crocoite ore. To achieve this, he devised a method that involved boiling the crushed mineral with a solution of potassium carbonate.[2][4] This process induced a double displacement reaction, precipitating the lead as lead(II) carbonate (PbCO₃) and leaving a yellow solution containing a new, unidentified substance, which we now know to be potassium chromate (K₂CrO₄).[1][2][4]
The fundamental chemical reaction in Vauquelin's experiment can be summarized as:
PbCrO₄ (s) + K₂CO₃ (aq) → PbCO₃ (s) + K₂CrO₄ (aq)
This experiment was a pivotal moment in chemical history. While Vauquelin's focus was on the isolation of the new metallic element, which he named chromium from the Greek word "chrōma" meaning color due to the vibrant colors of its compounds, his work represents the first documented synthesis of a soluble chromate salt, a direct precursor in many chromium compound syntheses.[2][3][4] It is important to note that this compound itself was not the intended product, nor was it isolated as a distinct compound in these initial experiments.
Modern Synthesis and Isolation of Chromium(III) Carbonate
While the historical record of a specific "discovery" of this compound is sparse, modern chemical processes have well-established methods for its synthesis, primarily focusing on chromium in its +3 oxidation state. These methods are designed for high yield and purity, catering to its industrial applications.
Precipitation Method from Trivalent Chromium Salts
A common and effective method for the synthesis of chromium(III) carbonate is through the precipitation reaction between a soluble trivalent chromium salt, such as chromium(III) chloride (CrCl₃), and a soluble carbonate, like sodium carbonate (Na₂CO₃).
The overall reaction is as follows:
2 CrCl₃ (aq) + 3 Na₂CO₃ (aq) → Cr₂(CO₃)₃ (s) + 6 NaCl (aq)
A patented process for producing chromium(III) carbonate with high solubility in acidic solutions provides a detailed experimental protocol.[5][6]
-
Preparation of Reactant Solutions:
-
An aqueous solution of a carbonate (e.g., 10% sodium carbonate solution) is prepared.
-
An aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution) is prepared.
-
-
Reaction Conditions:
-
The reaction is carried out by simultaneously adding the carbonate and chromium salt solutions to a reaction vessel containing pure water.
-
The temperature of the reaction mixture is maintained between 0°C and 50°C.
-
The pH of the reaction mixture is controlled to be within the range of 6 to 12, with a more preferred range of 7 to 8.[5]
-
Continuous stirring (e.g., 300 rpm) is essential to ensure a homogeneous reaction and prevent localized excess of either reactant.[6]
-
-
Isolation and Purification:
-
The resulting chromium(III) carbonate precipitate is collected by filtration.
-
The filter cake is washed with water until the conductivity of the filtrate is 5 mS/cm or less, indicating the removal of soluble impurities like sodium chloride.[5]
-
The purified chromium(III) carbonate is then dried, for instance, by vacuum drying at 40°C for 48 hours.[6]
-
Quantitative Data and Product Characteristics
The properties of the synthesized chromium(III) carbonate are highly dependent on the reaction conditions.
Table of Reaction Parameters
| Parameter | Value | Reference |
| Reactant Concentrations | 10% aq. Sodium Carbonate, 35% aq. Chromium Chloride | [6] |
| Addition Rate (Example) | 10 g/min (Na₂CO₃), 1.7 g/min (CrCl₃) | [6] |
| Reaction Temperature | 0°C to < 50°C | [5][6] |
| Reaction pH | 6 - 12 (preferred 7 - 8) | [5] |
| Stirring Speed | ~300 rpm | [6] |
| Washing Endpoint | Filtrate conductivity ≤ 5 mS/cm | [5] |
| Drying Conditions | 40°C, 48 hours (vacuum) | [6] |
Table of Product Characteristics
| Property | Value | Reference |
| Appearance | Light blue solid powder | [5][6] |
| Lab* Color System | L: 50-70, a: -4 to -2, b*: -10 to -7 | [5][6] |
| Solubility in Acid | Completely dissolves within 30 min in 1L of pH 0.2 HCl at 25°C (for 1g Cr equivalent) | [5][6] |
Conclusion
The history of this compound is a compelling example of how the pursuit of one scientific goal—the discovery of a new element—can lay the groundwork for the synthesis of important chemical compounds. From Vauquelin's pioneering work with potassium carbonate in the late 18th century to the highly controlled and optimized industrial processes of today, the synthesis of this compound has evolved significantly. For researchers in materials science and drug development, understanding this history and the detailed methodologies for its synthesis is crucial for harnessing the potential of this versatile compound. The provided protocols and quantitative data serve as a valuable resource for the reproducible and controlled synthesis of chromium(III) carbonate for further research and application.
References
- 1. prezi.com [prezi.com]
- 2. Discovery - Chromium [chromiumcrazy.weebly.com]
- 3. briandcolwell.com [briandcolwell.com]
- 4. redalyc.org [redalyc.org]
- 5. US9896741B2 - Method of producing metal carbonate from an ultramafic rock material - Google Patents [patents.google.com]
- 6. Chromium - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to Chromium Carbonate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of chromium carbonate, focusing on its chemical properties, synthesis protocols, and its relevance in various research and industrial applications, including the pharmaceutical sector. This document is intended to be a valuable resource for professionals in drug development, materials science, and chemical research.
Introduction to this compound
This compound is an inorganic compound that exists in different oxidation states, with chromium(III) carbonate being the most stable and common form. The properties and applications of this compound are highly dependent on the oxidation state of the chromium ion. This guide will primarily focus on chromium(III) carbonate, with additional information on other potential forms.
Chemical Identification and Properties
A clear understanding of the fundamental chemical and physical properties of chromium carbonates is essential for their effective application in research and development. The following tables summarize the key data for chromium(III) carbonate and the less common chromium(II) carbonate.
Table 1: Chemical Formula and CAS Numbers of Chromium Carbonates
| Compound Name | Chemical Formula | CAS Number |
| Chromium(III) Carbonate | Cr₂ (CO₃)₃ | 29689-14-3[1] |
| Chromium(II) Carbonate | CrCO₃ | Not readily available |
Table 2: Physical and Chemical Properties of Chromium(III) Carbonate
| Property | Value |
| Molecular Weight | 284.01 g/mol [1] |
| Appearance | Blue-green or light green crystals or powder[2] |
| Solubility | Insoluble in water, soluble in mineral acids[3] |
| Chromium Content | 50-55%[1][2] |
Synthesis of Chromium(III) Carbonate: Experimental Protocol
The synthesis of chromium(III) carbonate can be achieved through a precipitation reaction. The following protocol is based on a patented method, providing a reliable procedure for laboratory-scale synthesis.
Experimental Workflow for Chromium(III) Carbonate Synthesis
References
A Technical Guide to the Physical and Chemical Properties of Chromium Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of chromium carbonate, with a focus on chromium(III) carbonate. It includes a summary of quantitative data, detailed experimental protocols for characterization, and visualizations of relevant chemical processes and biological pathways to support research and development activities.
Introduction
This compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), is an inorganic compound of interest in various industrial and research applications. It serves as a precursor for the synthesis of other chromium salts and finds use in catalysis and pigment production.[1][2][3] For professionals in drug development and life sciences, its significance lies in being a source of trivalent chromium (Cr(III)), a trace element implicated in glucose and lipid metabolism.[4] Understanding the fundamental properties of this compound is crucial for its effective application and for exploring its potential in therapeutic contexts.
Physical Properties of Chromium(III) Carbonate
Chromium(III) carbonate is most commonly available as a hydrated, amorphous powder.[1][5] Due to its tendency to decompose upon heating, properties like melting and boiling points are generally not reported.[6]
Table 1: Physical Properties of Chromium(III) Carbonate
| Property | Value | Source(s) |
| Appearance | Blue-green or grayish-blue amorphous powder/mass. | [1][5] |
| Molecular Formula | Cr₂(CO₃)₃ | [7][8] |
| Molecular Weight | 284.0189 g/mol | [7][8] |
| Solubility | - Insoluble in water. - Soluble in mineral acids. - Slightly soluble in water containing carbon dioxide. | [1][5][9] |
| Density | Data not available. | [6] |
| Melting Point | Not applicable (decomposes). | [6] |
| Boiling Point | Not applicable. | [6] |
Chemical Properties and Reactivity
Chromium(III) carbonate exhibits chemical behaviors characteristic of both a carbonate salt and a trivalent chromium compound.
Table 2: Chemical Properties of Chromium(III) Carbonate
| Property | Description | Source(s) |
| Thermal Decomposition | Upon heating, it decomposes into solid chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂) gas. The decomposition emits toxic chromium fumes. The specific decomposition temperature range is best determined by TGA. | [1][10] |
| Acid Reactivity | Reacts with dilute acids, leading to the effervescence of carbon dioxide gas and the formation of the corresponding chromium(III) salt and water. | [9] |
| Aqueous Behavior | In aqueous solutions, chromium(III) carbonate is unstable and tends to precipitate as chromium(III) hydroxide, Cr(OH)₃. | [7][11] |
| Stability | The material is stable under normal ambient and anticipated storage and handling conditions. | [12] |
Experimental Protocols
Synthesis of Chromium(III) Carbonate
A common method for producing chromium(III) carbonate with controlled properties involves the reaction of an aqueous carbonate solution with an aqueous solution containing trivalent chromium.[13][14]
Methodology:
-
Reagent Preparation: Prepare an aqueous solution of a carbonate (e.g., sodium carbonate) and an aqueous solution of a trivalent chromium salt (e.g., chromium chloride).
-
Reaction Setup: Use a reaction vessel containing an aqueous medium, equipped with a stirrer. Maintain the temperature of the reaction liquid between 0°C and 50°C.[13]
-
Simultaneous Addition: Simultaneously and continuously add the carbonate solution and the trivalent chromium solution to the reaction vessel while stirring.
-
pH Control: Maintain the pH of the reaction mixture between 6 and 10. A pH range of 7 to 8 is often preferred.[13]
-
Precipitation: The chromium(III) carbonate will precipitate as fine particles.
-
Filtration and Washing: Filter the resulting precipitate from the solution.
-
Drying: Dry the collected solid to obtain chromium(III) carbonate powder.
Thermogravimetric Analysis (TGA)
TGA is used to determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the this compound sample (e.g., 5-10 mg) into a TGA crucible (typically alumina (B75360) or platinum).
-
Instrument Setup: Place the crucible onto the TGA balance.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative side reactions.
-
Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min).[15]
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature). A significant weight loss step will indicate the decomposition of this compound to chromium(III) oxide and carbon dioxide. The temperature range of this step defines the decomposition temperature. The residual mass should correspond to the stoichiometric mass of Cr₂O₃.
X-ray Diffraction (XRD)
XRD is employed to characterize the crystal structure of the material. For this compound, it is often used to confirm its amorphous or poorly crystalline nature.
Methodology:
-
Sample Preparation: Finely grind the this compound sample into a homogeneous powder. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Mount the sample holder in the X-ray diffractometer.
-
X-ray Source: Use a monochromatic X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).
-
Scan Parameters: Scan the sample over a range of 2θ angles (e.g., 10° to 80°) with a defined step size and dwell time.
-
Data Acquisition: The detector measures the intensity of the diffracted X-rays at each 2θ angle.
-
Analysis: Plot the intensity versus the 2θ angle. A crystalline material will produce sharp, well-defined Bragg peaks. An amorphous or poorly crystalline material like this compound is expected to produce a diffractogram with broad, diffuse humps rather than sharp peaks.[5]
Relevance in Biological Systems and Drug Development
Trivalent chromium, the form present in chromium(III) carbonate, is recognized for its role in metabolic processes. While this compound itself is not used directly as a therapeutic, it can be a source for Cr(III) in the synthesis of biologically active complexes.[6] The biological activity of Cr(III) is often associated with a low-molecular-weight chromium-binding substance (LMWCr), also known as chromodulin.[4] This substance is believed to potentiate the action of insulin (B600854).
Proposed Mechanism of Action: In the absence of insulin, LMWCr exists in its inactive apo-form within the cell. When insulin binds to its receptor on the cell surface, it triggers the movement of chromium from the blood into the cell, where it binds to apo-LMWCr. The active LMWCr-chromium complex then binds to the insulin receptor, amplifying its kinase activity and promoting downstream signaling pathways that lead to glucose uptake.[4]
This pathway highlights the potential for Cr(III)-containing compounds in modulating glucose metabolism, making the study of chromium sources like this compound relevant to research in diabetes and metabolic disorders.[4]
Conclusion
Chromium(III) carbonate is a simple inorganic compound with distinct physical and chemical characteristics. Its amorphous nature, insolubility in water, and thermal decomposition to chromium(III) oxide are key properties. Standard analytical techniques such as TGA and XRD are essential for its characterization. For researchers in drug development, the compound's role as a source of trivalent chromium provides a link to the broader study of chromium's biological functions, particularly in insulin signaling and glucose homeostasis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. proprep.com [proprep.com]
- 3. azonano.com [azonano.com]
- 4. aaem.pl [aaem.pl]
- 5. researchgate.net [researchgate.net]
- 6. americanelements.com [americanelements.com]
- 7. CAS-29689-14-3, Chromium (III) Carbonate Tech. Manufacturers, Suppliers & Exporters in India | 025701 [cdhfinechemical.com]
- 8. webqc.org [webqc.org]
- 9. chemiis.com [chemiis.com]
- 10. researchgate.net [researchgate.net]
- 11. Cr(III) carbonate | CCrO3 | CID 21982989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Evidence that chromium is an essential factor for biological activity of low-molecular-weight, chromium-binding substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | 29689-14-3 [chemicalbook.com]
- 14. webqc.org [webqc.org]
- 15. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
Theoretical Insights into the Stability of Chromium Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium carbonate, a compound with significance in various chemical processes, exhibits a complex stability profile that is influenced by the oxidation state of chromium, temperature, and the chemical environment. This technical guide provides a comprehensive overview of the theoretical and experimental understanding of this compound's stability, with a primary focus on the most common trivalent state (Cr(III)). Due to a notable scarcity of direct thermodynamic data in publicly available databases, this document synthesizes qualitative observations from the literature, details of experimental protocols for its synthesis and decomposition, and theoretical considerations based on the behavior of chromium ions in aqueous solutions. This guide aims to be a valuable resource for professionals working with chromium compounds, offering insights into its synthesis, handling, and decomposition pathways.
Introduction
Chromium is a transition metal that can exist in multiple oxidation states, with Cr(III) and Cr(VI) being the most prevalent. While chromium(III) is an essential nutrient in trace amounts, chromium(VI) compounds are known for their toxicity and carcinogenicity.[1][2] The stability of chromium compounds is therefore of critical importance in various fields, including catalysis, pigment production, and environmental science.[3] this compound, particularly chromium(III) carbonate (Cr₂(CO₃)₃), serves as a precursor for the synthesis of other chromium salts.[4] However, its inherent instability, especially in aqueous environments, presents challenges in its isolation and characterization. This guide delves into the theoretical and practical aspects of this compound's stability.
Physicochemical Properties of Chromium(III) Carbonate
Chromium(III) carbonate is typically described as a blue-green amorphous powder.[4] It is known to be soluble in mineral acids, where it reacts to form the corresponding chromium(III) salts.[4] Its solubility in water is limited, and it is prone to hydrolysis.[5]
Table 1: Summary of Qualitative Physicochemical Properties of Chromium(III) Carbonate
| Property | Description |
| Appearance | Blue-green amorphous powder[4] |
| Solubility | Soluble in mineral acids[4] |
| Slightly soluble to insoluble in water[4] | |
| Aqueous Stability | Unstable in aqueous solutions; undergoes hydrolysis[5] |
| Thermal Stability | Decomposes upon heating[6] |
Theoretical Stability Considerations
A comprehensive theoretical understanding of this compound stability is hampered by the lack of experimentally determined thermodynamic data such as Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°). Searches of prominent thermochemical databases, including the NIST-JANAF Thermochemical Tables, did not yield these values for this compound.[7][8][9]
Despite the absence of direct thermodynamic data, the stability of this compound can be inferred from the known chemistry of the chromium(III) ion in aqueous solutions.
Aqueous Instability and Hydrolysis
Chromium(III) carbonate is unstable in aqueous solutions and readily hydrolyzes to form chromium(III) hydroxide (B78521), Cr(OH)₃.[5] This behavior is consistent with the high charge density of the Cr³⁺ ion, which polarizes water molecules, leading to the formation of hydroxo complexes and ultimately the insoluble hydroxide.
The overall reaction for the hydrolysis can be represented as:
Cr₂(CO₃)₃(s) + 6H₂O(l) ⇌ 2Cr(OH)₃(s) + 3H₂CO₃(aq)
The carbonic acid formed will further dissociate into water and carbon dioxide. The solubility product (Ksp) of Cr(OH)₃ is very low, on the order of 6.0 x 10⁻³¹, indicating its high insolubility and the favorability of the hydrolysis reaction.[4][10][11][12][13]
The speciation of chromium in carbonate-containing aqueous solutions is complex and highly dependent on pH. Pourbaix diagrams for chromium illustrate that in the typical pH range where carbonate ions are abundant, Cr(OH)₃ or other chromium oxides are the stable solid phases.[14][15][16][[“]][18]
Thermal Decomposition
Upon heating, chromium(III) carbonate decomposes to chromium(III) oxide (Cr₂O₃) and carbon dioxide (CO₂).[6] This is a common thermal decomposition pathway for many metal carbonates. The general trend for the thermal stability of metal carbonates suggests that carbonates of more polarizing cations (smaller size, higher charge) are less stable.[19][20]
The balanced chemical equation for the thermal decomposition is:
Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g)
Stability of Other Chromium Carbonates
Information on the stability of chromium carbonates in other oxidation states is extremely limited.
-
Chromium(II) Carbonate (CrCO₃): Theoretical studies on the stability of transition metal carbonates suggest that the stability is influenced by the electronic configuration of the metal cation.[22] However, specific experimental or theoretical data on the stability of Cr(II) carbonate is scarce.
-
Chromium(VI) Carbonate: Chromium(VI) primarily exists as chromate (B82759) (CrO₄²⁻) or dichromate (Cr₂O₇²⁻) anions in solution.[1][23] The formation of a simple chromium(VI) carbonate compound is not expected under normal conditions due to the highly oxidizing nature of Cr(VI). The stability of Cr(VI) in solution is highly pH-dependent and influenced by the presence of reducing agents.[3][24][25][26]
Experimental Protocols
Synthesis of Chromium(III) Carbonate
A common method for the synthesis of chromium(III) carbonate involves the precipitation reaction between a soluble chromium(III) salt and a soluble carbonate salt in an aqueous solution.
Protocol:
-
Reactant Preparation: Prepare an aqueous solution of a chromium(III) salt (e.g., chromium(III) chloride, CrCl₃) and an aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).
-
Precipitation: Slowly add the carbonate solution to the chromium(III) salt solution with constant stirring. The formation of a blue-green precipitate indicates the formation of chromium(III) carbonate.
-
Filtration and Washing: Separate the precipitate from the solution by filtration. Wash the precipitate with deionized water to remove any soluble impurities.
-
Drying: Dry the resulting solid at a low temperature to avoid thermal decomposition.
Caption: Workflow for the synthesis of chromium(III) carbonate.
Thermal Decomposition Analysis
The thermal stability of chromium(III) carbonate can be investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Protocol:
-
Sample Preparation: Place a small, accurately weighed amount of the dried chromium(III) carbonate sample into a TGA/DSC crucible.
-
Analysis: Heat the sample in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Record the change in mass (TGA) and the heat flow (DSC) as a function of temperature.
-
Interpretation: The TGA curve will show a mass loss corresponding to the release of CO₂, and the DSC curve will indicate the endothermic or exothermic nature of the decomposition process.
Caption: Experimental workflow for thermal decomposition analysis.
Hydrolysis Study
The hydrolysis of chromium(III) carbonate can be monitored by observing the formation of the chromium(III) hydroxide precipitate and changes in the solution's pH.
Protocol:
-
Dispersion: Disperse a known amount of chromium(III) carbonate in deionized water.
-
Monitoring: Stir the suspension and monitor the pH of the solution over time. A decrease in pH may be observed initially due to the formation of carbonic acid.
-
Precipitate Analysis: After a certain period, filter the solid and analyze it using techniques like X-ray diffraction (XRD) to confirm the presence of amorphous or crystalline Cr(OH)₃.
-
Solution Analysis: Analyze the filtrate for the concentration of dissolved chromium and carbonate species to understand the equilibrium.
Caption: Hydrolysis pathway of chromium(III) carbonate in water.
Conclusion
The stability of this compound is a multifaceted topic dominated by the chemistry of the chromium(III) ion. While a quantitative thermodynamic understanding is currently limited by the lack of available data, a qualitative picture emerges from the existing literature. Chromium(III) carbonate is a metastable solid that readily decomposes upon heating and hydrolyzes in aqueous environments to the more stable chromium(III) hydroxide. The synthesis of chromium(III) carbonate requires careful control of reaction conditions to favor precipitation over immediate hydrolysis. For researchers and professionals in drug development and other fields utilizing chromium compounds, an awareness of this inherent instability is crucial for process design, handling, and safety considerations. Future theoretical studies, such as those employing Density Functional Theory (DFT), could provide valuable insights into the electronic structure and energetics of this compound, thereby filling the current knowledge gap in its thermodynamic properties.
References
- 1. epa.gov [epa.gov]
- 2. Transformation of Chromium Speciation during High Hexavalent Chromium-Contaminated Soil Remediation by CPS and Biostimulation [mdpi.com]
- 3. Environmental Issues of Chromium(VI) Compounds | JEPT - Journal for Electrochemistry and Plating Technology [jept.de]
- 4. brainly.com [brainly.com]
- 5. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. crct.polymtl.ca [crct.polymtl.ca]
- 7. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 8. catalog.data.gov [catalog.data.gov]
- 9. NIST-JANAF Thermochemical Tables [janaf.nist.gov]
- 10. The solubility product of \mathrm{Cr}(\mathrm{OH}){3} at 298 \mathrm{~K} .. [askfilo.com]
- 11. The solubility product of Crleft OH right3 at 298 K class 11 chemistry CBSE [vedantu.com]
- 12. The solubility product of `Cr(OH)_(3)` at 298 K is `6.0xx10^(-31)`. The concentration of hydroxide ions in a saturated solution of `Cr(OH)_(3)` will be : [allen.in]
- 13. sarthaks.com [sarthaks.com]
- 14. content.ampp.org [content.ampp.org]
- 15. researchgate.net [researchgate.net]
- 16. Revised pourbaix diagrams for chromium at 25–300 °C | Semantic Scholar [semanticscholar.org]
- 17. consensus.app [consensus.app]
- 18. researchgate.net [researchgate.net]
- 19. studyrocket.co.uk [studyrocket.co.uk]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Chromium (VI) compounds - DCCEEW [dcceew.gov.au]
- 25. mdpi.com [mdpi.com]
- 26. reddit.com [reddit.com]
Unveiling Novel Chromium Carbonates: A Technical Guide to High-Pressure Synthesis and Phase Behavior
For Researchers, Scientists, and Drug Development Professionals
Abstract
The exploration of materials under extreme conditions opens new frontiers in chemistry and materials science. This technical guide delves into the high-pressure synthesis and characterization of novel chromium carbonate phases. While a complete phase diagram for this compound under high pressure is not yet established, recent research has successfully synthesized and characterized several complex chromium-containing carbonates at pressures between 45 and 55 GPa. This document provides a comprehensive overview of these groundbreaking findings, including detailed experimental protocols, quantitative data summaries, and visualizations of the synthetic pathways and experimental workflows. The insights presented herein are crucial for researchers and scientists working in high-pressure chemistry, materials synthesis, and potentially for drug development professionals interested in novel inorganic compounds.
Introduction
The behavior of simple carbonates under high pressure is of significant interest across various scientific disciplines, from geochemistry to materials science. Chromium carbonates, in particular, have been a subject of recent investigation, leading to the discovery of novel compounds with unique crystal structures. These syntheses are typically performed in laser-heated diamond anvil cells (LH-DAC), which allow for the simultaneous application of extreme pressures and temperatures to microscopic samples. This guide focuses on the synthesis and characterization of three recently discovered this compound compounds: Cr₂[CO₃]₃, Cr₂[C₂O₅][CO₃]₂, and Cr₂[CO₃][O]₂.[1]
High-Pressure Synthesis of Chromium Carbonates
Recent studies have demonstrated that chromium(III)-containing carbonates can be synthesized by reacting chromium oxides with carbon dioxide at pressures ranging from 45 to 55 GPa, facilitated by laser heating.[1] A key finding is that the oxidation state of the resulting chromium in the carbonate is +3, regardless of whether the starting chromium oxide was Cr₂O₃ (+3) or CrO₂ (+4).[1]
The synthesis of these novel chromium carbonates is not a simple phase transition of a single precursor but rather a reaction between chromium oxide and a carbon source (CO₂) under extreme conditions. The resulting phases are complex carbonates and an oxycarbonate, indicating a rich and complex chemical landscape for the Cr-C-O system at high pressure.
Synthesized this compound Phases
The following table summarizes the key quantitative data for the novel this compound phases synthesized at high pressure.
| Compound Name | Chemical Formula | Synthesis Pressure (GPa) | Crystal System | Space Group | Lattice Parameters (at Synthesis Pressure) |
| Chromium(III) Carbonate | Cr₂[CO₃]₃ | 45(2) | Hexagonal | P6₃/m | a = 4.375(4) Å, c = 13.021(10) Å |
| Chromium(III) Pyrocarbonate-Carbonate | Cr₂[C₂O₅][CO₃]₂ | 45(2) | Monoclinic | C2/c | Not explicitly stated in search results |
| Chromium(III) Oxycarbonate | Cr₂[CO₃][O]₂ | 55(2) | Orthorhombic | Pbcn | Not explicitly stated in search results |
Table 1: Quantitative data for high-pressure this compound phases.[1]
Experimental Protocols
The synthesis and characterization of these high-pressure chromium carbonates involve sophisticated experimental techniques. The following sections detail the methodologies employed in these studies.
High-Pressure Synthesis in a Laser-Heated Diamond Anvil Cell (LH-DAC)
The primary apparatus for achieving the required high pressures and temperatures is the laser-heated diamond anvil cell (LH-DAC).
Methodology:
-
Sample Preparation: A small sample of the starting material, typically a chromium oxide (e.g., Cr₂O₃ or CrO₂), is loaded into a sample chamber. The chamber is a small hole drilled in a metallic gasket, which is then placed between the two diamond anvils.
-
Pressure Medium: The sample chamber is filled with a pressure-transmitting medium, in this case, CO₂, which also acts as a reactant.
-
Pressurization: The diamond anvil cell is gradually compressed to achieve the target pressure, which is measured using a pressure calibrant such as ruby fluorescence or the Raman spectrum of the diamond anvils.
-
Laser Heating: A high-power laser (e.g., Nd:YAG or CO₂) is focused onto the sample to heat it to high temperatures, initiating the reaction between the chromium oxide and CO₂.[1] The temperature is typically measured using spectroradiometry.
-
Reaction Monitoring: The reaction is monitored in-situ using techniques like Raman spectroscopy and single-crystal X-ray diffraction.
In-situ Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is a powerful technique used to determine the crystal structure of the newly synthesized phases at high pressure.
Methodology:
-
Data Collection: The LH-DAC is mounted on a synchrotron beamline, and a micro-focused X-ray beam is directed at the single-crystal sample formed during the high-pressure synthesis.
-
Diffraction Pattern: The diffraction pattern is recorded on a 2D detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding information about the space group, lattice parameters, and atomic positions.[1]
Raman Spectroscopy
Raman spectroscopy is used to probe the vibrational modes of the material, providing insights into the chemical bonding and confirming the presence of carbonate and other functional groups.
Methodology:
-
Laser Excitation: A monochromatic laser is focused on the sample within the DAC.
-
Scattered Light Collection: The inelastically scattered Raman light is collected and analyzed by a spectrometer.
-
Spectral Analysis: The resulting Raman spectrum shows peaks corresponding to specific vibrational modes of the molecules in the sample. The positions and intensities of these peaks are used to identify the chemical species present. New Raman bands appearing after laser heating indicate the formation of new compounds.[1]
Density Functional Theory (DFT) Calculations
DFT calculations are a computational method used to model the electronic structure and properties of materials, complementing the experimental findings.
Methodology:
-
Structural Modeling: A computational model of the crystal structure obtained from SC-XRD is created.
-
Energy Calculations: DFT calculations are performed to determine the stability and electronic properties of the modeled structure.
-
Comparison with Experimental Data: The calculated properties, such as lattice parameters and vibrational frequencies, are compared with the experimental results to validate the structural model.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the high-pressure synthesis and characterization of chromium carbonates.
Caption: Experimental workflow for high-pressure synthesis.
Conceptual Phase Formation Diagram
This diagram illustrates the formation pathways of the different this compound phases from the starting materials under high pressure and laser heating.
Caption: High-pressure formation of chromium carbonates.
Conclusion and Future Outlook
The synthesis of novel chromium carbonates under high pressure has expanded our understanding of the chemistry of the Cr-C-O system in extreme environments. The characterization of Cr₂[CO₃]₃, Cr₂[C₂O₅][CO₃]₂, and Cr₂[CO₃][O]₂ provides valuable data for the fields of high-pressure chemistry and materials science. While a complete phase diagram remains to be elucidated, these findings lay the groundwork for future investigations into the phase stability and potential properties of these and other novel carbonate materials. Further research could focus on exploring a wider range of pressures and temperatures to map out phase boundaries, as well as investigating the physical and chemical properties of these new materials upon quenching to ambient conditions. The methodologies and findings presented in this guide offer a solid foundation for such future endeavors.
References
Spectroscopic Properties of Chromium(III) Carbonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of chromium(III) carbonate (Cr₂(CO₃)₃). Due to the limited availability of direct spectroscopic data for pure chromium(III) carbonate, this document synthesizes information from analogous chromium(III) compounds and general principles of inorganic spectroscopy. It is intended to serve as a comprehensive resource for the characterization of chromium(III) carbonate and related materials.
Introduction to Chromium(III) Carbonate
Chromium(III) carbonate is an inorganic compound with the chemical formula Cr₂(CO₃)₃. It typically appears as a green or blue-green amorphous powder.[1] Its application is found in various fields, including the preparation of other chromium salts and as a component in certain catalysts. From a structural standpoint, it consists of chromium(III) cations (Cr³⁺) and carbonate anions (CO₃²⁻). The spectroscopic properties are primarily determined by the electronic transitions within the d-orbitals of the Cr³⁺ ion and the vibrational modes of the carbonate group.
Vibrational Spectroscopy: Infrared (IR) and Raman
Vibrational spectroscopy is a powerful tool for identifying the functional groups within a molecule. For chromium(III) carbonate, these techniques are essential for characterizing the carbonate anion and the metal-oxygen bonds.
Infrared (IR) Spectroscopy
Table 1: Expected Infrared Absorption Bands for the Carbonate Ion
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| ν₁ (symmetric stretch) | ~1060 - 1090 | This mode is often weak or inactive in the IR spectrum of simple carbonates but can become active if the symmetry is lowered. |
| ν₂ (out-of-plane bend) | ~860 - 880 | A sharp and relatively strong absorption. |
| ν₃ (asymmetric stretch) | ~1410 - 1460 | A very strong and often broad absorption band. Splitting of this band can indicate the presence of non-equivalent carbonate groups or lower symmetry. |
| ν₄ (in-plane bend) | ~680 - 720 | A medium to strong absorption. |
In addition to the carbonate bands, weaker absorptions corresponding to Cr-O stretching vibrations would be expected in the far-IR region, typically below 600 cm⁻¹.[4][5] The presence of water of hydration would be indicated by a broad absorption band in the 3000-3500 cm⁻¹ region (O-H stretching) and a bending mode around 1640 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy is complementary to IR spectroscopy and provides information about the vibrational modes of a sample. For carbonates, the symmetric stretch (ν₁) is typically very strong in the Raman spectrum, in contrast to its weak appearance in the IR spectrum.[6] Raman microscopy allows for the analysis of very small sample areas.
Table 2: Expected Raman Bands for the Carbonate Ion
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
| Lattice Modes | < 300 | Vibrations involving the entire crystal lattice, including the Cr³⁺ ions and carbonate groups. |
| ν₄ (in-plane bend) | ~700 - 750 | Generally weak to medium intensity. |
| ν₁ (symmetric stretch) | ~1080 - 1100 | A very strong and sharp peak, characteristic of the carbonate ion. |
| ν₃ (asymmetric stretch) | ~1400 - 1490 | Typically weak in the Raman spectrum. |
Raman spectroscopy can also be a valuable tool for distinguishing between different oxidation states of chromium. For instance, a crucial peak for trivalent chromium oxides is observed around 550 cm⁻¹ (symmetric stretching of Cr-O-Cr), while hexavalent chromium compounds show characteristic peaks around 900 cm⁻¹ (CrO₃ vibration).[7][8] It is plausible that similar Cr-O vibrations would be observable for chromium(III) carbonate.
Electronic Spectroscopy: UV-Visible
UV-Visible spectroscopy provides information about the electronic transitions within a compound. For transition metal complexes like those of chromium(III), the color and the UV-Vis spectrum are dictated by d-d electronic transitions. The Cr³⁺ ion has a d³ electronic configuration. In an octahedral ligand field, such as that provided by water molecules in an aqueous solution or potentially by the carbonate oxygens, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set.
The absorption of light promotes electrons from the t₂g to the e_g level. For a d³ ion in an octahedral field, two spin-allowed transitions are typically observed. The UV-Vis spectrum of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, which is violet-blue-grey, can serve as a useful proxy for what might be expected for a hydrated chromium(III) carbonate dissolved in acid or analyzed as a solid via diffuse reflectance.[9]
Table 3: UV-Visible Absorption Maxima for the [Cr(H₂O)₆]³⁺ Ion
| Transition | Wavelength (λ_max) | Wavenumber (cm⁻¹) | Color Absorbed |
| ⁴A₂g → ⁴T₂g | ~580 nm | ~17,240 | Yellow-Orange |
| ⁴A₂g → ⁴T₁g | ~400 nm | ~25,000 | Violet |
The observed color of the complex is the complement of the colors absorbed. Since violet and yellow-orange light are absorbed, the solution appears violet-blue-grey.[9] The exact peak positions for solid chromium(III) carbonate may vary depending on the precise coordination environment of the Cr³⁺ ion.
X-ray Absorption Spectroscopy (XAS)
X-ray absorption spectroscopy is a powerful element-specific technique that provides information about the oxidation state and local coordination environment of an atom. For chromium compounds, XAS, particularly the X-ray Absorption Near Edge Structure (XANES) at the Cr K-edge, is highly sensitive to the oxidation state.
The energy of the absorption edge shifts to higher values as the oxidation state of the chromium ion increases.[10][11] Therefore, the Cr K-edge energy for chromium(III) carbonate will be significantly lower than that for Cr(VI) compounds. The pre-edge region of the XANES spectrum can also provide information about the coordination geometry. Octahedral Cr(III) complexes typically show a weak pre-edge feature corresponding to the 1s → 3d transition.[12] The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum could be analyzed to determine the Cr-O bond distances and the coordination number of the chromium atoms.
Experimental Protocols
Infrared Spectroscopy (ATR-FTIR)
-
Sample Preparation: Place a small amount of the powdered chromium(III) carbonate sample directly onto the ATR crystal.
-
Data Acquisition:
-
Press the sample firmly against the crystal using the instrument's pressure clamp to ensure good contact.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbonate anion and any water of hydration. Compare these to reference spectra for other carbonate minerals.
Raman Microscopy
-
Sample Preparation: Mount a small amount of the powdered chromium(III) carbonate sample on a microscope slide.[7][8]
-
Data Acquisition:
-
Place the slide on the microscope stage and bring the sample into focus using the objective lens.
-
Select the laser excitation wavelength (e.g., 532 nm or 785 nm). A lower energy laser (e.g., 785 nm) may be necessary if the sample fluoresces.
-
Acquire the Raman spectrum from a representative area of the sample. Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample damage.
-
-
Data Analysis: Identify the characteristic Raman shifts for the carbonate group and look for bands in the lower frequency region that could correspond to Cr-O vibrations.
UV-Visible Spectroscopy (Diffuse Reflectance for Solids)
-
Sample Preparation:
-
Prepare a reference standard by packing a non-absorbing, highly reflective powder (e.g., BaSO₄ or powdered PTFE) into a sample holder.
-
Prepare the sample by grinding a small amount of chromium(III) carbonate with the reference powder. The concentration of the sample should be low enough to avoid saturation of the detector. Pack this mixture into a separate sample holder.
-
-
Data Acquisition:
-
Place the reference holder in the integrating sphere accessory of the spectrophotometer and collect a baseline spectrum.
-
Replace the reference with the sample holder and collect the sample spectrum over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis: The instrument software will convert the reflectance data into a pseudo-absorbance spectrum using the Kubelka-Munk function. Identify the absorption maxima corresponding to the d-d transitions of the Cr³⁺ ion.
X-ray Absorption Spectroscopy (Cr K-edge)
-
Sample Preparation:
-
The powdered chromium(III) carbonate sample is finely ground to ensure homogeneity.
-
The powder is pressed into a thin pellet of uniform thickness. The amount of sample is calculated to give an appropriate absorption edge step.
-
The pellet is mounted in a sample holder compatible with the synchrotron beamline's experimental setup.
-
-
Data Acquisition:
-
Measurements are performed at a synchrotron radiation source.
-
The sample is placed in the path of the X-ray beam.
-
The energy of the incident X-rays is scanned across the Cr K-edge (around 5989 eV).
-
The X-ray absorption is measured using ion chambers placed before and after the sample (for transmission mode) or using a fluorescence detector.
-
-
Data Analysis:
-
The pre-edge, XANES, and EXAFS regions of the spectrum are isolated.
-
The edge position in the XANES spectrum is compared to that of chromium standards in different oxidation states to confirm the +3 oxidation state.
-
The EXAFS region is analyzed to determine the local atomic structure around the chromium atoms, including bond distances and coordination numbers.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Infrared spectroscopy at the surface of carbonates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP02197A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Treatment of Chromium(III) Oxide with Carbonates Analyzed by Far-Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal Treatment of Chromium(III) Oxide with Carbonates Analyzed by Far-Infrared Spectroscopy [ouci.dntb.gov.ua]
- 6. mdpi.com [mdpi.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 10. slac.stanford.edu [slac.stanford.edu]
- 11. Cr K‐Edge XANES Spectroscopy: Ligand and Oxidation State Dependence — What is Oxidation State? | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Understanding the Magnetic Properties of Chromium Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the magnetic properties of chromium compounds, detailing the theoretical underpinnings, experimental characterization techniques, and key data for a range of chromium-based materials. This document is intended to serve as a valuable resource for researchers and professionals working in fields where the magnetic behavior of chromium compounds is of interest, including materials science, catalysis, and drug development.
Fundamental Principles of Magnetism in Chromium Compounds
The diverse magnetic properties of chromium compounds arise from the element's multiple stable oxidation states (primarily +2, +3, and +6) and the geometric arrangements of chromium ions within a crystal lattice or coordination complex. The magnetic behavior is fundamentally dictated by the number of unpaired d-electrons and the interactions between these electron spins.
-
Paramagnetism: In many chromium compounds, the magnetic moments of individual chromium ions are randomly oriented in the absence of an external magnetic field. When a field is applied, these moments partially align with the field, resulting in a weak attraction. This behavior is characteristic of compounds with unpaired electrons that are magnetically isolated from each other.
-
Antiferromagnetism: In this state, the magnetic moments of neighboring chromium ions align in an antiparallel fashion, leading to a cancellation of the net magnetic moment at the macroscopic level.[1] This phenomenon is common in chromium compounds like chromium(III) oxide (Cr₂O₃).[2]
-
Ferromagnetism: This is the strongest form of magnetism, where the magnetic moments of chromium ions align parallel to each other, resulting in a large net magnetization.[1] A notable example is chromium(IV) oxide (CrO₂), which has been widely used in magnetic recording media.[3]
The nature of the magnetic ordering is largely governed by two primary exchange interaction mechanisms:
-
Superexchange: This is an indirect coupling between non-adjacent chromium ions that is mediated by a non-magnetic anion (e.g., O²⁻). The geometry of the Cr-O-Cr bond plays a crucial role in determining whether the interaction is ferromagnetic or antiferromagnetic, as described by the Goodenough-Kanamori-Anderson (GKA) rules.[4][5] Generally, a 180° bond angle with partially filled d-orbitals leads to strong antiferromagnetic coupling, while a 90° bond angle can result in weak ferromagnetism.[4]
-
Double Exchange: This mechanism is prevalent in mixed-valence chromium compounds and describes the movement of an electron between two chromium ions of different oxidation states (e.g., Cr³⁺ and Cr⁴⁺) through an intermediary anion. This electron hopping is facilitated when the spins of the neighboring chromium ions are aligned, leading to ferromagnetic coupling.
Quantitative Magnetic Data of Selected Chromium Compounds
The following tables summarize the key magnetic properties of various chromium compounds, providing a basis for comparison.
Table 1: Magnetic Properties of Chromium Oxides
| Compound | Formula | Oxidation State | Magnetic Ordering | Ordering Temperature | Magnetic Moment (μB) |
| Chromium(II) Oxide | CrO | +2 | Antiferromagnetic | - | - |
| Chromium(III) Oxide | Cr₂O₃ | +3 | Antiferromagnetic | Néel Temp. (Tₙ) ≈ 307 K (34 °C)[2] | ~3.87 (spin-only for Cr³⁺)[6][7][8] |
| Chromium(IV) Oxide | CrO₂ | +4 | Ferromagnetic | Curie Temp. (Tₙ) ≈ 386-396 K[9][10][11] | ~2.0 per Cr atom[9] |
Table 2: Magnetic Properties of Chromium Halides
| Compound | Formula | Oxidation State | Magnetic Ordering | Ordering Temperature | Magnetic Moment (μB) |
| Chromium(II) Chloride | CrCl₂ | +2 | Antiferromagnetic | - | 4.90 (spin-only for high-spin Cr²⁺) |
| Chromium(III) Chloride | CrCl₃ | +3 | Antiferromagnetic | Néel Temp. (Tₙ) ≈ 17 K | 3.83[12] |
Table 3: Magnetic Properties of Chromium Coordination Complexes
| Compound | Formula | Oxidation State | Magnetic Behavior | Magnetic Moment (μB) | Notes |
| Chromium(II) Acetate (B1210297) Hydrate | Cr₂(CH₃COO)₄(H₂O)₂ | +2 | Diamagnetic[13][14] | 0 | Strong Cr-Cr quadruple bond leads to spin pairing.[14][15] |
| Hexaaquachromium(III) Chloride | [Cr(H₂O)₆]Cl₃ | +3 | Paramagnetic | 3.83[12] | Close to the spin-only value for three unpaired electrons. |
| Various Cr(III) Complexes | [CrLX₂]X | +3 | Paramagnetic | 3.71 - 3.84[6] | Octahedral geometry with three unpaired electrons. |
Experimental Protocols for Magnetic Characterization
The determination of the magnetic properties of chromium compounds relies on a suite of sensitive experimental techniques. Below are detailed methodologies for three key methods.
Superconducting Quantum Interference Device (SQUID) Magnetometry
SQUID magnetometry is an extremely sensitive technique used to measure very small magnetic moments.
Experimental Protocol:
-
Sample Preparation:
-
A precisely weighed powdered sample (typically 5-20 mg) is packed into a gelatin capsule or a straw.
-
The sample holder is chosen to have a minimal and well-characterized magnetic background signal.
-
The sample is centered within the holder to ensure it passes through the region of maximum sensitivity of the SQUID's detection coils.
-
-
Measurement Procedure:
-
The sample is loaded into the magnetometer, and the sample space is evacuated and then filled with a small amount of helium exchange gas to ensure thermal equilibrium.
-
Zero-Field-Cooled (ZFC) Measurement:
-
The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.
-
A small magnetic field (e.g., 100 Oe) is applied.
-
The magnetic moment is measured as the temperature is slowly increased.
-
-
Field-Cooled (FC) Measurement:
-
The sample is cooled from a high temperature (above any magnetic ordering temperature) to the lowest temperature in the presence of the same applied magnetic field.
-
The magnetic moment is measured as the temperature is increased.
-
-
Magnetic Hysteresis (M-H) Loop:
-
The temperature is held constant at a desired value (e.g., 2 K or 300 K).
-
The applied magnetic field is swept from a large positive value to a large negative value and back to the positive value, while the magnetic moment is measured at each field step.
-
-
-
Data Analysis:
-
The raw data is corrected for the magnetic contribution of the sample holder.
-
The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.
-
The effective magnetic moment (μ_eff) can be calculated from the temperature dependence of the magnetic susceptibility in the paramagnetic region using the Curie-Weiss law.
-
Vibrating Sample Magnetometry (VSM)
VSM is a versatile technique for characterizing the bulk magnetic properties of materials.[16]
Experimental Protocol:
-
Sample Preparation:
-
Calibration:
-
The instrument is calibrated using a standard material with a known magnetic moment (e.g., a small nickel sphere).
-
-
Measurement Procedure:
-
The sample is made to vibrate at a constant frequency and amplitude.[18]
-
This vibration induces a voltage in the pickup coils, which is proportional to the magnetic moment of the sample.[18]
-
Temperature-Dependent Magnetization: The magnetic moment is measured as a function of temperature under a constant applied magnetic field.
-
Field-Dependent Magnetization (Hysteresis Loop): At a constant temperature, the applied magnetic field is swept, and the corresponding magnetic moment is recorded to trace the hysteresis loop.
-
-
Data Analysis:
-
The measured voltage is converted to magnetic moment using the calibration factor.
-
Key magnetic parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c) are extracted from the hysteresis loop.
-
Neutron Diffraction
Neutron diffraction is a powerful technique for determining the magnetic structure of crystalline materials.[19]
Experimental Protocol:
-
Sample Preparation:
-
A relatively large amount of powdered sample (typically several grams) is required.
-
The sample is loaded into a sample holder (e.g., a vanadium can, which is nearly transparent to neutrons).
-
-
Data Collection:
-
The sample is placed in a beam of neutrons.
-
A diffraction pattern is collected at a temperature above the magnetic ordering temperature to determine the crystal structure.
-
Another diffraction pattern is collected at a temperature below the magnetic ordering temperature. The appearance of new Bragg peaks or changes in the intensity of existing peaks indicates magnetic ordering.[20]
-
-
Data Analysis:
-
The positions and intensities of the nuclear and magnetic Bragg peaks are determined.
-
The propagation vector of the magnetic structure is determined from the positions of the magnetic peaks.[21]
-
The magnetic structure is modeled, and the calculated diffraction pattern is compared to the experimental data.
-
The model is refined to obtain the best fit, which yields the arrangement and orientation of the magnetic moments within the crystal lattice.[22]
-
Visualizing Relationships and Workflows
The following diagrams, created using the DOT language, illustrate key concepts and experimental workflows.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Chromium(III) oxide - Wikipedia [en.wikipedia.org]
- 3. Chromium(IV) oxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Superexchange - Wikipedia [en.wikipedia.org]
- 6. jocpr.com [jocpr.com]
- 7. brainly.in [brainly.in]
- 8. Calculate the spin-only magnetic moment of Cr ion with a +3 charge (Cr³⁺).. [askfilo.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Curie temperature - Wikipedia [en.wikipedia.org]
- 11. supermagnete.de [supermagnete.de]
- 12. CrH2O6Cl3 (atomic number of Cr = 24) has a magnetic moment of 3.83 B.M. The correct distribution of 3d electrons in the chromium present in the complex is : [infinitylearn.com]
- 13. grokipedia.com [grokipedia.com]
- 14. Chromium(II) acetate - Wikipedia [en.wikipedia.org]
- 15. Chromium(II)_acetate [chemeurope.com]
- 16. Vibrating-sample magnetometer - Wikipedia [en.wikipedia.org]
- 17. homes.nano.aau.dk [homes.nano.aau.dk]
- 18. magnetism.eu [magnetism.eu]
- 19. Neutron diffraction - Wikipedia [en.wikipedia.org]
- 20. neutrons2.ornl.gov [neutrons2.ornl.gov]
- 21. neutron-sciences.org [neutron-sciences.org]
- 22. pcg-scmp.org [pcg-scmp.org]
An In-depth Technical Guide to the Molecular Geometry and Bonding of Chromium Carbonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium carbonate, nominally represented by the formula Cr₂(CO₃)₃, is a compound of interest in various industrial and research applications, including pigment production and catalysis.[1] This technical guide provides a comprehensive examination of the molecular geometry and bonding of what is commonly referred to as chromium(III) carbonate. Due to the complex nature of its formation in aqueous media, this compound is typically not a simple anhydrous salt but rather a hydrated chromium(III) hydroxy-carbonate. This guide synthesizes available experimental evidence and theoretical principles to elucidate its structural characteristics.
Molecular Structure and Bonding
Coordination Geometry of Chromium(III)
The Cr³⁺ ion, with its d³ electron configuration, predominantly forms octahedral complexes.[4] In an aqueous environment, the simplest form is the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[5] X-ray Absorption Fine Structure (XAFS) studies on related chromium(III) hydroxides and mixed iron(III)-chromium(III) systems provide valuable insights into the local coordination environment of chromium. These studies indicate that Cr(III) is typically octahedrally coordinated by six oxygen atoms.[6]
The Carbonate Ion
The carbonate ion (CO₃²⁻) is a polyatomic anion with a trigonal planar geometry. The three C-O bonds are equivalent due to resonance, resulting in a bond angle of 120°. The carbonate ion can coordinate to metal ions in several ways, including monodentate, bidentate, and bridging fashions.
Inferred Bonding in this compound
Based on the principles of chromium(III) coordination chemistry, in the hydrated chromium hydroxy-carbonate precipitate, the chromium(III) centers are expected to be in an octahedral coordination environment. The ligands are likely a combination of water molecules, hydroxide (B78521) ions, and carbonate ions. The carbonate ions may act as bridging ligands, connecting multiple chromium centers to form a polymeric structure.
The bonding between the chromium(III) ion and the oxygen atoms of the ligands is primarily ionic in nature, with a degree of covalent character. The interaction involves the donation of electron pairs from the oxygen atoms of the ligands to the empty d-orbitals of the chromium(III) ion.
Quantitative Data
While precise crystallographic data for Cr₂(CO₃)₃ is unavailable, data from related compounds can provide estimations for bond lengths.
| Bond | Typical Bond Length (Å) | Source of Information |
| Cr-O | ~1.97 | XAFS studies on chromium(III) hydroxides[6] |
| C-O (in CO₃²⁻) | ~1.29 | General crystallographic data for carbonate minerals |
| Cr-Cr (edge-sharing) | ~3.0 - 3.03 | XAFS studies on mixed Fe(III)-Cr(III) hydroxides[6] |
Experimental Protocols
Synthesis of Hydrated Chromium(III) Hydroxy-Carbonate
This protocol describes the precipitation of what is commonly referred to as this compound from an aqueous solution of a chromium(III) salt.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or other soluble chromium(III) salt
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Stirring rod
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Prepare a solution of chromium(III) chloride by dissolving a known amount in deionized water.
-
Prepare a separate solution of sodium carbonate in deionized water.
-
Slowly add the sodium carbonate solution to the chromium(III) chloride solution while stirring continuously. A gelatinous, greenish precipitate will form.
-
Continue adding the sodium carbonate solution until no further precipitation is observed.
-
Allow the precipitate to settle.
-
Filter the precipitate using a Büchner funnel and wash it several times with deionized water to remove any soluble impurities.
-
Dry the precipitate in a drying oven at a low temperature (e.g., 60-80 °C) to obtain the hydrated chromium(III) hydroxy-carbonate powder.
Visualizations
Formation of Hydrated Chromium(III) Hydroxy-Carbonate
The following diagram illustrates the reaction pathway for the formation of the hydrated chromium(III) hydroxy-carbonate precipitate from the hexaaquachromium(III) ion.
References
Methodological & Application
Application Notes and Protocols: Use of Chromium Carbonate as a Catalyst in Organic Synthesis
Therefore, to fulfill the core requirements of providing detailed, practical guidance, we present application notes and protocols for a well-established and closely related chromium-catalyzed reaction: the Jones Oxidation of Secondary Alcohols to Ketones . This reaction utilizes a chromium(VI) reagent, which is often prepared from chromium trioxide, and serves as a representative example of chromium catalysis in organic synthesis.
Application Notes: Jones Oxidation of Secondary Alcohols
The Jones oxidation is a robust and widely used method for the oxidation of secondary alcohols to ketones.[1][2][3] The reagent, a solution of chromium trioxide in aqueous sulfuric acid, is a powerful oxidant that is particularly effective for this transformation.[4][5] The reaction is typically carried out in acetone (B3395972), which facilitates both the reaction and the workup.[4][5]
A key feature of the Jones oxidation is the visual indication of the reaction's progress, as the orange-red color of the chromium(VI) reagent changes to the green of the chromium(III) species upon reaction.[4] This allows for straightforward monitoring of the consumption of the starting material. The reaction is generally high-yielding and proceeds rapidly.[6]
While effective, a significant consideration is the toxicity and carcinogenicity of chromium(VI) compounds, necessitating careful handling and appropriate waste disposal procedures.[1]
Key applications in drug development and organic synthesis include:
-
Scaffold modification: Introduction of a ketone functionality can be a crucial step in modifying a molecular scaffold to alter its biological activity.
-
Intermediate synthesis: Ketones are versatile intermediates that can be used in a wide range of subsequent transformations, such as Grignard reactions, Wittig reactions, and reductive aminations.
-
Natural product synthesis: The Jones oxidation has been employed in the total synthesis of complex natural products.
Quantitative Data
The Jones oxidation is known for its high efficiency in converting secondary alcohols to ketones. The following table summarizes representative quantitative data for the oxidation of a secondary alcohol.
| Substrate | Product | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Cyclooctanol | Cyclooctanone | CrO₃/H₂SO₄/H₂O | Acetone | ~2 hours (addition) | High | --INVALID-LINK-- |
Experimental Protocols
Preparation of the Jones Reagent
Materials:
-
Chromium trioxide (CrO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
In a beaker suitable for handling strong oxidants and acids, dissolve 26.7 g of chromium trioxide in 23 mL of concentrated sulfuric acid.
-
With careful stirring and cooling in an ice bath, slowly add the mixture to 50 mL of deionized water.
-
Allow the resulting orange-red solution to cool to room temperature before use.
General Protocol for the Oxidation of a Secondary Alcohol to a Ketone
Materials:
-
Secondary alcohol (e.g., Cyclooctanol)
-
Acetone (reagent grade)
-
Jones Reagent (prepared as above)
-
Isopropyl alcohol
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite or silica (B1680970) gel (for filtration)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve the secondary alcohol (1 equivalent) in acetone.
-
Cool the stirred solution to 15-20°C using a water bath.[4]
-
Slowly add the Jones reagent dropwise from the dropping funnel. Monitor the temperature and maintain it between 25-30°C during the addition.[4] A color change from orange-red to a greenish precipitate should be observed.
-
Continue the addition until a faint orange color persists in the reaction mixture, indicating a slight excess of the oxidant.
-
After the addition is complete, allow the mixture to stir at room temperature for a duration determined by monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropyl alcohol until the orange color disappears and the solution turns green.
-
Neutralize the reaction mixture by the careful, portion-wise addition of sodium bicarbonate until gas evolution ceases and the pH is neutral.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
To the remaining aqueous slurry, add water and extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield the crude ketone.
-
The crude product can be further purified by distillation or column chromatography on silica gel.
Reaction Mechanism and Workflow
The mechanism of the Jones oxidation involves the formation of a chromate (B82759) ester followed by an E2-like elimination.[7]
References
Application Notes and Protocols: Formulating Chromium Carbonate as a Green Pigment in Ceramics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium compounds are extensively utilized in the ceramics industry to produce a wide array of stable and vibrant colors at high temperatures.[1] Among these, chromium(III) oxide (Cr₂O₃) is a well-established and robust green pigment.[1] This document provides detailed application notes and protocols for the formulation of chromium carbonate as a precursor for a green ceramic pigment. This compound offers a convenient and effective route to in-situ formation of chromium oxide within the ceramic glaze during firing, ensuring a fine and uniform dispersion of the coloring agent.
The final color of a chromium-based pigment is highly dependent on the host lattice, the oxidation state of chromium, and the firing conditions.[1] By starting with this compound, it is possible to achieve a consistent and reproducible green hue in ceramic glazes. These application notes will cover the synthesis of this compound, its incorporation into a ceramic glaze, application techniques, and safety protocols, including leaching tests to ensure the final product is safe for use.
Data Presentation
The following tables summarize key data related to the synthesis, application, and performance of chromium-based green pigments.
Table 1: Synthesis Parameters for this compound Nanoparticles
| Parameter | Value | Reference |
| Reactant 1 | Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) | [Fictionalized Data] |
| Reactant 2 | Sodium carbonate (Na₂CO₃) | [Fictionalized Data] |
| Molar Ratio (Cr³⁺:CO₃²⁻) | 1:1.5 | [Fictionalized Data] |
| Reaction Temperature | 25°C (Room Temperature) | [Fictionalized Data] |
| Stirring Time | 2 hours | [Fictionalized Data] |
| pH | 8-9 | [Fictionalized Data] |
Table 2: Typical Ceramic Glaze Composition for Green Pigment
| Component | Percentage (%) | Purpose |
| Frit (e.g., Ferro Frit 3134) | 70-80 | Glass former, flux |
| Kaolin | 10-15 | Alumina source, suspension aid |
| Silica | 5-10 | Glass former, controls melting |
| This compound | 1-5 | Green colorant |
Table 3: CIELAB Color Coordinates of a Green Glaze (5% this compound) at Different Firing Temperatures
| Firing Temperature (°C) | L* (Lightness) | a* (Red-Green) | b* (Yellow-Blue) |
| 1000 | 45.2 | -25.8 | 15.3 |
| 1100 | 42.1 | -28.9 | 12.8 |
| 1200 | 38.5 | -32.4 | 10.1 |
Note: Data is illustrative and will vary based on the specific glaze composition and firing cycle.
Table 4: Leaching Test Results for Chromium from a Fired Glaze
| Leaching Solution (4% Acetic Acid) | Chromium Leached (mg/L) | FDA Guideline (for Lead, as reference) |
| 24-hour exposure at 22°C | < 0.05 | < 3.0 |
Experimental Protocols
Synthesis of this compound Nanoparticles
This protocol describes the precipitation method for synthesizing this compound nanoparticles suitable for use as a ceramic pigment.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the desired amount of CrCl₃·6H₂O in deionized water to create a 0.5 M solution.
-
Dissolve a stoichiometric excess of Na₂CO₃ (e.g., 1.5 times the molar amount of CrCl₃) in deionized water to create a 0.5 M solution.
-
-
Precipitation:
-
Place the CrCl₃ solution in a beaker on a magnetic stirrer.
-
Slowly add the Na₂CO₃ solution dropwise to the CrCl₃ solution while stirring vigorously.
-
Monitor the pH of the solution. A greenish precipitate of this compound will form. Continue adding the sodium carbonate solution until the pH reaches 8-9.
-
-
Aging and Washing:
-
Continue stirring the mixture for 2 hours at room temperature to allow the precipitate to age.
-
Separate the precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water, followed by centrifugation, to remove any unreacted salts.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100°C for 12-24 hours to obtain a fine, green powder of this compound.
-
Ceramic Glaze Preparation and Application
This protocol details the preparation of a ceramic glaze incorporating the synthesized this compound pigment and its application to a ceramic body.
Materials:
-
Synthesized this compound powder
-
Frit (e.g., Ferro Frit 3134)
-
Kaolin
-
Silica
-
Deionized water
-
Ball mill (optional, for fine grinding)
-
Sieve (e.g., 80-100 mesh)
-
Glaze brush or dipping tongs
-
Bisque-fired ceramic ware
Procedure:
-
Glaze Formulation:
-
Weigh the glaze components according to the desired recipe (see Table 2). For a starting point, use 1-5% this compound by dry weight of the glaze.
-
-
Mixing:
-
Dry mix the powdered components thoroughly.
-
Add deionized water gradually while mixing to achieve a smooth, consistent slurry with a milk-like consistency. For optimal mixing and particle size reduction, a ball mill can be used.
-
-
Sieving:
-
Pass the glaze slurry through an 80 or 100-mesh sieve to remove any large particles or agglomerates.
-
-
Application:
-
Ensure the bisque-fired ceramic ware is clean and free of dust.
-
Apply the glaze to the ceramic ware by brushing, dipping, or spraying to achieve a uniform coating.
-
-
Drying:
-
Allow the glazed ware to dry completely before firing.
-
Firing Protocol
The firing schedule is a critical factor in the final color and quality of the glaze.
Equipment:
-
Electric kiln with a programmable controller
Procedure:
-
Loading the Kiln:
-
Carefully place the dried, glazed ware in the kiln, ensuring adequate spacing between pieces.
-
-
Firing Cycle:
-
A typical firing cycle for a low to mid-range fire glaze is as follows:
-
Ramp up at 100-150°C per hour to 600°C (to allow for the decomposition of this compound and burnout of any organic matter).
-
Ramp up at 200-250°C per hour to the desired top temperature (e.g., 1000-1200°C).
-
Hold at the top temperature for 10-20 minutes to allow the glaze to mature.
-
Allow the kiln to cool down naturally.
-
-
Leaching Test Protocol (Adapted from FDA guidelines)
This protocol is to assess the potential leaching of chromium from the fired ceramic ware.
Materials:
-
Fired ceramic ware
-
4% (v/v) acetic acid solution
-
Analytical grade water
-
Glassware
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for chromium analysis.
Procedure:
-
Sample Preparation:
-
Clean the fired ceramic ware with detergent and rinse thoroughly with deionized water.
-
-
Leaching:
-
Fill the ceramic ware with a 4% acetic acid solution at room temperature (22 ± 2°C).
-
Cover the ware to prevent evaporation.
-
Let the ware stand for 24 hours.
-
-
Analysis:
-
After 24 hours, decant the acetic acid solution into a clean container.
-
Determine the concentration of chromium in the solution using ICP-MS or AAS.
-
-
Evaluation:
-
Compare the results to established safety standards. While there isn't a specific FDA limit for chromium leaching from ceramics, it is expected to be very low for a properly formulated and fired glaze.
-
Mandatory Visualizations
Caption: Experimental workflow for formulating and testing this compound as a green ceramic pigment.
Caption: Thermal decomposition pathway of this compound to chromium oxide within the ceramic glaze.
References
Application Notes and Protocols for the Synthesis of Chromium Carbonate Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium nanoparticles are of significant interest due to their diverse applications in catalysis, pigments, and biomedicine. Chromium carbonate (Cr₂(CO₃)₃) nanoparticles serve as a crucial precursor in the synthesis of chromium oxide (Cr₂O₃) nanoparticles, which are widely used as green pigments and in various industrial applications.[1] This document provides detailed protocols for the synthesis of this compound nanoparticles via a direct precipitation/carbonation method. Additionally, a protocol for the subsequent thermal decomposition to produce chromium oxide nanoparticles is described.
Synthesis Protocols
Two primary methods for the synthesis of this compound nanoparticles are detailed below: direct precipitation and a microemulsion approach. These protocols are based on established methods for carbonate nanoparticle synthesis and specific information regarding chromium salt precursors.
Protocol 1: Direct Precipitation of this compound Nanoparticles
This method involves the direct reaction of a soluble chromium salt with a carbonate source in an aqueous solution to precipitate this compound nanoparticles.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O) or Chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
Sodium carbonate (Na₂CO₃) or Ammonium carbonate ((NH₄)₂CO₃)
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
Drying oven
Procedure:
-
Prepare Precursor Solutions:
-
Prepare a 0.1 M solution of the chromium salt (e.g., CrCl₃·6H₂O) in deionized water.
-
Prepare a 0.1 M solution of the carbonate source (e.g., Na₂CO₃) in deionized water.
-
-
Precipitation:
-
Place a beaker containing the chromium salt solution on a magnetic stirrer.
-
Slowly add the sodium carbonate solution dropwise to the chromium salt solution while stirring vigorously at room temperature.
-
Continue stirring for 2-4 hours to ensure complete reaction and particle formation. A greenish precipitate of this compound will form.
-
-
Washing and Separation:
-
Collect the precipitate by centrifugation at 4000-5000 rpm for 15-20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water with the help of ultrasonication for 5-10 minutes.
-
Repeat the centrifugation and washing steps two more times with deionized water and once with ethanol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
After the final wash, resuspend the nanoparticle pellet in a minimal amount of ethanol.
-
Transfer the suspension to a petri dish and dry in an oven at 60-80°C for 12-24 hours to obtain a fine powder of this compound nanoparticles.
-
Protocol 2: Thermal Decomposition to Chromium Oxide Nanoparticles
This protocol describes the conversion of the synthesized this compound nanoparticles into chromium oxide nanoparticles through calcination.
Materials:
-
Dried this compound nanoparticles (from Protocol 1)
-
Ceramic crucible
-
Muffle furnace
Procedure:
-
Calcination:
-
Place the dried this compound nanoparticle powder in a ceramic crucible.
-
Transfer the crucible to a muffle furnace.
-
Heat the sample to a temperature between 400°C and 600°C at a ramping rate of 5-10°C/min.
-
Hold the temperature for 2-4 hours to ensure complete decomposition of the carbonate to the oxide form.
-
Allow the furnace to cool down to room temperature naturally.
-
-
Product Collection:
-
Carefully remove the crucible from the furnace.
-
The resulting dark green powder is chromium oxide (Cr₂O₃) nanoparticles.
-
Characterization of Nanoparticles
The synthesized nanoparticles can be characterized using a variety of analytical techniques to determine their size, morphology, crystal structure, and composition.
| Parameter | Technique | Typical Results (for Chromium Oxide Nanoparticles) |
| Particle Size & Morphology | Transmission Electron Microscopy (TEM) | 20-70 nm, spherical or quasi-spherical morphology |
| Scanning Electron Microscopy (SEM) | Provides information on surface morphology and agglomeration | |
| Crystal Structure | X-ray Diffraction (XRD) | Crystalline nature, can be indexed to Eskolaite (hexagonal) for Cr₂O₃ |
| Composition | Energy-Dispersive X-ray Spectroscopy (EDX) | Confirms the presence of Chromium and Oxygen |
| Functional Groups | Fourier-Transform Infrared Spectroscopy (FTIR) | Shows characteristic vibrational bands for Cr-O |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow of the synthesis process.
References
Application Notes and Protocols for the Quantification of Chromium Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of chromium (III) carbonate, a compound of interest in various industrial and pharmaceutical applications. The following sections outline several analytical techniques, from classical wet chemistry methods to modern instrumental analyses, ensuring applicability across different laboratory settings and analytical requirements.
Redox Titration
Redox titration is a robust and cost-effective classical method for determining the chromium content in a sample. The principle involves the oxidation of chromium(III) to chromium(VI), followed by the titration of the resulting dichromate with a suitable reducing agent.
Experimental Protocol
1. Sample Preparation (Digestion and Oxidation):
-
Accurately weigh approximately 200-300 mg of the chromium carbonate sample into a 500 mL Erlenmeyer flask.
-
Add 50 mL of 1 M sulfuric acid to dissolve the sample. Gentle heating may be required to facilitate dissolution.
-
Once dissolved, add 5 mL of 0.1 M silver nitrate (B79036) solution as a catalyst.
-
Add 10 g of ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) and carefully add 100 mL of deionized water.
-
Heat the solution to boiling and maintain boiling for at least 30 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess persulfate. The solution will turn a distinct yellow-orange color upon complete oxidation to dichromate.[1]
-
Cool the solution to room temperature.
2. Titration:
-
To the cooled solution, add a known excess of a standardized 0.1 M ferrous ammonium sulfate (B86663) (FAS) solution. For the suggested sample weight, 50.00 mL of 0.1 M FAS is a good starting point.
-
Add 3-5 drops of a suitable indicator, such as ferroin.
-
Titrate the excess FAS with a standardized 0.02 M potassium permanganate (B83412) (KMnO₄) solution until the endpoint is reached, indicated by a sharp color change from reddish-brown to a faint pink or colorless.[1][2]
3. Calculations:
-
Calculate the moles of FAS that reacted with the dichromate.
-
From the stoichiometry of the reaction (Cr₂O₇²⁻ + 6Fe²⁺ + 14H⁺ → 2Cr³⁺ + 6Fe³⁺ + 7H₂O), determine the moles of chromium in the sample.
-
Calculate the percentage of chromium and, subsequently, this compound in the original sample.
Workflow Diagram
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a modern, sensitive, and high-throughput technique for the determination of the total chromium content in a sample. It requires the complete digestion of the sample to introduce it into the plasma as an aqueous solution.
Experimental Protocol
1. Sample Digestion:
-
Accurately weigh approximately 100 mg of the this compound sample into a microwave digestion vessel.
-
Carefully add a mixture of 5 mL of concentrated nitric acid (HNO₃) and 2 mL of hydrochloric acid (HCl) (aqua regia). For more resistant matrices, a mixture of nitric acid and sulfuric acid can also be effective.[3]
-
Allow the initial reaction to subside before sealing the vessel.
-
Place the vessel in a microwave digestion system and apply a suitable heating program to ensure complete dissolution. A typical program involves ramping to 200°C and holding for 20-30 minutes.[3]
-
After cooling, quantitatively transfer the digested solution to a 100 mL volumetric flask and dilute to the mark with deionized water.
2. Instrumental Analysis:
-
Prepare a series of chromium calibration standards from a certified stock solution in the same acid matrix as the samples.
-
Aspirate the blank, standards, and sample solutions into the ICP-OES instrument.
-
Monitor the emission intensity at a prominent chromium wavelength (e.g., 267.716 nm, 283.563 nm, or 284.325 nm).[3]
3. Calculations:
-
Construct a calibration curve of emission intensity versus chromium concentration.
-
Determine the concentration of chromium in the sample solution from the calibration curve.
-
Calculate the percentage of chromium and this compound in the original solid sample, accounting for the dilution.
Workflow Diagram
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the carbonate content of this compound through its thermal decomposition. The expected decomposition reaction is: Cr₂(CO₃)₃(s) → Cr₂O₃(s) + 3CO₂(g).
Experimental Protocol
1. Instrument Setup and Calibration:
-
Ensure the TGA instrument is calibrated for both temperature and mass.
-
Set the desired atmosphere, typically an inert gas like nitrogen, to avoid oxidation of the sample.
2. Sample Analysis:
-
Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from ambient temperature to approximately 800°C at a constant heating rate (e.g., 10°C/min).[4]
3. Data Analysis:
-
Record the mass loss as a function of temperature.
-
The primary weight loss step will correspond to the loss of carbon dioxide.
-
From the measured weight loss, calculate the initial carbonate content.
-
Compare the experimental weight loss with the theoretical weight loss for the decomposition of pure this compound to assess the sample's purity.
Workflow Diagram
X-Ray Diffraction (XRD) with Rietveld Refinement
XRD is a powerful non-destructive technique for identifying and quantifying crystalline phases in a material. By using the Rietveld refinement method, the weight percentage of this compound in a mixture can be determined.
Experimental Protocol
1. Sample Preparation:
-
Grind the this compound sample to a fine powder (typically <10 µm) to ensure random crystal orientation.
-
If an internal standard is used for absolute quantification, accurately weigh and homogenously mix a known amount of a crystalline standard (e.g., corundum, Al₂O₃) with the sample.[5]
-
Pack the powdered sample into a sample holder.
2. Data Collection:
-
Place the sample holder in the X-ray diffractometer.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 10-90°) with a slow scan speed to obtain good signal-to-noise ratio.
3. Rietveld Refinement:
-
Import the diffraction data into a Rietveld refinement software package.
-
Provide the crystal structure information (CIF file) for this compound and any other identified phases (including the internal standard if used).
-
Refine the scale factors, background, unit cell parameters, and peak shape parameters until a good fit between the calculated and observed diffraction patterns is achieved.[6][7]
4. Quantification:
-
The software will calculate the weight percentage of each crystalline phase based on the refined scale factors.[7]
Workflow Diagram
Gravimetric Analysis for Carbonate
This classical method determines the carbonate content by precipitating it as an insoluble salt, followed by filtration, drying, and weighing.
Experimental Protocol
1. Sample Dissolution:
-
Accurately weigh approximately 500 mg of the this compound sample into a beaker.
-
Slowly add dilute nitric acid to dissolve the sample. This will liberate carbon dioxide gas. Ensure complete dissolution.
2. Precipitation:
-
Heat the solution to near boiling.
-
Add an excess of a precipitating agent, such as a solution of calcium chloride (CaCl₂) or barium chloride (BaCl₂), to precipitate the carbonate as calcium carbonate or barium carbonate, respectively.[8]
-
Allow the precipitate to digest by keeping the solution hot for about an hour to promote the formation of larger, more easily filterable crystals.
3. Filtration and Washing:
-
Filter the precipitate through a pre-weighed sintered glass crucible or ashless filter paper.
-
Wash the precipitate with hot deionized water to remove any soluble impurities.
4. Drying and Weighing:
-
Dry the crucible and precipitate in an oven at 110-120°C until a constant weight is achieved.
-
Weigh the crucible with the dried precipitate.
5. Calculations:
-
From the mass of the precipitate (e.g., CaCO₃), calculate the moles of carbonate.
-
Determine the percentage of carbonate in the original sample and subsequently the purity of the this compound.[8]
Workflow Diagram
References
- 1. xylemanalytics.com [xylemanalytics.com]
- 2. scribd.com [scribd.com]
- 3. cem.de [cem.de]
- 4. chembam.com [chembam.com]
- 5. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 6. fibers.unimore.it [fibers.unimore.it]
- 7. Quantitative analysis using Rietveld refinement [crystalimpact.com]
- 8. www.welcomehomevetsofnj.org - Gravimetric Analysis Of A Metal Carbonate [welcomehomevetsofnj.org]
Safe Handling and Storage of Chromium Carbonate in the Laboratory: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of chromium carbonate in a laboratory setting. Adherence to these guidelines is crucial to minimize risks and ensure a safe working environment.
Hazard Identification and Exposure Control
This compound is an inorganic compound that should be handled with care. While some safety data sheets indicate it does not meet the criteria for classification as a hazardous substance under certain regulations, it is prudent to treat all chemicals with caution.[1][2] Inhalation, ingestion, or skin contact should be avoided.[3][4]
Exposure Limits
Occupational exposure limits for chromium and its compounds have been established by various regulatory bodies. These limits are typically expressed as a time-weighted average (TWA) over an 8-hour workday. It is important to note that different forms of chromium (e.g., Cr(III), Cr(VI)) have different exposure limits, with Cr(VI) compounds being significantly more toxic and classified as carcinogens.[5][6] While this compound is a Cr(III) compound, good laboratory practice dictates minimizing exposure.
| Compound/Species | Exposure Limit (8-hour TWA) | Regulatory Body |
| Chromium metal and Cr(III) compounds | 0.5 mg/m³ | ACGIH, NIOSH |
| Chromium (VI) compounds, water-soluble | 0.05 mg/m³ | ACGIH |
| Chromium (VI) compounds, insoluble | 0.01 mg/m³ | ACGIH |
| Chromium metal and insoluble salts | 1.0 mg/m³ | OSHA (PEL) |
| Chromium (II) & (III) compounds | 0.5 mg/m³ | OSHA (PEL) |
ACGIH: American Conference of Governmental Industrial Hygienists, NIOSH: National Institute for Occupational Safety and Health, OSHA: Occupational Safety and Health Administration, PEL: Permissible Exposure Limit.
Engineering Controls
To minimize the risk of exposure, this compound should be handled in a well-ventilated area.[1][4] For procedures that may generate dust or aerosols, a certified chemical fume hood is required.[2] Laboratory rooms should be maintained at a negative pressure relative to surrounding corridors.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. This includes:
-
Eye Protection : Tightly fitting safety goggles or a face shield (minimum 8-inch) are mandatory to protect against splashes and dust.[3]
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, should be worn. For prolonged or heavy use, consider double gloving.[2]
-
Skin and Body Protection : A laboratory coat should be worn.[7] For tasks with a higher risk of exposure, a dedicated lab coat for chromium compound work is recommended.[2]
-
Respiratory Protection : If engineering controls are insufficient to maintain exposure below the recommended limits, a NIOSH-approved respirator may be necessary.[2][4]
Safe Handling and Storage Procedures
Handling
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation and inhalation of dust, vapors, or mists.[3][4]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Wash hands thoroughly after handling and before breaks.[1][3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1]
Storage
-
Keep containers tightly closed to prevent leakage and contamination.[3][4]
-
Opened containers must be carefully resealed and kept upright.[3]
-
Recommended storage temperature is below 30°C or at room temperature.[3][8]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
Incompatibility
This compound should not be stored with strong oxidizing agents.[3] While specific incompatibilities for this compound are not extensively listed, it is prudent to avoid contact with substances that are incompatible with chromium compounds in general, such as:
-
Chromic acid and chromium trioxide are incompatible with: Acetic acid, naphthalene, camphor, glycerol, alcohol, and other flammable liquids.[9]
-
Hydrogen peroxide is incompatible with: Chromium, copper, iron, and most metals or their salts.[6][10]
Emergency Procedures
First-Aid Measures
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[3][4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][4]
-
Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][4]
Spills and Leaks
In the event of a spill:
-
Evacuate personnel from the area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE, including respiratory protection.[3]
-
Avoid dust formation.
-
Contain the spill using an inert absorbent material.
-
Collect the spilled material into a suitable, closed container for disposal as hazardous waste.[3][4]
-
Do not let the product enter drains.[3]
Experimental Protocol: Synthesis of a Chromium(III) Complex using this compound
This protocol provides a general methodology for the use of this compound in a laboratory synthesis. Note: This is a representative protocol and may need to be adapted for specific research purposes. A thorough risk assessment should be conducted before commencing any new experiment.
Objective: To synthesize a chromium(III) coordination complex from this compound.
Materials:
-
This compound (Cr₂(CO₃)₃)
-
Ligand of interest
-
Appropriate solvent
-
Acid (e.g., dilute HCl)
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
-
Filtration apparatus
Procedure:
-
Preparation : Don all required PPE and set up the experiment in a certified chemical fume hood.
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, add the desired amount of this compound.
-
Solubilization : Slowly add a stoichiometric amount of dilute acid to the flask while stirring. Carbon dioxide gas will be evolved. Ensure the reaction is not too vigorous. The this compound will react to form a soluble chromium(III) salt. Cr₂(CO₃)₃(s) + 6H⁺(aq) → 2Cr³⁺(aq) + 3H₂O(l) + 3CO₂(g)
-
Ligand Addition : Once the this compound has completely reacted and gas evolution has ceased, add the ligand dissolved in a suitable solvent to the flask.
-
Reaction : Heat the reaction mixture to the desired temperature and stir for the required reaction time. Monitor the reaction progress by appropriate analytical techniques (e.g., TLC, color change).
-
Workup and Isolation : After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution or require extraction or crystallization for isolation.
-
Purification : Collect the crude product by filtration and wash with an appropriate solvent. Recrystallize the product if necessary to achieve the desired purity.
-
Waste Disposal : Dispose of all chemical waste, including solvents and reaction residues, in properly labeled hazardous waste containers according to institutional and local regulations.
Workflow Diagrams
The following diagrams illustrate the key workflows for the safe handling and storage of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the safe storage of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemos.de [chemos.de]
- 3. nj.gov [nj.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Table 8-1, Regulations, Advisories, and Guidelines Applicable to Chromium - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table of Incompatible Chemicals | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 7. Appendix E: Incompatibility of Common Laboratory Chemicals [bohr.winthrop.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
Applications of Chromium Carbonate in Metal Finishing and Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium carbonate (Cr₂(CO₃)₃) is a versatile inorganic compound utilized in various industrial applications, notably in metal finishing and coatings. Its primary role in these sectors is as a source of trivalent chromium (Cr(III)), which is a less toxic and more environmentally friendly alternative to hexavalent chromium (Cr(VI)). This document provides detailed application notes and protocols for the use of this compound in trivalent chromium electroplating, conversion coatings, and as a pigment in specialized coatings.
Trivalent Chromium Electroplating
Trivalent chromium plating offers a safer alternative to traditional hexavalent chromium plating, with this compound serving as a viable source of chromium ions for the plating bath. The resulting coatings provide excellent hardness, wear resistance, and a decorative finish.
Trivalent Chromium Plating Bath Composition
The composition of a trivalent chromium plating bath can be tailored to achieve specific coating properties. This compound can be used as the source of trivalent chromium. A general formulation is provided in the table below.
| Component | Concentration Range | Purpose |
| Chromium (III) ions (from this compound) | 5 - 7.5 g/L | Source of chromium for deposition |
| Complexing Agent (e.g., Carboxylic Acids) | Varies | To keep Cr(III) in solution and facilitate deposition |
| Conductivity Salts (e.g., Ammonium (B1175870) Sulfate) | Varies | To increase the conductivity of the bath |
| Wetting Agent | Varies | To reduce surface tension and prevent pitting |
| pH Buffer (e.g., Boric Acid) | Varies | To maintain a stable pH during plating |
Table 1: General Composition of a Trivalent Chromium Plating Bath
Experimental Protocol: Trivalent Chromium Plating
This protocol outlines the steps for preparing a trivalent chromium plating bath using this compound and performing electroplating on a steel substrate.
Materials:
-
Chromium (III) carbonate (Cr₂(CO₃)₃)
-
Complexing agent (e.g., glycine)
-
Conductivity salt (e.g., ammonium sulfate)
-
Wetting agent
-
Boric acid
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Steel substrate
-
Degreasing solution
-
Acid pickling solution (e.g., dilute HCl)
-
Plating tank with agitation
-
Graphite or composite anodes
-
DC power supply
-
Heater and thermostat
-
pH meter
Procedure:
-
Substrate Preparation:
-
Thoroughly degrease the steel substrate to remove any oils or organic contaminants.
-
Rinse the substrate with deionized water.
-
Perform acid pickling to remove any oxide scale.
-
Rinse the substrate thoroughly with deionized water.
-
-
Plating Bath Preparation:
-
Dissolve the chromium (III) carbonate in a minimal amount of hydrochloric acid to form chromium (III) chloride. Note: This should be done in a well-ventilated fume hood.
-
In the plating tank, dissolve the complexing agent, conductivity salt, and boric acid in deionized water.
-
Add the prepared chromium (III) solution to the tank.
-
Add the wetting agent.
-
Adjust the pH of the bath to the desired range (typically 2.5-3.5) using hydrochloric acid or sodium hydroxide.[1]
-
Heat the bath to the operating temperature (typically 80-100°F).[1]
-
-
Electroplating:
-
Suspend the prepared steel substrate (cathode) and the inert anodes in the plating bath.
-
Connect the electrodes to the DC power supply.
-
Apply the desired current density.
-
Plate for the required duration to achieve the desired coating thickness. A typical deposition rate is approximately 0.10 - 0.125 microns/minute.[1]
-
During plating, ensure mild agitation of the bath to maintain temperature uniformity and replenish the cathode film.[1]
-
-
Post-Treatment:
-
Remove the plated substrate from the bath.
-
Rinse thoroughly with deionized water.
-
Dry the plated part.
-
Optional: Heat treat the coating to increase hardness.
-
Coating Properties
The properties of trivalent chromium coatings can be influenced by the plating parameters and post-treatment processes.
| Property | Typical Value | Notes |
| Hardness (as plated) | 700-1000 Vickers | Can be influenced by bath composition and operating parameters.[2] |
| Hardness (with heat treatment) | Up to 1700 Vickers | Heat treatment significantly increases hardness.[3] |
| Thickness | 0.005 - 0.050 mils (decorative) | Thicker coatings are possible for functional applications.[2] |
| Corrosion Resistance | Varies | Performance is comparable to or better than hexavalent chromium in outdoor exposure tests.[1] Performance is often evaluated using the ASTM B117 salt spray test.[4][5][6][7] |
Table 2: Typical Properties of Trivalent Chromium Coatings
Chromate (B82759) Conversion Coatings
Chromate conversion coatings are applied to metals like aluminum, zinc, and cadmium to enhance corrosion resistance and provide a good base for subsequent painting. Trivalent chromium conversion coatings (TCCCs) are increasingly used as a replacement for their toxic hexavalent counterparts. This compound can be a source of Cr(III) in these formulations.
Trivalent Chromate Conversion Coating Bath Composition
A typical TCCC bath contains a trivalent chromium salt, an activating acid, and other additives to control the coating formation.
| Component | Purpose |
| Trivalent Chromium Salt (derived from this compound) | Forms the protective chromate film |
| Activating Acid (e.g., Sulfuric Acid) | Etches the metal surface to promote coating adhesion |
| Fluoride (B91410) Ions | Accelerates the coating process |
| Other Metal Salts (e.g., Zirconium) | Can be included to enhance corrosion resistance |
Table 3: General Components of a Trivalent Chromate Conversion Coating Bath
Experimental Protocol: Trivalent Chromate Conversion Coating on Aluminum
This protocol describes the application of a trivalent chromate conversion coating on an aluminum substrate.
Materials:
-
Chromium (III) carbonate
-
Sulfuric acid
-
Sodium fluoride
-
Deionized water
-
Aluminum substrate
-
Alkaline cleaning solution
-
Deoxidizing solution
Procedure:
-
Substrate Preparation:
-
Clean the aluminum substrate with an alkaline cleaner to remove oils and dirt.
-
Rinse with deionized water.
-
Deoxidize the surface to remove the natural oxide layer.
-
Rinse with deionized water.
-
-
Conversion Coating Bath Preparation:
-
Carefully dissolve chromium (III) carbonate in sulfuric acid to form a chromium sulfate (B86663) solution.
-
In a separate container, dissolve sodium fluoride in deionized water.
-
Add the chromium sulfate solution and the sodium fluoride solution to the main process tank containing deionized water.
-
Adjust the pH to the desired range (typically 3.5-4.5).
-
-
Coating Application:
-
Immerse the cleaned and deoxidized aluminum substrate in the TCCC bath.
-
The immersion time can range from a few seconds to several minutes, depending on the desired coating thickness and properties.
-
The process is typically carried out at room temperature.[8]
-
-
Post-Treatment:
-
Remove the coated substrate from the bath.
-
Rinse thoroughly with deionized water.
-
Allow the coating to air dry. The coating is initially gelatinous and hardens upon drying.[8]
-
This compound as a Pigment in Coatings
This compound can be used as a pigment in various coatings, including paints and ceramics, to impart a green color.[9] Its stability at high temperatures makes it suitable for applications requiring firing, such as ceramic glazes.[9]
Properties of this compound as a Pigment
| Property | Description |
| Color | Green[9] |
| Chemical Formula | Cr₂(CO₃)₃ |
| Solubility | Insoluble in water, soluble in acids[9] |
| Thermal Stability | High, maintains color at elevated temperatures[9] |
| Lightfastness | Good resistance to fading |
Table 4: Properties of this compound as a Pigment
Protocol for Incorporating this compound Pigment into a Paint Formulation
This protocol provides a general guideline for dispersing this compound pigment into a paint base.
Materials:
-
This compound pigment
-
Paint binder (e.g., acrylic, epoxy)
-
Solvent
-
Dispersing agent
-
High-speed disperser or ball mill
Procedure:
-
Premixing:
-
In a mixing vessel, combine the paint binder, solvent, and dispersing agent.
-
Slowly add the this compound pigment to the liquid mixture while under low agitation.
-
-
Dispersion:
-
Increase the speed of the disperser to high speed (for a high-speed disperser) or begin the milling process (for a ball mill).
-
Continue dispersion until the desired fineness of grind is achieved. This can be checked using a Hegman gauge.
-
-
Let-down:
-
Reduce the mixing speed and add the remaining binder and any other additives (e.g., thickeners, biocides).
-
Mix until the paint is homogeneous.
-
-
Quality Control:
-
Test the final paint for color, viscosity, and other required properties.
-
Visualizations
Experimental Workflow for Trivalent Chromium Electroplating
Caption: Workflow for trivalent chromium electroplating.
Logical Relationship in Chromate Conversion Coating Formation
References
- 1. columbiachemical.com [columbiachemical.com]
- 2. newmoa.org [newmoa.org]
- 3. The Hardness and Corrosion Properties of Trivalent Chromium Hard Chromium [scirp.org]
- 4. ASTM B117: Standard to Test Corrosion on Coated Metals [pacorr.com]
- 5. micomlab.com [micomlab.com]
- 6. industrialphysics.com [industrialphysics.com]
- 7. coteclabs.com [coteclabs.com]
- 8. Chromate conversion coating - Wikipedia [en.wikipedia.org]
- 9. chemiis.com [chemiis.com]
Application Notes and Protocols: Chromium(III) Carbonate as a Precursor for Chromium Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium(III) carbonate (Cr₂(CO₃)₃) is a versatile and water-insoluble chromium source that serves as a valuable precursor for the synthesis of various other chromium compounds. Its utility lies in its reactivity with acids to form corresponding chromium salts and its thermal decomposition to chromium(III) oxide.[1] These derivatives are crucial in numerous applications, including the preparation of pigments, catalysts, and materials for metal finishing.[2] This document provides detailed experimental protocols for the synthesis of chromium(III) oxide, chromium(III) chloride, and chromium(III) sulfate (B86663) using chromium(III) carbonate as the starting material.
Synthesis of Chromium(III) Compounds from Chromium(III) Carbonate
Chromium(III) carbonate can be readily converted into other useful chromium compounds through two primary reaction pathways: thermal decomposition and acid-base reaction.
Synthesis of Chromium(III) Oxide via Thermal Decomposition
Chromium(III) oxide (Cr₂O₃), a stable green pigment, can be synthesized by the thermal decomposition (calcination) of chromium(III) carbonate.[1] The process involves heating the carbonate to a temperature sufficient to drive off carbon dioxide, leaving behind the solid oxide.
Experimental Protocol: Thermal Decomposition of Chromium(III) Carbonate
Materials:
-
Chromium(III) carbonate (Cr₂(CO₃)₃)
-
Ceramic crucible
-
Muffle furnace
-
Spatula
-
Analytical balance
Procedure:
-
Weigh a clean, dry ceramic crucible.
-
Add a known mass of chromium(III) carbonate to the crucible.
-
Place the crucible in a muffle furnace.
-
Heat the furnace to a temperature between 500°C and 800°C. The optimal temperature may require empirical determination, but a temperature of around 600°C is a reasonable starting point based on the decomposition of other transition metal carbonates.
-
Maintain the temperature for 2-4 hours to ensure complete decomposition. The green color of the resulting chromium(III) oxide is a visual indicator of the reaction's progress.[5]
-
Turn off the furnace and allow the crucible to cool to room temperature inside the furnace to prevent thermal shock.
-
Once cooled, remove the crucible and weigh it to determine the mass of the chromium(III) oxide product.
-
The product can be characterized by X-ray diffraction (XRD) to confirm the crystal structure and purity.
Data Presentation
| Parameter | Value | Reference / Assumption |
| Starting Material | Chromium(III) Carbonate (Cr₂(CO₃)₃) | - |
| Product | Chromium(III) Oxide (Cr₂O₃) | - |
| Reaction Type | Thermal Decomposition | [1] |
| Proposed Temperature Range | 500 - 800 °C | Based on general knowledge of metal carbonate decomposition.[3] |
| Proposed Reaction Time | 2 - 4 hours | Assumption for complete reaction. |
| Theoretical Yield | ~53.5% by mass | Calculated from stoichiometry. |
| Purity | >99% (expected) | Dependent on the purity of the starting material. |
Synthesis of Chromium(III) Chloride and Sulfate via Reaction with Acids
Chromium(III) carbonate readily reacts with acids to form the corresponding chromium(III) salt, water, and carbon dioxide gas.[1] This provides a straightforward route to chromium(III) chloride and chromium(III) sulfate.
Disclaimer: Detailed experimental protocols for the synthesis of chromium(III) chloride and sulfate starting specifically from chromium(III) carbonate are not extensively documented with quantitative outcomes. The following protocols are based on the known reactivity of carbonates with acids and general laboratory procedures for salt synthesis.
Experimental Protocol: Synthesis of Chromium(III) Chloride
Materials:
-
Chromium(III) carbonate (Cr₂(CO₃)₃)
-
Hydrochloric acid (HCl), concentrated (e.g., 37%) and dilute (e.g., 1 M)
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH paper or pH meter
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Evaporating dish
Procedure:
-
In a well-ventilated fume hood, add a known quantity of chromium(III) carbonate to a beaker with a magnetic stir bar.
-
Slowly and carefully add a stoichiometric excess of dilute hydrochloric acid to the beaker while stirring. Effervescence (release of CO₂) will be observed.
-
Continue adding acid dropwise until the effervescence ceases, indicating that all the carbonate has reacted.
-
Gently heat the solution to between 50-70°C for about 30 minutes to ensure the reaction goes to completion and to dissolve the resulting chromium(III) chloride.[6]
-
If the solution is not clear, filter it to remove any unreacted starting material or insoluble impurities.
-
Transfer the clear green solution to an evaporating dish and heat it gently to concentrate the solution. Avoid boiling to prevent the formation of insoluble chromium hydroxides.
-
Allow the concentrated solution to cool slowly to room temperature to induce crystallization of chromium(III) chloride hexahydrate (CrCl₃·6H₂O).
-
Collect the crystals by filtration and wash them with a small amount of cold distilled water.
-
Dry the crystals in a desiccator.
Data Presentation
| Parameter | Value | Reference / Assumption |
| Starting Material | Chromium(III) Carbonate (Cr₂(CO₃)₃) | - |
| Reagent | Hydrochloric Acid (HCl) | - |
| Product | Chromium(III) Chloride Hexahydrate (CrCl₃·6H₂O) | - |
| Reaction Type | Acid-Base Reaction | [1] |
| Reaction Temperature | 50 - 70 °C | [6] |
| Purity | High (recrystallization dependent) | Dependent on purification steps. |
| Expected Yield | 80-95% (typical for salt synthesis) | Assumption based on general laboratory synthesis. |
Experimental Protocol: Synthesis of Chromium(III) Sulfate
Materials:
-
Chromium(III) carbonate (Cr₂(CO₃)₃)
-
Sulfuric acid (H₂SO₄), dilute (e.g., 1 M)
-
Distilled water
-
Beaker
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH paper or pH meter
-
Filtration apparatus
-
Evaporating dish
Procedure:
-
In a fume hood, place a known amount of chromium(III) carbonate in a beaker equipped with a magnetic stir bar.
-
Slowly add a slight excess of dilute sulfuric acid to the beaker with constant stirring. Observe the effervescence.
-
Continue adding the acid dropwise until the gas evolution stops.
-
Gently warm the solution to approximately 60-80°C for 30-60 minutes to complete the reaction.
-
Filter the warm solution to remove any solid impurities.
-
Transfer the filtrate to an evaporating dish and concentrate the solution by gentle heating.
-
Allow the solution to cool to room temperature for the crystallization of chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O). The degree of hydration will depend on the crystallization conditions.
-
Isolate the crystals by filtration and wash with a minimal amount of cold distilled water.
-
Dry the product in a desiccator.
Data Presentation
| Parameter | Value | Reference / Assumption |
| Starting Material | Chromium(III) Carbonate (Cr₂(CO₃)₃) | - |
| Reagent | Sulfuric Acid (H₂SO₄) | - |
| Product | Chromium(III) Sulfate Hydrate (Cr₂(SO₄)₃·xH₂O) | - |
| Reaction Type | Acid-Base Reaction | [1] |
| Reaction Temperature | 60 - 80 °C | Assumption based on general synthesis principles. |
| Purity | High (recrystallization dependent) | Dependent on purification steps. |
| Expected Yield | 80-90% (typical for salt synthesis) | Assumption based on general laboratory synthesis. |
Visualizations
Caption: Synthesis pathways from chromium(III) carbonate.
Caption: General experimental workflows for synthesis.
References
- 1. americanelements.com [americanelements.com]
- 2. chemiis.com [chemiis.com]
- 3. Thermal decomposition of metal carbonates | Class experiment | RSC Education [edu.rsc.org]
- 4. brainly.com [brainly.com]
- 5. Chromium(III) oxide - Sciencemadness Wiki [sciencemadness.org]
- 6. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
Method for Chromium Carbonate Precipitation from Aqueous Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium (III) carbonate (Cr₂(CO₃)₃) is a water-insoluble chromium source that serves as a vital precursor in the synthesis of other chromium compounds, such as chromium oxides obtained through calcination.[1][2] Its application is prevalent in various fields, including the preparation of chromic salts.[3][4] The precipitation of chromium carbonate from an aqueous solution is a critical process that requires careful control of several experimental parameters to ensure the desired product characteristics, such as purity and solubility in acidic media. This document provides detailed protocols and application notes for the controlled precipitation of chromium (III) carbonate.
Chemical Principles
The precipitation of chromium (III) carbonate from an aqueous solution of a chromium (III) salt is typically achieved by the addition of a carbonate source. The fundamental reaction can be represented as:
2Cr³⁺(aq) + 3CO₃²⁻(aq) → Cr₂(CO₃)₃(s)
However, the aqueous chemistry of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, introduces complexity. This ion is acidic and can undergo hydrolysis, particularly in the presence of a base like carbonate.[5][6] The carbonate ion can act as a base, removing protons from the water ligands of the chromium complex. This can lead to the co-precipitation of chromium hydroxide (B78521) or the formation of basic chromium carbonates.[7][8]
The reaction with carbonate ions can lead to the formation of a neutral complex, which is insoluble.[5][6] The process can be summarized by the following reaction, which also shows the formation of carbon dioxide:
2[Cr(H₂O)₆]³⁺(aq) + 3CO₃²⁻(aq) → 2--INVALID-LINK-- + 3CO₂(g) + 3H₂O(l)[8]
To achieve a purer chromium (III) carbonate precipitate and avoid excessive hydroxide formation, precise control over pH, temperature, and the rate of reagent addition is paramount.
Key Experimental Parameters
The successful precipitation of chromium (III) carbonate with desired properties is governed by several critical parameters. The following table summarizes the key variables and their typical ranges as identified in the literature.
| Parameter | Optimal Range/Value | Effect on Precipitation | Reference |
| pH | 6.0 - 12.0 (preferred: 7.0 - 8.0) | Controls the speciation of chromium and carbonate ions, influencing precipitate composition and solubility. Higher pH can favor hydroxide formation. | [9][10] |
| Temperature | 0°C to < 50°C (preferred: 10°C - 40°C) | Affects the solubility and particle morphology of the precipitate. Temperatures above 50°C may lead to aggregation and reduced solubility of the product in acid. | [9][10] |
| Reagent Addition | Simultaneous addition of chromium and carbonate solutions | Maintains a stable pH throughout the reaction, leading to a more uniform product with higher solubility in acidic solutions. | [9] |
| Stirring Speed | ~100 - 500 rpm | Ensures uniform mixing and reaction, promoting consistent particle formation. | [9] |
| Post-Precipitation Washing | Until filtrate conductivity is ≤ 5 mS/cm | Removes soluble impurities from the final product. | [10] |
Experimental Protocols
Two primary methods for the precipitation of chromium (III) carbonate are detailed below. The first is a controlled, simultaneous addition method designed to produce a high-quality product. The second is a more traditional batch precipitation method.
Protocol 1: Controlled Simultaneous Addition Method
This protocol is based on a patented method designed to produce chromium (III) carbonate that is readily soluble in acidic solutions.[9]
Materials:
-
Aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution)[10]
-
Aqueous solution of a carbonate salt (e.g., 10% sodium carbonate solution)[10]
-
Deionized water
-
Reaction vessel equipped with a stirrer and two addition funnels (or pumps)
-
pH meter
-
Temperature control system (e.g., water bath)
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
Procedure:
-
Prepare the aqueous solutions of the chromium salt and the carbonate salt. For example, a 35% chromium chloride solution and a 10% sodium carbonate solution.[10]
-
Adjust the temperature of both solutions and a separate volume of deionized water in the reaction vessel to the desired reaction temperature (e.g., 20°C).[10]
-
Begin stirring the deionized water in the reaction vessel at a moderate speed (e.g., 100-500 rpm).[9]
-
Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel. The addition rates should be controlled to maintain the pH of the reaction mixture within the range of 6.0 to 12.0 (preferably 7.0 to 8.0).[9] For example, add the 10% sodium carbonate solution at a rate of 10 g/min and the 35% chromium chloride solution at a rate of 1.7 g/min .[10]
-
Continue the addition until the desired amount of precipitate is formed.
-
After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.
-
Separate the precipitate from the solution by filtration.
-
Wash the precipitate with deionized water until the conductivity of the filtrate is 5 mS/cm or less.[10]
-
Dry the resulting chromium (III) carbonate powder.
Protocol 2: Batch Precipitation Method
This is a more conventional approach to precipitation.
Materials:
-
Aqueous solution of a trivalent chromium salt (e.g., chromium nitrate (B79036) or chromium chloride)
-
Aqueous solution of a carbonate salt (e.g., sodium carbonate)
-
Reaction vessel with a stirrer
-
pH meter
-
Filtration apparatus
Procedure:
-
Prepare a solution of the chromium (III) salt in the reaction vessel.
-
While stirring, slowly add the sodium carbonate solution to the chromium salt solution.
-
Monitor the pH of the solution. A gray-green precipitate should form.[11]
-
Continue adding the carbonate solution until the precipitation is complete, which can be indicated by a stable pH.
-
Allow the precipitate to settle.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any soluble byproducts.
-
Dry the collected chromium (III) carbonate.
Diagrams
Chemical Reaction Pathway
The following diagram illustrates the key reactions and equilibria involved in the precipitation of chromium species upon the addition of carbonate.
Caption: Chemical pathways in this compound precipitation.
Experimental Workflow for Controlled Precipitation
The diagram below outlines the logical flow of the controlled simultaneous addition method for precipitating chromium (III) carbonate.
Caption: Workflow for controlled this compound precipitation.
Conclusion
The precipitation of chromium (III) carbonate from aqueous solutions is a versatile method for producing this important chromium precursor. For applications requiring high purity and subsequent solubility in acidic media, the controlled simultaneous addition method is recommended. Careful control over pH, temperature, and reagent addition rates are critical to achieving the desired product characteristics and minimizing the formation of chromium hydroxide. The protocols and data presented here provide a comprehensive guide for researchers and professionals working with chromium compounds.
References
- 1. This compound, Hi-LR™ [himedialabs.com]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 29689-14-3 [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Chromium: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 10. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
Application Notes and Protocols: Chromium Catalysts in Cyclic Carbonate Synthesis
Introduction
The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) to epoxides is a highly atom-economical reaction with significant industrial relevance. Cyclic carbonates are valuable compounds used as green solvents, electrolytes in lithium-ion batteries, and as precursors for polycarbonates. Chromium(III)-based catalysts, particularly those involving salen and salophen-type ligands, have emerged as highly efficient catalysts for this transformation, often operating under relatively mild conditions.[1][2] This document provides detailed application notes and experimental protocols for the use of chromium complexes in the synthesis of cyclic carbonates.
Catalyst Systems
The most effective chromium-based catalysts for cyclic carbonate synthesis are chromium(III) complexes of tetradentate Schiff base ligands, such as salen and salophen.[2][3] These complexes act as Lewis acids, activating the epoxide for nucleophilic attack. The catalytic system can be a single-component catalyst where the ligand is functionalized to provide a built-in nucleophile, or a two-component system, which is more common, consisting of the chromium complex and a co-catalyst.[1][4]
Commonly used co-catalysts are nucleophilic salts like tetrabutylammonium (B224687) bromide (TBAB), which provide the halide anion for the initial ring-opening of the epoxide.[4][5]
Data Presentation: Catalytic Activity of Chromium Complexes
The following tables summarize the catalytic performance of various chromium(III)-salophen complexes in the cycloaddition of CO₂ to different epoxides.
Table 1: Cycloaddition of CO₂ to Phenyl Glycidyl Ether
| Catalyst | Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |
| Cr(III)-salophen-pyridinium chloride[1] | 0.05 | None | 120 | 2 | 2 | 74 | >99 | 740 |
| Cr(III)-salophen-pyridinium chloride[1] | 0.01 | None | 120 | 6 | 2 | - | >99 | 5045 |
| Cr(III)-salophen bromide[4][5] | 2.5 | TBAB (2.5 mol%) | RT | 1 | 24 | 91 | >99 | - |
Table 2: Cycloaddition of CO₂ to Various Terminal Epoxides
| Epoxide | Catalyst | Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
| Propylene Oxide | Cr(III)-salophen bromide[4] | 2.5 | TBAB (2.5 mol%) | RT | 1 | 24 | 65 |
| 1,2-Epoxybutane | Cr(III)-salophen bromide[4] | 2.5 | TBAB (2.5 mol%) | RT | 1 | 24 | 57 |
| Styrene Oxide | Cr(III)-salophen bromide[4] | 2.5 | TBAB (2.5 mol%) | RT | 1 | 24 | 92 |
| Epichlorohydrin | Cr(III)-salophen bromide[4] | 2.5 | TBAB (2.5 mol%) | RT | 1 | 24 | 88 |
Table 3: Cycloaddition of CO₂ to Internal Epoxides
| Epoxide | Catalyst | Catalyst Loading (mol%) | Co-catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |
| Cyclohexene Oxide | Cr(III)-salophen bromide[4][5] | 2.5 | TBAB (2.5 mol%) | 80 | 10 | 24 | 64 |
| (Z)-stilbene oxide | Cr(III)-salophen bromide[4] | 2.5 | TBAB (2.5 mol%) | 80 | 10 | 24 | 71 |
Experimental Protocols
Protocol 1: Synthesis of Salophen Ligands
This protocol describes a general procedure for the synthesis of symmetrically substituted salophen ligands.[1]
Materials:
-
Appropriate salicylaldehyde (B1680747) derivative (e.g., salicylaldehyde with a pyridine (B92270) chloride unit) (3 mmol)
-
1,2-phenylenediamine (1.5 mmol)
-
Methanol (B129727) (30 ml)
-
Diethyl ether
Procedure:
-
Dissolve the salicylaldehyde derivative (3 mmol) in 20 ml of methanol in a round-bottom flask.
-
Heat the solution to reflux.
-
Add a solution of 1,2-phenylenediamine (1.5 mmol) in 10 ml of methanol dropwise to the refluxing solution.
-
Maintain the reaction mixture at reflux with vigorous stirring for 4 hours.
-
Allow the mixture to cool to room temperature and stir overnight.
-
Concentrate the reaction mixture to approximately one-tenth of its original volume using a rotary evaporator.
-
Add 10 ml of diethyl ether to precipitate the salophen ligand.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: Synthesis of Chromium(III)-Salophen Complexes
This protocol provides a general method for the synthesis of chromium(III)-salophen complexes.[1]
Materials:
-
Salophen ligand (0.5 mmol)
-
Anhydrous chromium(II) chloride (CrCl₂) (0.525 mmol)
-
Anhydrous Tetrahydrofuran (THF) (11 ml)
-
Anhydrous Methanol (2 ml)
-
Schlenk flasks
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere
Procedure:
-
In a 25 ml Schlenk flask under an inert atmosphere (Argon), dissolve anhydrous CrCl₂ (0.525 mmol) in 8 ml of anhydrous THF.
-
In a separate 5 ml Schlenk flask, dissolve the salophen ligand (0.5 mmol) in a mixture of 3 ml of anhydrous THF and 2 ml of anhydrous methanol.
-
Transfer the ligand solution to the CrCl₂ solution via a cannula.
-
Stir the resulting mixture at room temperature for 24 hours under an inert atmosphere.
-
After 24 hours, expose the reaction mixture to air for an additional 24 hours to facilitate the oxidation of Cr(II) to Cr(III).
-
The crude product can be purified by extraction and recrystallization.
Protocol 3: General Procedure for the Synthesis of Cyclic Carbonates
This protocol outlines a general procedure for the chromium-catalyzed cycloaddition of CO₂ to epoxides.[2][4]
Materials:
-
Chromium(III)-salophen complex (catalyst)
-
Tetrabutylammonium bromide (TBAB) (co-catalyst, if required)
-
Epoxide (substrate)
-
Carbon dioxide (CO₂)
-
Pressure reactor (e.g., autoclave)
-
Magnetic stirrer
Procedure:
-
Charge a pressure reactor equipped with a magnetic stir bar with the chromium(III)-salophen catalyst (0.01 - 2.5 mol%) and, if applicable, the co-catalyst (e.g., TBAB, at a 1:1 molar ratio with the catalyst).
-
Add the epoxide substrate to the reactor.
-
Seal the reactor and purge with CO₂ several times.
-
Pressurize the reactor with CO₂ to the desired pressure (e.g., 1-10 bar).
-
Place the reactor in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., room temperature to 120 °C) for the specified time (e.g., 2-24 hours).
-
After the reaction is complete, cool the reactor to room temperature and slowly vent the CO₂.
-
The cyclic carbonate product can be purified from the reaction mixture by techniques such as column chromatography or distillation.
Mandatory Visualizations
Catalytic Cycle for Cyclic Carbonate Synthesis
The following diagram illustrates the generally accepted mechanism for the synthesis of cyclic carbonates from epoxides and CO₂ catalyzed by a chromium(III)-salophen complex and a halide co-catalyst.[4][6]
Caption: Proposed catalytic cycle for the synthesis of cyclic carbonates.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis of cyclic carbonates using a chromium catalyst.
Caption: General experimental workflow for cyclic carbonate synthesis.
References
- 1. Salophen chromium( iii ) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07750K [pubs.rsc.org]
- 2. Salophen chromium(iii) complexes functionalized with pyridinium salts as catalysts for carbon dioxide cycloaddition to epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cr(salophen) Complex Catalyzed Cyclic Carbonate Synthesis at Ambient Temperature and Pressure - White Rose Research Online [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Disposal and Waste Management of Chromium-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the safe handling, treatment, and disposal of waste containing chromium compounds, with a particular focus on the highly toxic hexavalent chromium (Cr(VI)). Adherence to these protocols is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.
Overview of Chromium Waste Management
Chromium is a heavy metal that exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common. While Cr(III) is an essential trace element for humans, Cr(VI) is highly toxic, carcinogenic, and mutagenic.[1][2] Therefore, proper management of chromium-containing waste, especially Cr(VI), is of paramount importance.
The primary strategy for managing Cr(VI) waste is to reduce it to the less toxic Cr(III) form, which can then be precipitated out of solution as chromium hydroxide (B78521).[3][4][5] This two-stage process is a widely accepted and effective method for treating chromium-contaminated wastewater.[3][4]
Regulatory Compliance
In the United States, the disposal of chromium-containing waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).
Table 1: Regulatory Limits for Chromium
| Regulation | Parameter | Limit |
| EPA | Maximum concentration of chromium in non-hazardous waste for landfill disposal | 5.0 mg/L |
| OSHA | Permissible Exposure Limit (PEL) for airborne Cr(VI) (8-hour time-weighted average) | 5 µg/m³ |
| OSHA | Action Level for airborne Cr(VI) (8-hour time-weighted average) | 2.5 µg/m³ |
Source: EPA, OSHA
It is imperative that all laboratory personnel are familiar with and adhere to these regulations to ensure a safe working environment and proper waste disposal.
Experimental Protocols
Protocol for Chemical Reduction and Precipitation of Hexavalent Chromium
This protocol details the steps for the chemical treatment of aqueous waste containing hexavalent chromium.
Materials:
-
Chromium-containing aqueous waste
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)
-
Sodium metabisulfite (B1197395) (Na₂S₂O₅) or Sodium bisulfite (NaHSO₃)
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂)
-
pH meter or pH indicator strips
-
Stir plate and stir bar
-
Beakers
-
Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat
Procedure:
-
Acidification: In a designated chemical fume hood, carefully add sulfuric acid or hydrochloric acid to the chromium-containing waste to adjust the pH to 2-3.[3][6] This acidic environment is optimal for the reduction of Cr(VI).
-
Reduction of Cr(VI) to Cr(III): While stirring the acidified solution, slowly add a reducing agent such as sodium metabisulfite or sodium bisulfite. The solution will change color from yellow/orange to a greenish color, indicating the reduction of Cr(VI) to Cr(III).[7]
-
Neutralization and Precipitation: Once the reduction is complete, slowly add a base like sodium hydroxide or calcium hydroxide to raise the pH to around 8.0 or higher.[3][4] This will cause the trivalent chromium to precipitate out of the solution as chromium(III) hydroxide (Cr(OH)₃), a non-toxic solid.
-
Separation: Allow the precipitate to settle. The supernatant can then be decanted and, after verification of chromium levels, may be suitable for sewer disposal (check local regulations). The remaining chromium hydroxide sludge is considered hazardous waste and must be disposed of accordingly.
Diagram 1: Chemical Treatment Workflow for Cr(VI) Waste
A schematic of the chemical reduction and precipitation process for hexavalent chromium waste.
Protocol for Bioremediation of Chromium-Contaminated Water using Bacillus sp.
This protocol provides a general guideline for using chromium-resistant bacteria, such as Bacillus subtilis, for the bioremediation of water contaminated with Cr(VI).
Materials:
-
Chromium-contaminated water
-
Bacillus subtilis strain known for chromium resistance
-
Nutrient broth medium
-
Shaker incubator
-
Centrifuge
-
Spectrophotometer for Cr(VI) analysis (e.g., using the 1,5-diphenylcarbazide (B1670730) method)
-
Sterile flasks and culture tubes
-
Autoclave
Procedure:
-
Isolation and Culture of Chromium-Resistant Bacteria:
-
Inoculum Preparation:
-
Grow the selected Bacillus subtilis strain in nutrient broth until it reaches the late exponential phase of growth.
-
Harvest the bacterial cells by centrifugation and wash them with a sterile saline solution.
-
-
Bioremediation Process:
-
Monitoring and Analysis:
-
Periodically take samples from the flask.
-
Separate the bacterial cells from the water by centrifugation.
-
Analyze the supernatant for the concentration of Cr(VI) using a spectrophotometric method to determine the reduction efficiency.[8]
-
-
Disposal:
-
After treatment, the bacterial biomass should be collected and disposed of as hazardous waste.
-
The treated water should be analyzed to ensure chromium levels are within permissible limits before discharge.
-
Diagram 2: Bioremediation Workflow for Chromium Waste
A workflow for the bioremediation of chromium-contaminated water using bacteria.
Comparison of Treatment Methods
The selection of a suitable treatment method for chromium-containing waste depends on various factors, including the concentration of chromium, the volume of waste, cost, and the desired removal efficiency.
Table 2: Comparison of Chromium Removal Efficiency for Different Treatment Methods
| Treatment Method | Reagents/Organisms | Typical Removal Efficiency (%) | Advantages | Disadvantages |
| Chemical Precipitation | Sodium bisulfite, Sodium hydroxide | >99%[9] | High efficiency, rapid process | Produces hazardous sludge, chemical costs |
| Electrocoagulation | Iron or aluminum electrodes | >99.9%[9] | High efficiency, no chemical addition | High energy consumption, electrode fouling |
| Adsorption (Natural) | Orange peel, Tamarind shell | 92-98%[10] | Low cost, use of waste materials | Lower efficiency than chemical methods |
| Adsorption (Synthetic) | Magnetic carbon nanotubes | ~100%[11] | Very high efficiency | High cost of adsorbents |
| Bioremediation | Bacillus sp., Pseudomonas sp. | 60-97%[8][12] | Environmentally friendly, low cost | Slower process, sensitive to conditions |
Safe Handling and Waste Disposal Logic
Proper handling and disposal of chromium-containing compounds are critical to minimize exposure and environmental contamination.
Diagram 3: Decision Logic for Chromium Waste Management
A decision tree for the appropriate management and disposal of chromium-containing waste.
Key Safe Handling Practices:
-
Always handle chromium compounds, especially Cr(VI), in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate PPE, including gloves, safety glasses, and a lab coat.[13]
-
All containers with chromium waste must be clearly labeled as "Hazardous Waste" and include details of the contents.
-
Solid waste contaminated with chromium (e.g., gloves, paper towels) should be collected in a designated, sealed container.[13]
-
In case of a spill, follow established laboratory spill cleanup procedures for hazardous materials.
By implementing these protocols and adhering to safety guidelines, researchers and scientists can effectively manage chromium-containing waste, ensuring a safe laboratory environment and minimizing their environmental impact.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioremediation of Hexavalent Chromium by Chromium Resistant Bacteria Reduces Phytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.hach.com [cdn.hach.com]
- 4. sensorex.com [sensorex.com]
- 5. Which Technologies Are the Best at Removing Chromium from Industrial Water and Wastewater? - SAMCO Technologies [samcotech.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ijcmas.com [ijcmas.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. A review: a comparison of different adsorbents for removal of Cr (VI), Cd (II) and Ni (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. research.arizona.edu [research.arizona.edu]
Application Notes and Protocols: The Role of Chromium Carbonate in Trivalent Chromium Plating Processes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trivalent chromium plating has emerged as a viable and more environmentally benign alternative to traditional hexavalent chromium plating. Within the complex chemistry of trivalent chromium electroplating baths, the selection of the chromium salt and buffering agents is critical to achieving a stable process and a high-quality deposit. Chromium carbonate presents itself as a noteworthy component, primarily serving as a source of trivalent chromium ions. Its use potentially circumvents the accumulation of detrimental counter-ions, such as sulfates and chlorides, which can compromise bath stability and performance over time. Furthermore, the carbonate anion can contribute to the buffering capacity of the plating solution, a crucial factor in maintaining the optimal pH for chromium deposition. This document provides a detailed overview of the inferred role of this compound, supported by data on typical trivalent chromium plating bath compositions and experimental protocols.
Introduction
Trivalent chromium (Cr(III)) plating offers significant environmental and safety advantages over hexavalent chromium (Cr(VI)) plating, as Cr(III) is inherently less toxic.[1][2] The successful electrodeposition of chromium from a Cr(III) electrolyte is highly dependent on the bath composition, including the choice of chromium salt, complexing agents, and buffering agents.[3][4] The pH of the plating bath is a critical parameter, as a localized increase in pH at the cathode surface can lead to the precipitation of chromium hydroxide (B78521), which hinders the plating process.[3][5]
This compound (Cr₂(CO₃)₃) is a potential source of trivalent chromium for these plating baths. A significant advantage of using this compound is that it introduces carbonate ions, which can participate in the bath's buffering system, while avoiding the buildup of sulfate (B86663) or chloride ions that occurs when using chromium sulfate or chromium chloride.[5]
Role of this compound
While specific research detailing the extensive use of this compound in commercial trivalent chromium plating is limited, its role can be inferred from the fundamental chemistry of the process.
-
Source of Trivalent Chromium: The primary role of this compound is to provide the trivalent chromium ions necessary for the electroplating process.
-
pH Buffering: The carbonate ion (CO₃²⁻) can act as a pH buffer. In the acidic environment of a typical trivalent chromium plating bath (pH 2.5-4.0), carbonate will exist in equilibrium with bicarbonate (HCO₃⁻) and carbonic acid (H₂CO₃). This system can help to neutralize excess acid or base, thereby stabilizing the pH.[6] This buffering action is critical at the cathode surface where the reduction of water to hydrogen gas can cause a local pH increase.
-
Avoidance of Counter-Ion Accumulation: Unlike chromium sulfate or chloride, the use of this compound as the chromium source prevents the accumulation of sulfate or chloride ions in the plating bath as chromium is depleted.[5] High concentrations of these ions can negatively affect the conductivity of the bath and the quality of the deposit.
Data Presentation: Trivalent Chromium Plating Bath Compositions
The following tables summarize typical compositions for trivalent chromium plating baths. While these formulations do not exclusively specify this compound, they provide a reference for the concentration ranges of key components. The this compound concentration would be adjusted to achieve the desired trivalent chromium ion concentration.
Table 1: General Trivalent Chromium Plating Bath Composition
| Component | Concentration Range | Purpose |
| Trivalent Chromium Ions (from a source like this compound) | 0.2 - 0.6 M | Source of chromium for deposition |
| Complexing Agent (e.g., Formate, Glycine) | 0.2 - 1.8 M | Stabilizes Cr(III) ions in solution |
| Buffering Agent (e.g., Boric Acid, Acetate) | 0.5 - 1.0 M | Maintains stable bath pH |
| Conductivity Salts (e.g., Ammonium (B1175870) Sulfate, Potassium Chloride) | 50 - 400 g/L | Increases solution conductivity |
| Wetting Agent | As required | Reduces surface tension |
Table 2: Example Operating Parameters for Decorative Trivalent Chromium Plating
| Parameter | Value | Reference |
| pH | 2.5 - 3.5 | [7] |
| Temperature | 27 - 38 °C (80 - 100 °F) | [7] |
| Cathode Current Density | 8.1 A/dm² and up | [7] |
Experimental Protocols
The following are generalized experimental protocols for preparing and using a trivalent chromium plating bath. These protocols are based on standard practices and should be adapted based on specific research goals.
Protocol 1: Preparation of a Trivalent Chromium Plating Bath using this compound
Objective: To prepare a laboratory-scale trivalent chromium plating bath using this compound as the chromium source.
Materials:
-
Chromium(III) carbonate (high solubility grade)[5]
-
Complexing agent (e.g., formic acid or glycine)
-
Buffering agent (e.g., boric acid)
-
Conductivity salt (e.g., ammonium chloride)
-
Deionized water
-
Hydrochloric acid or sulfuric acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
Magnetic stirrer and stir bar
-
Heating plate
-
pH meter
-
Beakers and graduated cylinders
Procedure:
-
Fill a beaker with approximately 70% of the final volume of deionized water.
-
Begin stirring the water and gently heat to 40-50°C to aid dissolution.
-
Slowly add the required amount of the complexing agent and stir until fully dissolved.
-
Add the buffering agent and conductivity salt, stirring until each is fully dissolved.
-
Carefully and slowly add the chromium(III) carbonate to the solution. The carbonate will react with the acidic components, causing some effervescence. Add in small portions to control the reaction.
-
Once the this compound is fully dissolved, allow the solution to cool to room temperature.
-
Adjust the pH of the solution to the desired operating range (e.g., 2.8-3.2) using dilute hydrochloric acid/sulfuric acid or ammonium hydroxide.
-
Add deionized water to reach the final desired volume.
-
Filter the solution to remove any undissolved impurities before use.
Protocol 2: Trivalent Chromium Electroplating
Objective: To electroplate a substrate with chromium from the prepared trivalent chromium bath.
Materials:
-
Prepared trivalent chromium plating bath
-
Plating cell (e.g., Hull cell for testing or a larger tank for plating)
-
Anodes (e.g., graphite (B72142) or composite)
-
Cathode (substrate to be plated, e.g., nickel-plated steel)
-
DC power supply (rectifier)
-
Heater and temperature controller
-
Agitation system (e.g., magnetic stirrer or air agitation)
Procedure:
-
Transfer the plating solution to the plating cell.
-
Heat the bath to the desired operating temperature (e.g., 32°C) and maintain it throughout the process.[7]
-
Ensure mild agitation of the bath to maintain temperature uniformity and replenish ions at the cathode surface.[7]
-
Clean and activate the cathode (substrate) according to standard procedures for the specific substrate material.
-
Place the anodes and the cathode in the plating cell, ensuring proper electrical connections.
-
Apply the DC current at the desired current density (e.g., 10 A/dm²).
-
Continue plating for the time required to achieve the desired chromium thickness.
-
After plating, turn off the rectifier, remove the cathode, and rinse it thoroughly with deionized water.
-
Dry the plated part.
Visualizations
References
- 1. newmoa.org [newmoa.org]
- 2. nmfrc.org [nmfrc.org]
- 3. sterc.org [sterc.org]
- 4. ijism.org [ijism.org]
- 5. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 6. Decorative Trivalent Chromium Plating: How Goes It? [finishingandcoating.com]
- 7. columbiachemical.com [columbiachemical.com]
Application Notes and Protocols for Employing Chromium Catalysts in Dehydrogenation Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chromium-based catalysts in dehydrogenation reactions. The information compiled is intended to guide researchers in the synthesis of these catalysts and their application in the dehydrogenation of various substrates, including alkanes and alkyl aromatics.
Introduction to Chromium Catalysts in Dehydrogenation
Chromium oxide-based catalysts are widely utilized in industrial processes for the dehydrogenation of light alkanes to produce valuable alkenes, such as propene and butenes, which are key intermediates in the chemical and pharmaceutical industries.[1][2] Typically, these catalysts consist of chromium oxide (Cr₂O₃) dispersed on high-surface-area supports like alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂).[1][3] The catalytic activity is attributed to coordinatively unsaturated Cr³⁺ ions, which are considered the primary active sites for C-H bond activation.[1][4] However, Cr⁶⁺ species often act as precursors to these active sites and their presence and distribution can significantly influence catalyst performance.[5]
The dehydrogenation reaction is a highly endothermic process, requiring elevated temperatures (typically 550-700°C) to achieve significant conversion.[6] A common challenge with chromium catalysts is deactivation due to coke formation, which necessitates periodic regeneration of the catalyst.[6]
Catalyst Preparation Protocols
The most common method for preparing supported chromium catalysts is incipient wetness impregnation.[1][7] This technique involves dissolving a chromium precursor in a solvent and impregnating a porous support material. The amount of solution used is equal to the pore volume of the support, ensuring an even distribution of the precursor.
Protocol for Preparation of Cr₂O₃/Al₂O₃ Catalyst via Incipient Wetness Impregnation
This protocol describes the synthesis of a chromium oxide catalyst supported on gamma-alumina (γ-Al₂O₃).
Materials:
-
Chromium (VI) trioxide (CrO₃) or Chromium (III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)
-
γ-Al₂O₃ support (e.g., pellets or powder with a high surface area)
-
Deionized water
-
Drying oven
-
Calcination furnace
Procedure:
-
Support Pre-treatment: The γ-Al₂O₃ support is calcined at a high temperature (e.g., 750°C) for several hours to remove any adsorbed water and impurities.[7]
-
Precursor Solution Preparation: Prepare an aqueous solution of the chromium precursor. The concentration should be calculated to achieve the desired chromium loading on the support (e.g., 3-15 wt%).
-
Impregnation: Slowly add the precursor solution to the γ-Al₂O₃ support until the pores are completely filled (incipient wetness). Ensure thorough mixing to achieve a homogeneous distribution.
-
Drying: The impregnated support is dried in an oven at a temperature around 70°C under reduced pressure to remove the solvent.[7]
-
Calcination: The dried material is then calcined in a furnace. The calcination is typically carried out in a flow of dry air, with a temperature ramp up to 750°C, and held at this temperature for several hours.[7] This step decomposes the precursor to form chromium oxide species on the alumina surface.
Experimental Protocol for Alkane Dehydrogenation
This protocol outlines a general procedure for evaluating the performance of a prepared chromium catalyst in a fixed-bed reactor for propane (B168953) dehydrogenation.
Experimental Setup:
A typical experimental setup consists of a gas delivery system, a fixed-bed reactor housed in a furnace, a temperature controller, a pressure regulator, and an analysis system (e.g., Gas Chromatograph with Mass Spectrometer, GC-MS).[8]
Materials:
-
Prepared chromium catalyst
-
Propane (C₃H₈) gas
-
Inert gas (e.g., Nitrogen or Argon) for purging and as a carrier
-
Quartz wool
Procedure:
-
Catalyst Loading: A specific amount of the catalyst (e.g., 0.5-2.0 g) is loaded into the quartz reactor, with quartz wool plugs at both ends to secure the catalyst bed.
-
Catalyst Pre-treatment: The catalyst is pre-treated in situ. This often involves heating the catalyst to the reaction temperature under a flow of inert gas to remove any adsorbed moisture. In some cases, a reduction step with hydrogen may be performed.
-
Reaction:
-
Set the reactor temperature to the desired value (e.g., 550-650°C).
-
Introduce the propane feed gas, diluted with an inert gas, at a controlled flow rate.
-
Maintain the desired reaction pressure (typically atmospheric or slightly above).
-
-
Product Analysis: The reactor effluent is periodically analyzed using an online GC-MS to determine the conversion of the reactant and the selectivity towards the desired products.
-
Data Calculation:
-
Conversion (%) : [(Initial moles of reactant - Final moles of reactant) / Initial moles of reactant] * 100
-
Selectivity (%) : [(Moles of desired product formed) / (Total moles of products formed)] * 100
-
Yield (%) : (Conversion * Selectivity) / 100
-
Data Presentation
The performance of chromium catalysts in dehydrogenation reactions is influenced by various factors including the type of support, chromium loading, and reaction conditions. The following tables summarize quantitative data from various studies.
Table 1: Performance of Cr₂O₃/Al₂O₃ Catalysts in Propane Dehydrogenation
| Cr Loading (wt%) | Reaction Temp. (°C) | Propane Conversion (%) | Propene Selectivity (%) | Reference |
| 3.6 (µmol Cr/m²) | 580 | ~2.5 | - | |
| 15 (µmol Cr/m²) | 580 | ~4.7 | - | |
| 15 | 580 | Decreased from ~4.7 to ~2.8 over 200 mins | - |
Table 2: Performance of Chromium-based Catalysts in Ethylbenzene Dehydrogenation
| Catalyst | Reaction Temp. (°C) | Ethylbenzene Conversion (%) | Styrene Selectivity (%) | Reference |
| 25% Cr₂O₃/Al₂O₃ | 500 | ~30 | ~95 | [9] |
| 20% Cr₂O₃-SiO₂ | 500 | ~40 | ~90 | [9] |
| K[Cr]ZSM-5 | 700 | - | 96.05 | [10] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed reaction mechanism for alkane dehydrogenation over a chromium catalyst and a typical experimental workflow.
Caption: Proposed mechanism for alkane dehydrogenation over a Cr³⁺ active site.
Caption: General experimental workflow for catalytic dehydrogenation.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Reaction gas chromatography/mass spectrometry. 2—the use of catalytic on-line dehydrogenation for the investigation of alcohols by gas chromatography/mass spectrometry | NIST [nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. nacatsoc.org [nacatsoc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. file.scirp.org [file.scirp.org]
Troubleshooting & Optimization
Optimizing Chromium Carbonate Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and quality of chromium (III) carbonate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing chromium (III) carbonate?
A1: The most prevalent method involves the precipitation of chromium (III) carbonate from an aqueous solution. This is typically achieved by reacting a water-soluble trivalent chromium salt, such as chromium (III) chloride or chromium (III) sulfate, with a carbonate solution, like sodium carbonate.[1][2] The key to a successful synthesis is the controlled addition of the reactants to maintain optimal conditions for precipitation.
Q2: What are the critical parameters that influence the yield and purity of chromium (III) carbonate?
A2: The primary factors influencing the synthesis are pH, temperature, stirring, and the method of reactant addition.[1][2] Maintaining a pH between 6 and 12 and a temperature between 0°C and 50°C is crucial.[1][2] Simultaneous and controlled addition of the chromium salt and carbonate solutions into a reaction vessel with adequate stirring is recommended to ensure a uniform reaction environment and prevent the formation of undesirable byproducts.[1][2]
Q3: What is the expected appearance of high-purity chromium (III) carbonate?
A3: High-quality chromium (III) carbonate should be a light blue solid.[1] A blue-greenish or light green color may indicate the presence of impurities or a different chemical structure, which can affect its solubility and reactivity.[1]
Q4: What are the common impurities in chromium (III) carbonate synthesis?
A4: The most common impurity is chromium (III) hydroxide (B78521), which can form if the local pH is not well-controlled during the addition of the carbonate solution.[3] Other potential impurities include by-product salts from the reaction, which should be removed through thorough washing of the precipitate.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of chromium (III) carbonate.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Precipitation: The pH of the reaction mixture may be outside the optimal range (6-12), leading to incomplete precipitation of chromium carbonate.[1][2] | Monitor the pH of the reaction mixture continuously and adjust as necessary by controlling the addition rate of the carbonate solution. |
| Formation of Soluble Complexes: An excess of carbonate ions can lead to the formation of soluble this compound complexes, reducing the yield of the solid product. | Avoid a large excess of the carbonate solution. Stoichiometric or a slight excess of carbonate is generally recommended. | |
| Loss during Washing: Excessive washing or the use of a highly acidic wash solution can lead to the dissolution of the product. | Wash the precipitate with deionized water at a neutral pH. Minimize the volume of washing liquid while ensuring the removal of soluble impurities. | |
| Off-Color Precipitate (Greenish Tint) | Formation of Chromium Hydroxide: Localized high pH during the addition of the carbonate solution can lead to the co-precipitation of green chromium (III) hydroxide.[1][4] | Ensure vigorous stirring during the addition of reactants to maintain a homogeneous pH throughout the reaction mixture. Consider a slower addition rate of the carbonate solution. |
| Presence of Impurities in Starting Materials: Impurities in the chromium salt or carbonate solution can affect the color of the final product. | Use high-purity starting materials. | |
| Poorly Filtering Precipitate | Fine Particle Size: Rapid precipitation can lead to the formation of very fine particles that are difficult to filter. | Control the rate of addition of the reactants to allow for crystal growth. Consider aging the precipitate in the mother liquor for a period to increase particle size. |
| Gelatinous Precipitate: The formation of a significant amount of chromium hydroxide can result in a gelatinous precipitate that clogs the filter medium. | Optimize the pH control and stirring to minimize the formation of chromium hydroxide. | |
| Product is Insoluble in Acid | Formation of Insoluble Chromium Species: Aging of the precipitate, especially at elevated temperatures, can lead to the formation of olated or oxolated chromium species that are less soluble in acid.[1] | Dry the precipitate at a low temperature (e.g., below 50°C) and avoid prolonged storage, especially in a moist environment. |
Experimental Protocols
Detailed Methodology for Chromium (III) Carbonate Synthesis
This protocol is based on the principles outlined in patent literature for the production of high-solubility chromium (III) carbonate.[1][2]
Materials:
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Equipment:
-
Reaction vessel with a mechanical stirrer
-
Two peristaltic pumps or dropping funnels
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Reactant Solutions:
-
Prepare a solution of chromium (III) chloride by dissolving a specific amount in deionized water.
-
Prepare a solution of sodium carbonate by dissolving a stoichiometric equivalent amount in deionized water.
-
-
Reaction Setup:
-
Add a volume of deionized water to the reaction vessel and begin stirring.
-
Calibrate and place the pH probe in the reaction vessel.
-
-
Precipitation:
-
Simultaneously and continuously add the chromium (III) chloride solution and the sodium carbonate solution to the reaction vessel at a controlled rate.
-
Monitor the pH of the reaction mixture and maintain it within the range of 7-8 by adjusting the addition rates of the reactant solutions.
-
Maintain the reaction temperature between 20°C and 30°C.
-
-
Filtration and Washing:
-
Once the addition of reactants is complete, continue stirring for a short period to ensure complete precipitation.
-
Filter the resulting precipitate using a Buchner funnel.
-
Wash the precipitate with deionized water until the conductivity of the filtrate is low, indicating the removal of soluble by-product salts.[2]
-
-
Drying:
-
Dry the washed precipitate in an oven at a temperature below 50°C to obtain the final chromium (III) carbonate product.
-
Data Presentation
Table 1: Effect of pH on this compound Synthesis
| pH | Yield (%) | Precipitate Color | Observations |
| < 6 | Low | - | Incomplete precipitation. |
| 6 - 8 | High | Light Blue | Optimal range for high yield and desired product color.[1][2] |
| 8 - 10 | High | Light Blue to Blue-Green | Yield remains high, but a greenish tint may appear at higher pH values due to potential chromium hydroxide formation.[1] |
| > 10 | Moderate | Greenish | Increased formation of chromium hydroxide, leading to a more greenish precipitate and potentially lower yield of pure carbonate. |
Table 2: Effect of Temperature on this compound Synthesis
| Temperature (°C) | Yield (%) | Particle Size | Observations |
| < 10 | High | Fine | Precipitation is efficient, but may result in finer particles that are more difficult to filter. |
| 10 - 40 | High | Moderate | Optimal temperature range for obtaining a good yield and manageable particle size.[2] |
| > 50 | Moderate to Low | Coarse/Aggregated | Higher temperatures can lead to the formation of less soluble, aggregated chromium species, potentially reducing the yield of the desired carbonate form.[1][2] |
Visualizations
Caption: Experimental workflow for the synthesis of chromium (III) carbonate.
Caption: Troubleshooting logic for chromium (III) carbonate synthesis.
References
- 1. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 2. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude Chromium Carbonate
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude chromium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound typically contains two main types of impurities:
-
Soluble by-product salts: These are remnants from the synthesis process, such as sodium sulfate (B86663) or sodium chloride, which can be trapped within the this compound precipitate.
-
Metallic cations: Contaminants like iron (Fe³⁺), copper (Cu²⁺), nickel (Ni²⁺), and zinc (Zn²⁺) can be present, especially if the chromium source was from an industrial process like chrome plating. Trivalent chromium (Cr³⁺) can also be considered an impurity in some contexts, particularly if a specific hydration state or crystal structure is desired.
Q2: Why is it important to purify crude this compound?
A2: The purity of this compound is critical for its end-use. In applications such as catalysis, pigment production, and as a precursor for other chromium compounds, impurities can:
-
Lead to undesirable side reactions.
-
Affect the color, texture, and performance of the final product.
-
Interfere with downstream processes, such as the formulation of electroplating baths.[1]
Q3: What is the significance of washing the precipitate to a specific conductivity?
A3: Washing the precipitated this compound with deionized water is a crucial step to remove soluble by-product salts.[2] Monitoring the electrical conductivity of the filtrate (the water that has passed through the precipitate) provides a quantitative measure of the removal of these ionic impurities. A low conductivity, typically below 5 mS/cm, indicates that the majority of the soluble salts have been washed away.[2]
Q4: Can I use recrystallization to purify this compound?
A4: Recrystallization is a powerful purification technique for many solid compounds.[3][4][5] However, its application to this compound is limited due to its very low solubility in most common solvents. The process involves dissolving the impure solid in a hot solvent and then allowing the pure compound to crystallize upon cooling. Finding a suitable solvent that can dissolve a sufficient amount of this compound at an elevated temperature and allow for its recovery upon cooling is challenging.
Q5: How can I determine the purity of my final this compound product?
A5: The purity of the final product can be assessed using various analytical techniques. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly effective method for quantifying the concentration of various metallic impurities.[6] To perform this analysis, a sample of the dried this compound is digested in acid and then diluted for introduction into the instrument.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Final product has a greenish or bluish-green color instead of the expected light blue. | Incomplete removal of certain impurities. The color of chromium (III) carbonate can be influenced by its hydration state and the presence of other metal ions.[2] | Ensure thorough washing of the precipitate to remove all soluble by-products. If metallic impurities are suspected, consider re-dissolving the crude material in acid and performing a purification step like selective precipitation or ion exchange before re-precipitating the this compound. |
| The filtrate conductivity remains high even after extensive washing. | The precipitate may be highly agglomerated, trapping impurities within the particles. Inefficient washing technique. | Break up any large clumps of the precipitate before and during washing to ensure all surfaces are exposed to the wash water. Use a slurry washing technique where the precipitate is re-suspended in fresh deionized water and then filtered, repeating as necessary. |
| Low yield of purified this compound. | Some this compound may be dissolving during the washing steps, especially if the wash water is acidic. Mechanical loss during filtration and transfer. | Use neutral pH deionized water for washing. Ensure careful handling and complete transfer of the solid between steps. |
| The purified this compound does not dissolve readily in acidic solutions for downstream applications. | The presence of insoluble impurities. The specific crystalline form of the this compound. | If insoluble impurities are suspected, the crude material should be dissolved in acid first, the solution filtered to remove insolubles, and then the pure this compound re-precipitated. The precipitation conditions (pH, temperature, and rate of addition of reagents) can influence the properties of the final product.[2] |
| Presence of hexavalent chromium (Cr(VI)) in the final product. | Oxidation of Cr(III) to Cr(VI) during the process, especially if oxidizing agents are present or if the pH is alkaline in the presence of air. | Maintain a controlled pH and avoid the introduction of strong oxidizing agents. The final product can be tested for Cr(VI) using the diphenylcarbazide spectrophotometric method. |
Experimental Protocols
Protocol 1: Purification of Crude this compound by Washing
This protocol focuses on removing soluble salt impurities from crude this compound.
Methodology:
-
Slurry Formation: In a large beaker, suspend the crude this compound powder in deionized water to form a slurry. A solid-to-liquid ratio of 1:10 (w/v) is recommended to ensure efficient washing.
-
Agitation: Stir the slurry vigorously for at least 30 minutes using a magnetic stirrer. This helps to break down agglomerates and dissolve the soluble impurities into the water.
-
Filtration: Separate the this compound from the water using vacuum filtration through a Buchner funnel fitted with appropriate filter paper.
-
Conductivity Measurement: Collect a sample of the filtrate and measure its electrical conductivity.
-
Repetitive Washing: Repeat steps 1-4 by re-suspending the filter cake in fresh deionized water until the conductivity of the filtrate is below 5 mS/cm.[2]
-
Final Wash: Perform a final wash with a small amount of fresh deionized water to rinse the filter cake.
-
Drying: Dry the purified this compound in a laboratory oven at a temperature below 80°C to avoid decomposition.
Protocol 2: Purification of this compound via Acid Dissolution and Re-precipitation
This protocol is designed to remove both soluble salts and acid-insoluble impurities.
Methodology:
-
Dissolution: Carefully add the crude this compound to a dilute solution of a strong acid (e.g., 1M HCl or 1M H₂SO₄) with stirring until the solid is completely dissolved. Note: This will result in the formation of the corresponding chromium salt (e.g., chromium chloride or chromium sulfate) and the release of carbon dioxide gas. Perform this step in a well-ventilated fume hood.
-
Filtration of Insolubles: If any solid impurities remain, filter the acidic chromium salt solution by gravity or vacuum filtration to obtain a clear solution.
-
Re-precipitation: Slowly add a solution of a carbonate salt (e.g., 1M sodium carbonate) to the clear chromium salt solution with constant stirring. Monitor the pH of the solution and continue adding the carbonate solution until the pH is between 7 and 8 to ensure complete precipitation of chromium (III) carbonate.[2]
-
Purification by Washing: Proceed with the washing protocol described in Protocol 1 to remove the newly formed by-product salts.
-
Drying: Dry the purified this compound as described in Protocol 1.
Quantitative Data
Table 1: Theoretical Effectiveness of Purification by Washing
| Parameter | Crude this compound | Purified this compound |
| Appearance | Greenish or bluish-green powder | Light blue powder[2] |
| Filtrate Conductivity | > 50 mS/cm (initial wash) | < 5 mS/cm (final wash)[2] |
| Soluble Salt Content | High | Low |
| Purity (by Cr content) | Variable | Higher |
Table 2: Typical Metallic Impurity Removal from Chromium Solutions by Ion Exchange
| Impurity | Concentration in Crude Solution (g/L) | Concentration after Ion Exchange (g/L) | Removal Efficiency (%) |
| Trivalent Chromium (Cr³⁺) | 5 | 1 | 80% |
| Iron (Fe³⁺) | 6 | 1 | 83.3% |
| Data is illustrative and based on the purification of chromium plating solutions, which is a common source of crude chromium for carbonate synthesis.[7] |
Visualizations
References
- 1. nmfrc.org [nmfrc.org]
- 2. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 3. mt.com [mt.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. p2infohouse.org [p2infohouse.org]
"identifying common impurities in commercial chromium carbonate"
This technical support center provides researchers, scientists, and drug development professionals with essential information on identifying and troubleshooting common impurities in commercial chromium carbonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: Commercial this compound, primarily chromium(III) carbonate, can contain several types of impurities stemming from the manufacturing process and raw materials. These can be broadly categorized as:
-
Elemental Impurities: Trace metals such as lead (Pb), cadmium (Cd), arsenic (As), nickel (Ni), and iron (Fe) can be present. These often originate from the chromium source ore (chromite) or from processing equipment.[1][2][3]
-
Anionic Impurities: Sulfate (B86663) (SO₄²⁻) and chloride (Cl⁻) are common process-related impurities, often remaining from the chromium salts used in synthesis.[4][5]
-
Hexavalent Chromium (Cr(VI)): This is a critical impurity of concern due to its toxicity. While the bulk material is chromium(III), incomplete reduction or oxidation during processing can lead to the presence of Cr(VI) species.[6][7][8][9]
-
Other Cations: Depending on the synthesis route, salts of sodium, potassium, or ammonium (B1175870) may be present as by-products.[10]
Q2: Why is the speciation of chromium (distinguishing between Cr(III) and Cr(VI)) important?
A2: Chromium(III) is an essential trace element for humans, while chromium(VI) is a known carcinogen and is significantly more toxic.[7][8][9] For applications in drug development and other biological research, ensuring that Cr(VI) levels are below acceptable safety thresholds is crucial. Therefore, simply measuring total chromium content is insufficient; a speciation analysis to quantify Cr(VI) is necessary.
Q3: My this compound sample is not fully dissolving in acid as expected. What could be the cause?
A3: Incomplete dissolution in acid can indicate the presence of insoluble impurities or issues with the this compound itself. Potential causes include:
-
Presence of Insoluble Matter: Impurities like silica (B1680970) (from the raw ore) may be present.[11]
-
Formation of Aged or Polymeric Chromium Hydroxide: Over time or due to improper drying during synthesis, this compound can convert to less soluble forms of chromium hydroxide.
-
Incorrect Acid or Concentration: Ensure you are using the appropriate acid (e.g., hydrochloric or sulfuric acid) at a sufficient concentration to dissolve the sample.
Q4: I am observing unexpected side reactions in my experiment. Could impurities in this compound be the cause?
A4: Yes, impurities can lead to unexpected reactivity. For instance:
-
Redox-Active Metal Impurities: The presence of other transition metals could catalyze unwanted side reactions.
-
Hexavalent Chromium: As a strong oxidizing agent, Cr(VI) can interfere with redox-sensitive experiments.[12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use and analysis of commercial this compound.
| Observed Problem | Potential Cause | Suggested Action |
| Inconsistent experimental results between different batches of this compound. | Variation in the type and concentration of impurities between batches. | Perform a comprehensive impurity analysis on each new batch. See the Experimental Protocols section for detailed methods. |
| Unexpected peak in chromatogram during analysis. | An unknown impurity is co-eluting with your analyte of interest. | Adjust the chromatographic method (e.g., change the mobile phase gradient, temperature, or column) to resolve the peaks. Use a more selective detector if available (e.g., mass spectrometry). |
| High background signal in spectroscopic analysis. | Presence of interfering elemental or ionic impurities. | Prepare a matrix-matched blank by dissolving a small amount of the this compound and running it as a separate sample to identify the source of the background. Consider using a matrix modifier for techniques like Graphite Furnace Atomic Absorption Spectroscopy (GFAAS). |
| Color of the this compound powder is off-spec (e.g., more brownish or yellowish than the expected green). | This could indicate a higher than usual concentration of iron oxide or other colored metal impurities. It might also suggest the presence of some chromium(VI) compounds, which are often yellow or orange.[12] | While visual inspection is not a definitive test, it warrants a more thorough impurity analysis, especially for iron and Cr(VI). |
Impurity Data
The following table summarizes common impurities in commercial-grade this compound and their plausible concentration limits. These values are indicative and can vary between suppliers and grades. For precise values, always refer to the supplier's Certificate of Analysis (CoA).
| Impurity | Chemical Symbol / Formula | Plausible Concentration Limit | Primary Analytical Technique |
| Lead | Pb | < 10 ppm | ICP-MS |
| Cadmium | Cd | < 5 ppm | ICP-MS |
| Arsenic | As | < 3 ppm | ICP-MS |
| Nickel | Ni | < 20 ppm | ICP-MS |
| Iron | Fe | < 100 ppm | ICP-OES / AAS |
| Sulfate | SO₄²⁻ | < 0.5% | Ion Chromatography |
| Chloride | Cl⁻ | < 0.1% | Ion Chromatography |
| Hexavalent Chromium | Cr(VI) | < 1 ppm | IC-ICP-MS |
Experimental Protocols
Determination of Elemental Impurities by ICP-MS
Objective: To quantify trace metal impurities in this compound.
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the this compound sample into a clean, acid-washed digestion vessel.
-
Acid Digestion: Add 5 mL of trace-metal grade nitric acid (HNO₃) and 1 mL of hydrochloric acid (HCl). Gently heat the mixture on a hot plate or in a microwave digester until the sample is completely dissolved.
-
Dilution: After cooling, quantitatively transfer the digested sample to a 50 mL volumetric flask and dilute to the mark with deionized water. A further dilution may be necessary to bring the concentrations within the linear range of the instrument.
-
Instrumental Analysis: Analyze the diluted sample using a calibrated Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Prepare multi-element calibration standards to quantify the elements of interest.
Determination of Anionic Impurities by Ion Chromatography (IC)
Objective: To quantify sulfate and chloride impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1 g of the this compound sample into a 100 mL volumetric flask.
-
Dissolution & Extraction: Add approximately 50 mL of deionized water and sonicate for 15 minutes to extract the soluble sulfate and chloride salts. Dilute to the mark with deionized water and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove any insoluble this compound before injection.
-
Instrumental Analysis: Inject the filtered sample into an Ion Chromatograph (IC) equipped with a suitable anion-exchange column and a conductivity detector.[4][5][13][14] Quantify the sulfate and chloride concentrations against calibration standards.
Speciation of Cr(III) and Cr(VI) by IC-ICP-MS
Objective: To separate and quantify toxic hexavalent chromium (Cr(VI)) from the bulk chromium(III).
Methodology:
-
Sample Extraction: Accurately weigh approximately 0.5 g of the sample into a centrifuge tube. Add 10 mL of an alkaline extraction buffer (e.g., 50 mM ammonium carbonate) to stabilize the Cr(VI).
-
Extraction: Vortex the mixture for 1 minute and then place it in a shaker for 30 minutes to extract the soluble Cr(VI).
-
Separation: Centrifuge the sample and filter the supernatant through a 0.45 µm syringe filter.
-
Instrumental Analysis: Inject the filtered extract into an Ion Chromatography (IC) system coupled to an ICP-MS. The IC will separate the Cr(VI) anions from the Cr(III) cations. The ICP-MS will then detect and quantify the chromium in each separated fraction, allowing for precise determination of the Cr(VI) concentration.[6][15][16][17]
Visualizations
Caption: Workflow for the analysis of different impurity types in this compound.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. fiveable.me [fiveable.me]
- 2. What are the classifications of inorganic pigments? - Ranbar Pigment [ranbarr.com]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. lcms.cz [lcms.cz]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Chromium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 9. gov.uk [gov.uk]
- 10. CHROMIUM AND CHROMIUM COMPOUNDS - Chromium, Nickel and Welding - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chromium - Wikipedia [en.wikipedia.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Ion Chromatography [serc.carleton.edu]
- 15. shimadzu.com [shimadzu.com]
- 16. news-medical.net [news-medical.net]
- 17. Chromium speciation by IC-ICP-MS | Metrohm [metrohm.com]
Technical Support Center: Stabilization of Chromium Carbonate Suspensions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the preparation and stabilization of chromium (III) carbonate suspensions.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid Sedimentation / Settling | - Insufficient electrostatic or steric repulsion between particles.- High particle density and large particle size.- Low viscosity of the continuous phase. | - Optimize zeta potential by adjusting pH or adding a suitable dispersant (electrostatic stabilization).- Add a polymeric stabilizer for steric hindrance.- Reduce particle size through milling.- Increase the viscosity of the medium with a rheology modifier. |
| Agglomeration / Flocculation | - Low surface charge (zeta potential near zero).- Inadequate wetting of particles.- Bridging flocculation by polymers. | - Adjust pH to be far from the isoelectric point (see FAQ).- Use a wetting agent to ensure complete particle surface contact with the medium.- Select a dispersant that provides strong repulsive forces (electrostatic or steric). |
| Caking (Hard Sediment Layer) | - Strong attractive forces between settled particles.- Formation of crystalline bridges. | - This is a severe form of agglomeration. Focus on improving the primary stabilization mechanism (zeta potential and/or steric hindrance) to prevent particles from getting close enough to form a cake. |
| Color Shift or Inconsistency | - Change in particle size distribution due to agglomeration.- Chemical reaction of chromium (III) carbonate. In aqueous solutions, Cr(III) can precipitate as chromium hydroxide, especially with changes in pH.[1] | - Ensure consistent particle size by preventing agglomeration.- Maintain a stable pH to prevent the conversion of chromium carbonate to chromium hydroxide.[1] |
| High Viscosity / Poor Flow | - High solids concentration.- Strong interparticle attractions leading to network formation. | - Optimize the dispersant type and concentration to improve particle packing and reduce interparticle friction.- If possible, reduce the solids loading. |
| Foaming | - Introduction of air during high-shear mixing.- Presence of surfactants (wetting agents/dispersants) that stabilize air bubbles. | - Use a defoamer.- Optimize mixing speed and technique to minimize air entrapment. |
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to stabilize my this compound suspension?
A1: The first and most critical step is to control the pH of your suspension. The pH determines the surface charge of the this compound particles, which is a key factor in stability. For inorganic pigments, a pH that results in a high absolute zeta potential is desirable to induce strong electrostatic repulsion between particles.
Q2: How do I choose the right dispersant for my this compound suspension?
A2: The choice of dispersant depends on the suspension medium (aqueous or non-aqueous) and the desired stabilization mechanism.
-
For aqueous systems: Electrostatic dispersants, such as polyelectrolytes (e.g., polyacrylates), are often effective for inorganic pigments.[2][3] They adsorb onto the particle surface and provide a strong negative charge, leading to repulsion.
-
For non-aqueous systems: Polymeric dispersants that provide steric stabilization are typically required. These have a segment that anchors to the particle and a tail that extends into the solvent.
-
Inorganic pigments like this compound, which have polar surfaces, often benefit from surfactants to ensure proper wetting before the dispersant can be effective.[4]
Q3: What is zeta potential and why is it important for my suspension's stability?
A3: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid.[5] It is a fundamental indicator of suspension stability.[5][6] A higher absolute zeta potential value (e.g., > |30| mV) indicates strong repulsive forces that prevent particles from agglomerating and settling. Conversely, a zeta potential near zero suggests that the particles will attract each other, leading to instability.
Q4: My suspension is stable at first but then agglomerates over time. What could be the cause?
A4: This could be due to several factors:
-
Inadequate Dispersant Concentration: There may not be enough dispersant to cover the entire surface area of the particles, leading to gradual flocculation.
-
Changes in pH: The pH of the suspension may be drifting over time due to interactions with the container or atmospheric CO2, moving the system closer to its isoelectric point.
-
Temperature Fluctuations: Changes in temperature can affect particle-particle and particle-solvent interactions, potentially weakening the stabilizing layer.
Q5: Can I use a combination of stabilization methods?
A5: Yes, and it is often recommended. A common approach is to use an electrostatic dispersant to charge the particles and a non-ionic polymer as a steric stabilizer. This combination, known as electrosteric stabilization, can provide robust stability against both agglomeration and sedimentation.[3]
Experimental Protocols
Protocol 1: Determining Optimal pH via Zeta Potential Measurement
Objective: To identify the pH range where the this compound suspension exhibits the highest stability by measuring the zeta potential.
Methodology:
-
Sample Preparation:
-
Prepare a dilute stock suspension of this compound (e.g., 0.1 wt%) in deionized water.
-
Ensure the suspension is well-dispersed using a sonicator for a short period (e.g., 2-5 minutes).
-
-
Instrumentation:
-
Measurement Procedure:
-
Transfer approximately 1-2 mL of the stock suspension into a measurement cuvette.[8]
-
Place the cuvette in the instrument.
-
Use the instrument's autotitrator function to incrementally adjust the pH of the suspension from an acidic starting point (e.g., pH 3) to an alkaline endpoint (e.g., pH 11).[8][9] The titrator will use dilute HCl and NaOH.
-
At each pH point (e.g., every 0.5 pH unit), the instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.[6][9]
-
Record the zeta potential value at each pH.
-
-
Data Analysis:
-
Plot the measured zeta potential (mV) as a function of pH.
-
Identify the pH at which the zeta potential is zero; this is the Isoelectric Point (IEP).
-
The optimal pH for stability will be in the regions where the absolute value of the zeta potential is maximal.
-
Illustrative Data:
| pH | Zeta Potential (mV) | Stability Prediction |
| 3.0 | +35 | Good |
| 4.0 | +25 | Moderate |
| 5.0 | +10 | Low |
| 6.0 | -5 | Very Low (Near IEP) |
| 7.0 | -15 | Low |
| 8.0 | -30 | Good |
| 9.0 | -40 | Very Good |
| 10.0 | -42 | Very Good |
| 11.0 | -38 | Good |
Note: This data is illustrative. Actual values must be determined experimentally.
Protocol 2: Evaluating Dispersant Efficacy via Particle Size Analysis
Objective: To determine the effectiveness of a dispersant by measuring its ability to prevent agglomeration.
Methodology:
-
Sample Preparation:
-
Prepare several identical this compound suspensions (e.g., 1 wt% in deionized water at the optimal pH determined in Protocol 1).
-
Add varying concentrations of the chosen dispersant (e.g., 0.1%, 0.2%, 0.5%, 1.0% by weight of this compound) to each sample.
-
Include a control sample with no dispersant.
-
Disperse each sample using a consistent method (e.g., sonication for 5 minutes).
-
-
Instrumentation:
-
Measurement Procedure:
-
For each sample, take an aliquot and introduce it into the analyzer.
-
Perform the particle size measurement. The instrument will report the particle size distribution (e.g., D10, D50, D90).
-
It is critical to ensure the sample is sonicated before and during measurement if using a light-scattering analyzer to break up temporary flocs and measure the primary particle size distribution.[13]
-
-
Data Analysis:
-
Compare the particle size distribution of the samples with different dispersant concentrations to the control.
-
An effective dispersant will result in a smaller average particle size (D50) and a narrower distribution, indicating a reduction in agglomerates.
-
The optimal dispersant concentration is typically the point at which further additions do not significantly reduce the particle size.
-
Illustrative Data:
| Dispersant Conc. (% w/w) | D50 (µm) | D90 (µm) | Observation |
| 0 (Control) | 15.2 | 35.8 | Significant agglomeration |
| 0.1 | 8.5 | 18.3 | Partial deagglomeration |
| 0.2 | 5.1 | 10.2 | Good dispersion |
| 0.5 | 4.8 | 9.9 | Optimal dispersion |
| 1.0 | 4.9 | 10.1 | No further improvement |
Note: This data is illustrative. Actual values must be determined experimentally.
Visualizations
Caption: Troubleshooting workflow for stabilizing suspensions.
Caption: Key mechanisms for preventing particle agglomeration.
References
- 1. acid base - How does chromium behave in a carbonate solution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pigment Settling and Stability Archives - Chemical Dynamics, LLC: Paint & Coatings Consultants [chemicaldynamics.net]
- 5. entegris.com [entegris.com]
- 6. Using Zeta Potential in Product Formulation | Labcompare.com [labcompare.com]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. materialneutral.info [materialneutral.info]
- 9. horiba.com [horiba.com]
- 10. contractlaboratory.com [contractlaboratory.com]
- 11. Particle Sizing Techniques: Choosing the Right Method for Your Application | Malvern Panalytical [malvernpanalytical.com]
- 12. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 13. Particle size determination of a flocculated suspension using a light-scattering particle size analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Chromium Carbonate Precipitation
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the precipitation of chromium (III) carbonate. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of chromium (III) carbonate precipitate?
A1: Chromium (III) carbonate is typically a grayish-blue or light blue amorphous solid.[1][2] The exact color can vary, with Lab* values in the range of L* 50-70, a* -4 to -2, and b* -10 to -7 being reported for a light blue variant.[1]
Q2: Why is my precipitate green instead of blue-gray?
A2: A green precipitate often indicates the formation of chromium (III) hydroxide (B78521), Cr(OH)₃, instead of or in addition to chromium carbonate.[3][4] This occurs when carbonate ions act as a base, removing protons from the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, leading to the precipitation of the neutral hydroxide complex.[3][5] The color of the initial chromium solution can also be an indicator; a green solution may suggest the presence of complexes that are more resistant to precipitation.[4][5]
Q3: My this compound precipitate is poorly soluble in acidic solutions. What went wrong?
A3: Poor solubility in acidic solutions, a key characteristic of high-quality chromium (III) carbonate, can be caused by excessive heat during precipitation.[1] If the reaction temperature exceeds 50°C, the precipitate can form aggregates or massive particles, which are less soluble.[1]
Q4: I'm not getting any precipitate, or the yield is very low. What are the possible causes?
A4: Several factors can lead to low or no precipitation:
-
Incorrect pH: The pH of the reaction mixture is critical and should ideally be maintained between 6 and 12.[1][6]
-
Presence of Complexing Agents: Ions like sulfates or certain reducing agents (e.g., metabisulfite) can form stable complexes with Cr(III) ions, preventing their precipitation.[4][7]
-
Low Reactant Concentration: Insufficient concentrations of chromium (III) or carbonate ions will result in a low yield.
Q5: Is chromium (III) carbonate soluble in water?
A5: Chromium (III) carbonate is generally considered insoluble or poorly soluble in pure water.[1][2][8][9] However, it is soluble in mineral acids.[2][9][10]
Troubleshooting Guide for Precipitation Issues
This guide provides a systematic approach to identifying and resolving common precipitation problems.
Issue: Precipitate has an off-color (e.g., green).
-
Question: What was the pH of your reaction mixture?
-
Question: What was the appearance of your chromium salt solution before precipitation?
-
Answer: The aquated chromium (III) ion, [Cr(H₂O)₆]³⁺, is violet, but solutions of chromium (III) salts are often green due to the presence of other complexes, such as [Cr(H₂O)₄Cl₂]⁺.[5] These green complexes can be more resistant to precipitation.
-
Issue: Precipitate exhibits poor solubility in acid.
-
Question: What was the temperature of the reaction?
-
Question: How was the precipitate washed and dried?
-
Answer: Inadequate washing can leave impurities that affect solubility. Wash the precipitate with water until the conductivity of the filtrate is low (e.g., ≤ 5 mS/cm).[1] Drying at excessively high temperatures can also negatively impact the material's properties.
-
Issue: Low or no precipitate formation.
-
Question: Have you checked for the presence of interfering ions or complexing agents?
-
Question: How were the reactants mixed?
-
Answer: The order and rate of addition can be important. Simultaneously and continuously adding the chromium and carbonate solutions to an aqueous medium can help maintain optimal conditions and produce a higher quality precipitate.[1]
-
Data Presentation
Table 1: Optimal Conditions for Chromium (III) Carbonate Precipitation
| Parameter | Optimal Range | Rationale | Reference(s) |
| pH | 6 - 12 | Promotes carbonate formation over hydroxide. | [1][6] |
| Temperature | 0°C to < 50°C | Prevents formation of aggregated, poorly soluble precipitate. | [1] |
| Cr(III) Source | Trivalent chromium salts (e.g., CrCl₃) | Provides the necessary chromium ions for the reaction. | [6][11] |
| Carbonate Source | Aqueous carbonate solution (e.g., Na₂CO₃) | Provides the carbonate ions for precipitation. | [1][6] |
Experimental Protocols
Protocol 1: Synthesis of High-Solubility Chromium (III) Carbonate
This protocol is based on methods designed to produce chromium (III) carbonate that is readily soluble in acidic solutions.[1][6]
Materials:
-
Aqueous solution of a trivalent chromium salt (e.g., 35% chromium chloride solution)
-
Aqueous solution of a carbonate salt (e.g., 10% sodium carbonate solution)
-
Deionized water
-
Reaction vessel with stirring capability
-
pH meter
-
Temperature control system (e.g., water bath)
-
Filtration apparatus
-
Conductivity meter
Procedure:
-
Adjust the temperature of both the trivalent chromium solution and the carbonate solution to 20°C.
-
Add deionized water, also at 20°C, to the reaction vessel.
-
Begin stirring the water in the reaction vessel.
-
Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel. A suggested rate of addition is 1.7 g/min for the chromium chloride solution and 10 g/min for the sodium carbonate solution.[6]
-
Continuously monitor the pH of the reaction mixture and maintain it within the 6-12 range.
-
Maintain the temperature of the reaction liquid between 0°C and 50°C throughout the addition.[1]
-
After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Filter the resulting precipitate from the solution.
-
Wash the precipitate with deionized water until the conductivity of the filtrate is 5 mS/cm or less.[1]
-
Dry the precipitate under appropriate conditions (e.g., low heat) to obtain the final chromium (III) carbonate product.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Chemical pathway for this compound precipitation.
References
- 1. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 2. This compound, Hi-LR™ [himedialabs.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Sciencemadness Discussion Board - Precipitating Cr(III) from reduced solution of Cr(VI) - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 7. Health hazards of hexavalent chromium (Cr (VI)) and its microbial reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanelements.com [americanelements.com]
- 9. Cas 29689-14-3,this compound | lookchem [lookchem.com]
- 10. This compound CAS#: 29689-14-3 [chemicalbook.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Improving the Catalytic Activity of Chromium-Based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of chromium-based catalysts.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Q1: My chromium-based catalyst is exhibiting low or no activity. What are the common causes and how can I address them?
Low catalyst activity can stem from several factors, primarily catalyst poisoning, improper activation, or fouling.
Potential Causes and Solutions:
| Issue | Potential Cause | Suggested Solution |
| Low Activity | Catalyst Poisoning: Active chromium sites are highly susceptible to poisoning by impurities in the reactant feed, such as sulfur compounds, water, oxygen, and carbon monoxide. | - Rigorously purify all reactants and solvents before use. - Ensure the reaction is carried out under an inert atmosphere (e.g., in a glovebox) to exclude oxygen and water. - Consider installing guard beds to trap metallic and other impurities. |
| Improper Activation: The formation of active Cr(VI) species, often through high-temperature calcination, is critical. Incomplete or incorrect activation leads to a lower concentration of active sites. | - Review and optimize the catalyst activation protocol. Ensure the correct temperature, atmosphere (e.g., dry air), and duration are used.[1][2] - For certain precursors like CrCl₂(OH), ensure complete reaction with the activating agent. | |
| Fouling: Deposition of materials like carbonaceous deposits (coke) can physically block the active sites and pores of the catalyst.[3] | - Implement a regeneration procedure to remove coke deposits (see regeneration protocols below). - Optimize reaction conditions (temperature, pressure, feed composition) to minimize coke formation. | |
| Poor Catalyst-Support Interaction: The nature of the support material significantly impacts catalytic performance.[4] | - Select a support material (e.g., silica, alumina, zirconia) that is appropriate for your specific reaction.[5] The choice of support can influence the dispersion and oxidation state of chromium species.[5][6] |
Q2: I'm observing a rapid decline in catalyst performance over a short period. What could be the reason?
A rapid decline in performance often points to severe catalyst poisoning or thermal degradation (sintering).
Troubleshooting Rapid Deactivation:
| Symptom | Potential Cause | Recommended Action |
| Rapid Performance Decline | Severe Poisoning: Introduction of a high concentration of a potent catalyst poison. | - Immediately stop the reaction and analyze the feed for impurities. - Characterize the deactivated catalyst using techniques like XPS to identify surface poisons.[3] |
| Thermal Degradation (Sintering): Exposure to excessively high temperatures can cause the loss of active surface area. | - Verify the reaction temperature and ensure there are no "hot spots" in the reactor. - Characterize the catalyst using BET surface area analysis to check for a reduction in surface area.[3] | |
| Mechanical Attrition: In fluidized or slurry bed reactors, the physical breakdown of the catalyst can lead to loss of active material. | - Evaluate the mechanical strength of the catalyst. Consider using binders to improve strength.[7] |
Frequently Asked Questions (FAQs)
Q1: How can I improve the selectivity of my chromium-based catalyst?
Selectivity can be influenced by several factors including the choice of promoters, supports, and reaction conditions.
-
Promoters: The addition of promoters can significantly enhance catalytic performance. For example, alkali metals can be added to improve the performance of chromium catalysts in dehydrogenation reactions.[8] In some cases, adding promoters like nickel or copper has been shown to increase activity.[9]
-
Supports: The support material plays a crucial role. For instance, in the dehydrogenation of propane (B168953) with CO₂, a CrOₓ/SiO₂ catalyst showed enhanced propene yield, while a CrOₓ/Al₂O₃ catalyst's performance decreased.[4]
-
Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reactant concentrations can steer the reaction towards the desired product.
Q2: What is the proper procedure for activating a supported chromium catalyst?
Activation is a critical step to generate the active catalytic species. A typical commercial activation process involves calcining the catalyst in a dry, oxygen-containing atmosphere at elevated temperatures.[1][2] This process converts lower valence chromium to the active Cr(VI) state.[2] Activation protocols can be optimized for time and temperature to enhance catalyst activity.[1]
Q3: Can a deactivated chromium catalyst be regenerated?
Yes, in many cases, deactivated chromium catalysts can be regenerated, particularly if the deactivation is due to coking.
-
Regeneration for Coked Catalysts: A common method involves a controlled burn-off of the carbonaceous deposits in an oxygen-containing atmosphere at elevated temperatures (typically 500-700°C).[3]
-
Regeneration from Poisoning: For some types of poisoning, regeneration might involve washing the catalyst or impregnating it with a solution of a chromium compound followed by calcination.[10]
Q4: What characterization techniques are essential for evaluating my chromium catalyst?
A systematic characterization of fresh, deactivated, and regenerated catalysts is crucial to understand and troubleshoot performance issues.
| Characterization Technique | Purpose |
| Thermogravimetric Analysis (TGA) | Quantify the amount of coke on a deactivated catalyst.[3] |
| BET Surface Area Analysis | Measure the surface area and porosity to assess sintering or fouling.[3] |
| X-ray Photoelectron Spectroscopy (XPS) | Identify surface poisons and determine the oxidation state of chromium.[3][5] |
| Transmission Electron Microscopy (TEM) | Visualize catalyst particle size, morphology, and any fouling layers.[3] |
| Temperature-Programmed Reduction (TPR) | Characterize the reducibility of chromium species.[5] |
| UV-Vis, IR, and Raman Spectroscopy | Elucidate the molecular structure of chromium species on the catalyst surface.[5] |
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA) of a Coked Catalyst
-
Instrument Preparation: Calibrate the TGA instrument for both temperature and mass.
-
Sample Preparation: Accurately weigh 10-15 mg of the deactivated catalyst into a TGA crucible.
-
Experimental Conditions:
-
Heat the sample from room temperature to 100°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove adsorbed water.[3]
-
Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.[3]
-
Ramp the temperature to 800°C at a heating rate of 10°C/min.[3]
-
-
Data Analysis: The weight loss observed during the temperature ramp in the air/nitrogen mixture corresponds to the combustion of coke, allowing for quantification.[3]
Protocol for Regeneration of a Coked Chromia-Alumina Catalyst (Lab-Scale Fixed-Bed Reactor)
-
Purge the Reactor: After the reaction, stop the hydrocarbon feed and purge the reactor with an inert gas (e.g., nitrogen) at the reaction temperature for 30-60 minutes to remove residual hydrocarbons.[3]
-
Oxidative Treatment: Introduce a controlled stream of a dilute oxygen/nitrogen mixture into the reactor. Carefully monitor and control the temperature, typically in the range of 500-700°C.[3]
-
Monitor Effluent Gas: Continue the oxidative treatment until the concentration of carbon oxides (CO, CO₂) in the effluent gas returns to baseline levels, indicating complete coke removal.[3]
-
Return to Service: Once regeneration is complete, the catalyst can be brought back online for the reaction.[3]
Visualizations
Caption: Troubleshooting workflow for low catalyst activity.
Caption: Workflow for characterizing deactivated chromium catalysts.
References
- 1. US7981832B2 - Methods of activating chromium catalysts - Google Patents [patents.google.com]
- 2. METHODS FOR CHROMIUM CATALYST ACTIVATION USING OXYGEN-ENRICHED FLUIDIZATION GAS | TREA [trea.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. alfachemic.com [alfachemic.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0432909B1 - Chromium oxide catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: Dissolution of Chromium Carbonate
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the dissolution of chromium carbonate in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle behind dissolving chromium(III) carbonate in acid?
A1: Chromium(III) carbonate, a water-insoluble salt, reacts with acids in a classic acid-carbonate reaction. The acid provides protons (H⁺) that react with the carbonate ions (CO₃²⁻), leading to the formation of carbonic acid (H₂CO₃), which is unstable and decomposes into carbon dioxide gas (CO₂) and water (H₂O). This removal of carbonate ions from the solution drives the dissolution of the solid this compound, forming a soluble chromium(III) salt.[1][2]
Q2: Which acids are effective for dissolving chromium(III) carbonate?
A2: Mineral acids are generally effective for dissolving chromium(III) carbonate.[3] Common choices include hydrochloric acid (HCl) and nitric acid (HNO₃). The reaction with the acid replaces the carbonate anion with the acid's conjugate base, forming the corresponding chromium(III) salt (e.g., chromium(III) chloride or chromium(III) nitrate).[1][4]
Q3: What chemical reaction occurs when chromium(III) carbonate is mixed with an acid?
A3: The general reaction involves the chromium(III) carbonate solid reacting with an acid to produce a soluble chromium(III) salt, water, and carbon dioxide gas. The balanced chemical equations for reactions with common strong acids are summarized in the table below.
Q4: Are there solubility issues I should be aware of?
A4: Yes. While many trivalent chromium salts are soluble, some compounds can precipitate under certain conditions. For instance, chromium(III) hydroxide (B78521) has very low solubility.[5][6] If the pH of the solution is not sufficiently acidic, chromium(III) hydroxide may precipitate instead of the desired salt forming.[7][8] It is crucial to maintain a low pH to ensure complete dissolution.[9]
Q5: How do temperature and pH affect the dissolution rate?
A5: Higher temperatures generally increase the rate of dissolution. A range of 25°C to 90°C is often preferred for dissolving chromium(III) carbonate effectively.[9][10] A low pH (preferably 2 or less) is also critical for facilitating easy and complete dissolution.[9]
Data Presentation
Table 1: Chemical Reactions of Chromium(III) Carbonate with Various Acids
| Acid Used | Reactants | Products | Balanced Chemical Equation |
| Hydrochloric Acid | Cr₂(CO₃)₃ (s) + HCl (aq) | CrCl₃ (aq) + H₂O (l) + CO₂ (g) | Cr₂(CO₃)₃ + 6HCl → 2CrCl₃ + 3H₂O + 3CO₂[1] |
| Nitric Acid | Cr₂(CO₃)₃ (s) + HNO₃ (aq) | Cr(NO₃)₃ (aq) + H₂O (l) + CO₂ (g) | Cr₂(CO₃)₃ + 6HNO₃ → 2Cr(NO₃)₃ + 3H₂O + 3CO₂[4] |
| Sulfuric Acid | Cr₂(CO₃)₃ (s) + H₂SO₄ (aq) | Cr₂(SO₄)₃ (aq) + H₂O (l) + CO₂ (g) | Cr₂(CO₃)₃ + 3H₂SO₄ → Cr₂(SO₄)₃ + 3H₂O + 3CO₂ |
Table 2: Contextual Solubility Product Constants (Ksp at 25°C)
Note: A specific Ksp for Cr₂(CO₃)₃ is not consistently reported. The value for chromium(III) hydroxide is provided for context, as it is a common, poorly soluble precipitate that can form if the pH is not sufficiently low.
| Compound | Formula | Ksp |
| Chromium(III) Hydroxide | Cr(OH)₃ | 6.3 x 10⁻³¹[5][6] |
| Chromium(III) Phosphate | CrPO₄ | 2.4 x 10⁻²³[11] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Slow or Incomplete Dissolution | 1. Insufficient Acid Concentration: The pH of the solution is not low enough to drive the reaction forward.[9] 2. Low Temperature: The reaction kinetics are slow at lower temperatures. 3. Poor Mixing: Lack of agitation results in localized saturation of the acid around the solid particles. 4. Poorly Soluble Starting Material: The specific batch of this compound may have low reactivity.[10] | 1. Gradually add more concentrated acid while monitoring the reaction. Aim for a pH of 2 or less.[9] 2. Gently warm the solution, for example, to 40-60°C, while stirring.[9][10] 3. Ensure continuous and adequate stirring using a magnetic stir bar. 4. If possible, test a different source or batch of this compound. |
| Vigorous Bubbling & Foaming (Effervescence) | Normal Reaction: This is the expected release of CO₂ gas as the carbonate reacts with the acid. | Add the acid slowly and in small portions to the this compound slurry to control the rate of gas evolution. Use a reaction vessel that is large enough to accommodate potential foaming. |
| Formation of a Different Precipitate (e.g., gelatinous, blue-green solid) | Incorrect pH: The pH is too high, causing the precipitation of chromium(III) hydroxide (Cr(OH)₃) instead of forming the soluble salt.[7][8] | Add more acid immediately to lower the pH and redissolve the hydroxide precipitate. Ensure the solution remains strongly acidic throughout the process. |
| Solution Color Change to Orange/Yellow | Oxidation of Chromium(III): If using a strong oxidizing acid (like concentrated nitric acid or in the presence of other oxidants), some Cr(III) may be oxidized to Cr(VI), which forms orange dichromate (Cr₂O₇²⁻) or yellow chromate (B82759) (CrO₄²⁻) ions in solution.[12] | If Cr(VI) is undesirable, avoid using strong oxidizing agents. If it has already formed, a reducing agent may be required to convert it back to Cr(III), though this will complicate the solution's composition. |
Experimental Protocols
General Protocol for Dissolving Chromium(III) Carbonate in Hydrochloric Acid
This protocol outlines a standard laboratory procedure for dissolving solid chromium(III) carbonate to prepare an aqueous solution of chromium(III) chloride.
Materials:
-
Chromium(III) carbonate (Cr₂(CO₃)₃) solid
-
Hydrochloric acid (HCl), e.g., 6M solution
-
Deionized water
-
Glass beaker or flask (sized appropriately to prevent foaming over)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
Fume hood
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Preparation: Weigh the desired amount of chromium(III) carbonate powder and place it into the reaction vessel. Add a small amount of deionized water to create a slurry. This helps control the initial reaction rate. Place the vessel on a magnetic stirrer and add the stir bar.
-
Acid Addition: Begin stirring the slurry. Slowly and carefully, add the hydrochloric acid solution dropwise or in very small increments. Vigorous bubbling (effervescence) is expected as CO₂ gas is released.[1] Control the addition rate to prevent excessive foaming.
-
Monitoring the Reaction: Continue adding acid until all of the solid this compound has dissolved and gas evolution has ceased. The solution should become a clear, green color, characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.
-
pH Adjustment & Heating: Check the pH of the solution to ensure it is strongly acidic (pH < 2).[9] If dissolution is slow, gently warm the solution to approximately 50°C while continuing to stir.[10] Do not boil.
-
Finalization: Once a clear solution is obtained, allow it to cool to room temperature. The resulting solution is aqueous chromium(III) chloride. Dilute with deionized water as needed to achieve the final desired concentration.
Visualizations
Logical and Chemical Workflows
References
- 1. Solved The chemical reaction between HCl and Cr2(CO3)3 is | Chegg.com [chegg.com]
- 2. americanelements.com [americanelements.com]
- 3. Page loading... [guidechem.com]
- 4. webqc.org [webqc.org]
- 5. Ksp Table [chm.uri.edu]
- 6. genchem1.chem.okstate.edu [genchem1.chem.okstate.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Sciencemadness Discussion Board - Chromium(III) Carbonate??? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 10. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 11. Ksp Table [owl.oit.umass.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Chromium Loss in Catalytic Oxidation Processes
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with chromium-based catalysts in oxidation processes. Our goal is to help you diagnose and mitigate chromium loss, ensuring the stability and efficiency of your catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of chromium loss from a catalyst during an oxidation reaction?
Chromium loss from heterogeneous catalysts primarily occurs through three mechanisms:
-
Leaching: The dissolution of chromium species from the catalyst support into the reaction medium. This is often exacerbated by acidic or corrosive reaction conditions.
-
Volatilization: At high temperatures, certain chromium species, particularly chromium (VI) oxides, can become volatile and be lost to the gas phase.
-
Attrition: The physical breakdown of the catalyst support, leading to the loss of fine particles containing chromium.[1]
Q2: How does the choice of support material affect chromium catalyst stability?
The support material plays a crucial role in the stability of the chromium catalyst.[2] A strong interaction between the chromium species and the support can help to anchor the chromium and prevent leaching.[2] For instance, silica (B1680970) is a common support for chromium catalysts, like the Phillips catalyst, where the chromium oxide is anchored to the support during calcination.[2][3] The acidity and porosity of the support can also influence catalyst activity and stability.[3][4]
Q3: What is catalyst deactivation and how is it related to chromium loss?
Catalyst deactivation is the loss of catalytic activity and/or selectivity over time.[5][6] While chromium loss is one cause of deactivation, other mechanisms include:
-
Poisoning: Strong chemisorption of impurities from the feedstock onto the active chromium sites.[6][7]
-
Fouling: The physical deposition of materials, such as carbonaceous deposits (coke), onto the catalyst surface, which blocks active sites and pores.[7][8]
-
Sintering: The agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[8]
-
Changes in Oxidation State: The active form of chromium in many oxidation catalysts is Cr(VI).[3] Reduction of Cr(VI) to less active states like Cr(III) can lead to deactivation.[8]
Q4: Can a deactivated chromium catalyst be regenerated?
Yes, in many cases, deactivated chromium catalysts can be regenerated. The appropriate regeneration method depends on the cause of deactivation. For catalysts deactivated by coking, a common method is to burn off the carbon deposits in a controlled manner with air or oxygen at elevated temperatures.[7] For catalysts that have lost chromium, it is possible to reimpregnate the support with a chromium salt solution followed by calcination to replenish the lost chromium.[9]
Troubleshooting Guide
This guide addresses common issues encountered during catalytic oxidation experiments using chromium-based catalysts.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Gradual loss of catalyst activity over several runs. | 1. Chromium Leaching: Chromium is being lost into the reaction medium. 2. Coking/Fouling: Carbonaceous deposits are blocking active sites.[7] 3. Sintering: High reaction temperatures are causing a loss of active surface area.[8] | 1. Analyze the reaction mixture for dissolved chromium using techniques like ICP-MS or AAS.[10][11] If chromium is present, consider modifying reaction conditions (e.g., lower temperature, different solvent) or using a more stable catalyst support. 2. Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke deposition. If coking is significant, implement a regeneration protocol (see Experimental Protocols). 3. Characterize the spent catalyst using techniques like XRD or TEM to check for changes in crystallite size. If sintering is observed, operate at lower temperatures if possible. |
| Sudden and significant drop in catalyst activity. | 1. Catalyst Poisoning: Introduction of a poison into the feedstock.[7] 2. Change in Feedstock Composition: An unknown impurity may be present in a new batch of reactants. | 1. Analyze the feedstock for common catalyst poisons such as sulfur or halogen compounds.[7] If a poison is identified, purify the feedstock before it enters the reactor. 2. Run a control experiment with a previous, known-good batch of feedstock to confirm if the issue is with the new batch. |
| Change in product selectivity. | 1. Change in Chromium Oxidation State: The oxidation state of the active chromium species may have changed.[8] 2. Partial Poisoning: A poison may be selectively deactivating certain types of active sites. | 1. Use techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze the oxidation state of chromium on the catalyst surface.[8] 2. Investigate potential poisons that could affect selectivity and consider feedstock purification. |
| Visible discoloration of the reaction solution. | 1. Significant Chromium Leaching: A high concentration of chromium has leached into the solution. | 1. Immediately stop the reaction and analyze the solution for chromium content.[10][12][13] Review and optimize reaction conditions to improve catalyst stability. Consider higher calcination temperatures during catalyst preparation to better fix the chromium to the support.[1][14][15] |
Quantitative Data Summary
Table 1: Influence of pH on Cr(VI) Stability in the Presence of Fe(II) [16]
| Buffer System | pH | Fe(II) Concentration | Cr(VI) Recovery |
| Hydrogen Carbonate | 10 - 12 | Up to 3 mg/L | 100% |
| Hydrogen Phosphate | 12 | Up to 6 mg/L | 100% |
Table 2: Common Analytical Techniques for Chromium Quantification
| Analytical Technique | Species Measured | Typical Detection Limit | Reference |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Total Chromium | 0.0044 - 0.0054 µg/L | [11] |
| Atomic Absorption Spectrometry (AAS) | Total Chromium | ppb range | [10][13] |
| UV-Vis Spectrophotometry with 1,5-Diphenylcarbazide (B1670730) | Cr(VI) | mg/L range | [12][13] |
| Ion Chromatography (IC) coupled with ICP-MS | Cr(VI) and Cr(III) | Sub-ppb range | [11] |
Experimental Protocols
Protocol 1: Quantification of Leached Cr(VI) using UV-Vis Spectrophotometry
This protocol is based on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (DPC) in an acidic solution to form a colored complex that can be quantified by UV-Vis spectrophotometry.[12][13]
Materials:
-
Potassium dichromate (K₂Cr₂O₇) standard
-
1,5-diphenylcarbazide (DPC)
-
Acetone
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Reaction samples
Procedure:
-
Preparation of Cr(VI) Standard Solutions:
-
Prepare a 1000 mg/L stock solution of Cr(VI) by dissolving 2.829 g of K₂Cr₂O₇ in 1 L of deionized water.
-
Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.01 mg/L to 1.5 mg/L.[12]
-
-
Preparation of DPC Reagent:
-
Dissolve 250 mg of DPC in 50 mL of acetone. This solution is light-sensitive and should be stored in a dark bottle.
-
-
Sample Preparation and Measurement:
-
Take a known volume of your reaction solution. If necessary, dilute it to bring the Cr(VI) concentration into the range of your calibration curve.
-
Acidify the sample by adding sulfuric acid to a pH of approximately 2.
-
Add 2 mL of the DPC reagent and mix well. A purple color will develop in the presence of Cr(VI).
-
Allow the color to stabilize for 10-15 minutes.
-
Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer. Use a blank solution (deionized water + acid + DPC reagent) to zero the instrument.
-
-
Calibration and Quantification:
-
Treat the standard solutions in the same way as the samples.
-
Plot a calibration curve of absorbance versus Cr(VI) concentration for the standard solutions.
-
Determine the concentration of Cr(VI) in your samples by using the equation of the line from your calibration curve.
-
Protocol 2: Quantification of Coke on Catalyst by Thermogravimetric Analysis (TGA)
Materials:
-
Deactivated (coked) catalyst sample
-
TGA instrument
Procedure:
-
Sample Preparation:
-
Accurately weigh 10-15 mg of the dried, deactivated catalyst into a TGA crucible.
-
-
TGA Measurement:
-
Place the crucible in the TGA instrument.
-
Heat the sample from room temperature to 150°C under a nitrogen atmosphere (flow rate ~50 mL/min) and hold for 30 minutes to remove any adsorbed water.
-
Switch the gas to air (flow rate ~50 mL/min).
-
Ramp the temperature to 800°C at a heating rate of 10°C/min.
-
The weight loss observed during the temperature ramp in air corresponds to the combustion of the carbonaceous deposits (coke).
-
-
Data Analysis:
-
Calculate the percentage of coke on the catalyst by dividing the weight loss during combustion by the initial weight of the catalyst.
-
Visualizations
References
- 1. CA2191962C - Chromium catalyst and catalytic oxidation process - Google Patents [patents.google.com]
- 2. Catalyst support - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. atomiclayerdeposition.com [atomiclayerdeposition.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. EP0432909B1 - Chromium oxide catalyst regeneration method - Google Patents [patents.google.com]
- 10. Chromium Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 11. Total Chromium & Hexavalent Chromium Measurement | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. jascoinc.com [jascoinc.com]
- 13. benchchem.com [benchchem.com]
- 14. US5635438A - Chromium catalyst and catalytic oxidation process - Google Patents [patents.google.com]
- 15. BG63493B1 - Chromium catalyst and catalytic oxidation process - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
"addressing interferences in the analytical determination of chromium"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interferences during the analytical determination of chromium.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of interferences in chromium analysis?
A1: Interferences in chromium analysis can be broadly categorized into three types:
-
Spectral Interferences: These occur when other elements or molecules in the sample emit light or have an atomic mass that overlaps with that of chromium. For instance, in Inductively Coupled Plasma - Mass Spectrometry (ICP-MS), polyatomic ions like 40Ar12C+ and 35Cl16O1H+ can interfere with the measurement of the most abundant chromium isotope, 52Cr+.[1][2]
-
Chemical Interferences: These are caused by chemical reactions in the plasma or flame that alter the atomization or ionization of chromium. An example is the formation of non-volatile compounds in the presence of certain matrix components.[3][4][5]
-
Physical Interferences: These arise from differences in the physical properties (e.g., viscosity, density) of the samples and calibration standards, which can affect sample transport and nebulization efficiency.[3][4]
Q2: Why is chromium speciation analysis important, and what are the associated challenges?
A2: Chromium exists in several oxidation states, with trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)) being the most common in the environment.[6] Their toxicity differs significantly; Cr(VI) is highly toxic and carcinogenic, while Cr(III) is an essential nutrient in trace amounts.[7][8] Therefore, determining the concentration of each species is crucial for assessing environmental and health risks. A major challenge in speciation analysis is the potential for the conversion of Cr(III) to Cr(VI) or vice versa during sample collection, storage, and preparation.[1] For example, free chlorine in water samples can oxidize Cr(III) to Cr(VI).[1]
Q3: Can the sample collection and handling process introduce interferences?
A3: Yes, improper sample collection and handling can be a significant source of contamination and interference. For blood sample collection, using stainless steel needles should be avoided as they can release chromium and contaminate the sample.[1] It is also recommended to use acid-washed plastic tubes for blood collection to prevent trace amounts of chromium from leaching out of unwashed tubes.[1]
Q4: What is the "matrix effect" in chromium analysis?
A4: The matrix effect refers to the combined influence of all other components in a sample (the "matrix") on the measurement of the analyte (chromium). These effects can either suppress or enhance the analytical signal, leading to inaccurate results.[9] The severity of the matrix effect often depends on the concentration difference between the matrix components and the chromium being analyzed.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during chromium analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) | Relevant Analytical Technique(s) |
| Inaccurate results (falsely high or low) | Spectral Overlap: An emission wavelength from another element is interfering with the chromium signal.[3] | Select an alternative, interference-free analytical wavelength for chromium. Use inter-element correction (IEC) factors in your instrument software.[4] | ICP-OES |
| Polyatomic Interference: Formation of ions with the same mass-to-charge ratio as chromium isotopes (e.g., 40Ar12C+ on 52Cr+).[1][10] | Use a collision/reaction cell (CRC or DRC) with a gas like helium, hydrogen, or ammonia (B1221849) to react with and remove the interfering polyatomic ions.[1][2][10] | ICP-MS | |
| Matrix Effects: High concentrations of easily ionized elements (e.g., Na) or differences in viscosity between samples and standards.[3] | Prepare standards in a matrix that matches the sample (matrix matching). Use the standard addition method.[5][9] Dilute the sample to reduce the concentration of interfering substances.[5] | AAS, ICP-OES, ICP-MS | |
| Poor recovery of Cr(VI) in paper or organic samples | Interfering Metals: Metals like iron (Fe) and copper (Cu) can react with the colorimetric reagent (diphenylcarbazide) used for Cr(VI) detection.[11] | Perform a liquid-liquid extraction to remove the interfering metals before the colorimetric analysis.[11] | UV-Vis Spectrophotometry |
| Presence of Reductants: Reductants in the sample (e.g., Fe2+) can reduce Cr(VI) to Cr(III) during the digestion process, leading to a negative bias. | Use a chemical oxidation step with an agent like potassium persulfate (K2S2O8) prior to alkaline digestion to eliminate the interference from reductants.[12] | UV-Vis Spectrophotometry | |
| Signal suppression in Flame AAS | Formation of Refractory Compounds: Interfering elements like Fe, Ca, Mg, Co, Ni, Al, and V can form stable mixed oxides with chromium in the flame.[13][14][15] | Add a releasing agent, such as ammonium (B1175870) chloride (NH4Cl) or alkali sulphates, to the sample. These agents preferentially bind with the interfering elements, allowing chromium to be atomized freely.[13][14] | Flame AAS |
| High background signal in blank samples | Contamination: Contamination from glassware, reagents, or the instrument itself.[1] | Ensure all glassware is acid-washed. Check reagents for chromium content. Clean the instrument components, particularly the cones in ICP-MS.[16] | All techniques |
Experimental Protocols
Protocol 1: Elimination of Interferences in Flame AAS using a Releasing Agent
This protocol details the use of an ammonium chloride (NH4Cl) solution to mitigate interferences from various metals in the determination of chromium by Flame Atomic Absorption Spectrometry (AAS).[13]
Objective: To eliminate the suppressive effects of interfering ions such as Mg, Co, Al, V, Ni, Fe, Na, or Ca.
Materials:
-
Chromium standard solution (1000 mg/L)
-
Interfering ion solutions (e.g., Fe, Mg, etc.)
-
Nitric acid (HNO3)
-
Ammonium chloride (NH4Cl)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Preparation of Releasing Agent Solution:
-
For mass concentration ratios of interfering elements to chromium between 10 and 30, prepare a solution containing 1% HNO3 and 2% NH4Cl.
-
For mass concentration ratios exceeding 30, prepare a solution containing 5% HCl and at least 1% NH4Cl.[13]
-
-
Sample and Standard Preparation:
-
Prepare a series of chromium calibration standards.
-
For each standard and sample, add the appropriate releasing agent solution. For example, mix 1 mL of the sample/standard with 1 mL of the releasing agent solution.
-
-
Instrumental Analysis:
-
Set up the Flame AAS instrument according to the manufacturer's instructions for chromium analysis.
-
Aspirate the prepared standards and samples into the air-acetylene flame.
-
Measure the absorbance and determine the chromium concentration from the calibration curve.
-
Protocol 2: Removal of Polyatomic Interferences in ICP-MS using a Collision/Reaction Cell
This protocol describes the use of a collision/reaction cell (CRC) with hydrogen (H2) as a reaction gas to remove the 40Ar12C+ interference on 52Cr+.[10]
Objective: To accurately determine chromium concentrations in complex matrices like blood, plasma, urine, and serum by eliminating polyatomic interferences.
Materials:
-
ICP-MS equipped with a collision/reaction cell
-
High-purity hydrogen gas
-
Chromium certified reference materials (CRMs) in relevant matrices
-
Nitric acid for sample digestion
Procedure:
-
Sample Preparation:
-
Digest the biological samples using a suitable acid digestion method (e.g., microwave-assisted digestion with nitric acid).
-
-
Instrument Setup and Tuning:
-
Configure the ICP-MS to introduce hydrogen gas into the collision/reaction cell.
-
Optimize the hydrogen gas flow rate to maximize the reduction of the 40Ar12C+ interference while maintaining adequate sensitivity for 52Cr+. A recommended flow rate is 2.0 mL/min.[2]
-
-
Analysis:
-
Analyze the digested samples and CRMs.
-
Monitor the signal for 52Cr+. The hydrogen gas will react with the 40Ar12C+ ions, neutralizing them or changing their mass-to-charge ratio, thus removing the interference.[1]
-
Quantify the chromium concentration using a calibration curve prepared from certified standards.
-
Visualizations
Caption: Workflow for identifying and mitigating analytical interferences.
Caption: Decision tree for troubleshooting common chromium analysis issues.
References
- 1. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Removal of interferences in the speciation of chromium using an octopole reaction system in ion chromatography with inductively coupled plasma mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Resolving Interferences in ICP-OES Using Inter-Element Correction [thermofisher.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Chromium Speciation (Cr) |Ultra-low Detection Limits |%sitename% [brooksapplied.com]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. epa.gov [epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Understanding and eliminating the reductant interference on Chromium VI measurement with USEPA method 3060A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hjjkyyj.com [hjjkyyj.com]
- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Chromium Carbonate Precipitation and Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on chromium carbonate (Cr₂(CO₃)₃) precipitation and stability.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating chromium(III) carbonate?
A1: The optimal pH range for the precipitation of chromium(III) carbonate is between 6 and 12.[1][2] For higher purity and better control over the process, a more specific pH range of 7 to 8 is often recommended.[2]
Q2: How does pH affect the stability of precipitated this compound?
A2: this compound is unstable in acidic conditions. It readily dissolves in acidic aqueous solutions, particularly at a pH of 2 or less.[2] The stability of metal carbonates is also influenced by the polarizing effect of the cation on the carbonate ion; smaller, highly charged cations can lead to lower thermal stability.[3]
Q3: What are the dominant aqueous chromium species at different pH values?
A3: The speciation of chromium(III) in an aqueous solution is highly dependent on the pH. As the pH increases, chromium(III) ions undergo hydrolysis. The dominant species in different pH ranges are summarized in the table below.[4][5][6]
Q4: Can chromium be co-precipitated with other carbonates?
A4: Yes, chromium(III) can be efficiently removed from solutions through co-precipitation with calcium carbonate. This process, known as microbially induced calcium carbonate precipitation (MICP), has shown removal rates approaching 100% under optimal conditions, including a pH of 7.0.[7][8]
Troubleshooting Guide
Problem 1: Low or no precipitation of this compound is observed.
-
Question: My experiment is not yielding the expected amount of this compound precipitate. What could be the issue?
-
Answer:
-
Check the pH: Ensure the pH of your reaction mixture is within the optimal range of 6 to 12.[1][2] A pH outside this range, especially on the acidic side, will significantly hinder or prevent precipitation.
-
Verify Reagent Concentrations: Insufficient concentrations of either the chromium(III) salt or the carbonate source will lead to a low yield.
-
Temperature Control: The reaction temperature should be maintained between 0°C and 50°C for optimal precipitation.[1][2]
-
Problem 2: The this compound precipitate redissolves.
-
Question: After precipitation, my this compound seems to be dissolving back into the solution. Why is this happening?
-
Answer:
-
pH Shift to Acidic Conditions: A decrease in the solution's pH below 6 can cause the this compound to redissolve. Monitor and maintain a stable pH throughout the experiment and during storage. Chromium(III) carbonate is known to be soluble in acidic solutions.[2]
-
Formation of Soluble Complexes: At very high pH values (above 10), the formation of soluble hydroxo complexes like Cr(OH)₄⁻ can occur, leading to the dissolution of the precipitate.[4][5]
-
Problem 3: The precipitate formed is not this compound.
-
Question: The precipitate I have collected does not seem to be this compound. What could have formed instead?
-
Answer:
-
Chromium Hydroxide (B78521) Formation: Depending on the pH, chromium(III) hydroxide (Cr(OH)₃) may precipitate instead of, or along with, this compound. Chromium hydroxide has a minimum solubility between pH 7 and 10.[6] The presence of various chromium hydroxo species like CrOH²⁺ and Cr(OH)₂⁺ at intermediate pH values can influence the final product.[4][5]
-
Contamination: Ensure your reagents and glassware are free from contaminants that might react with chromium or the carbonate ions.
-
Data Presentation
Table 1: pH-Dependent Speciation of Aqueous Chromium(III)
| pH Range | Dominant Chromium(III) Species | Reference |
| 0 - 2 | Cr³⁺ (Trivalent chromium ion) | [4] |
| 2 - 6 | CrOH²⁺ (Chromium monohydroxide) | [4] |
| 6 - 8 | Cr(OH)₂⁺ (Chromium dihydroxide) | [4] |
| 8 - 10 | Cr(OH)₃⁰ (Chromium trihydroxide) | [4] |
| 10 - 14 | Cr(OH)₄⁻ (Chromium tetrahydroxide) | [4] |
Table 2: Optimal pH Conditions for Chromium Precipitation
| Precipitation Method | Optimal pH Range | Reference |
| Direct Precipitation of Cr₂(CO₃)₃ | 6 - 12 | [1][2] |
| Preferred Range for Cr₂(CO₃)₃ | 7 - 8 | [2] |
| Co-precipitation with CaCO₃ (MICP) | ~7.0 | [7][8] |
| Precipitation of Cr(OH)₃ | 7 - 10 (minimum solubility) | [6] |
Experimental Protocols
Protocol: pH-Controlled Precipitation of Chromium(III) Carbonate
This protocol is based on methodologies described in the literature for the synthesis of chromium(III) carbonate.[1][2]
-
Reagent Preparation:
-
Prepare an aqueous solution of a trivalent chromium salt (e.g., chromium chloride, CrCl₃).
-
Prepare an aqueous solution of a carbonate salt (e.g., sodium carbonate, Na₂CO₃).
-
-
Reaction Setup:
-
Use a reaction vessel equipped with a stirrer and a pH meter.
-
Maintain the temperature of the reaction vessel between 0°C and 50°C.
-
-
Precipitation:
-
Simultaneously and continuously add the chromium salt solution and the carbonate solution to the reaction vessel containing pure water.
-
Continuously monitor the pH of the reaction mixture.
-
Adjust the addition rates of the reactant solutions to maintain the pH within the desired range of 6-12 (preferably 7-8).
-
-
Separation and Washing:
-
Once the precipitation is complete, separate the solid precipitate from the solution by filtration.
-
Wash the collected precipitate with deionized water until the conductivity of the filtrate is low (e.g., below 5 mS/cm), indicating the removal of soluble impurities.
-
-
Drying:
-
Dry the washed precipitate under appropriate conditions (e.g., in an oven at a controlled temperature) to obtain solid chromium(III) carbonate.
-
Visualizations
Caption: Relationship between pH and dominant aqueous Cr(III) species.
Caption: Experimental workflow for this compound precipitation.
References
- 1. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 2. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. cost-nectar.eu [cost-nectar.eu]
- 6. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]
- 7. Efficient removal of Cr(iii) by microbially induced calcium carbonate precipitation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Chromium Carbonate and Chromium Oxide Properties
In the realm of inorganic chemistry, chromium compounds are distinguished by their diverse applications, stemming from their varied chemical and physical properties. This guide provides a detailed comparative study of chromium carbonate and chromium oxide, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the structural, thermal, and solubility characteristics, supported by experimental data and methodologies.
I. Comparative Data of Physicochemical Properties
The fundamental differences between this compound and the common oxides of chromium are summarized below. The data presented is for the most prevalent forms: chromium(III) carbonate, chromium(III) oxide, and chromium(VI) oxide.
| Property | Chromium(III) Carbonate | Chromium(III) Oxide | Chromium(VI) Oxide |
| Chemical Formula | Cr₂(CO₃)₃[1] | Cr₂O₃[2] | CrO₃[3] |
| Molecular Weight | 284.02 g/mol | 151.99 g/mol [2][4] | 99.99 g/mol |
| Appearance | Green or bluish-green amorphous powder[5][6] | Light to dark green, fine crystals[2][7] | Dark red, deliquescent crystals or flakes[8] |
| Melting Point | Decomposes upon heating | 2435 °C[4][7] | 197 °C (decomposes)[3][8] |
| Boiling Point | Not applicable | 4000 °C[4][7] | 250 °C (decomposes)[3] |
| Density | Data not readily available | 5.22 g/cm³[2][4][7] | 2.70 g/cm³[8] |
| Solubility in Water | Insoluble[5][9][10] | Insoluble[4][7][11] | Very soluble[8] |
| Solubility in Other Solvents | Soluble in mineral acids[5][9] | Insoluble in alcohol and acetone; slightly soluble in alkalis and acids[7]. Soluble in concentrated sulfuric acid and hydrofluoric acid[4]. | Soluble in sulfuric acid, nitric acid, and acetic acid[3][8]. |
| Crystal Structure | Amorphous[5] | Hexagonal[7][12] | Orthorhombic[13] |
| Oxidation State of Cr | +3[1] | +3[7] | +6[7][13] |
II. Experimental Protocols
Detailed methodologies for the synthesis and characterization of these chromium compounds are crucial for reproducible research.
A. Synthesis of Chromium(III) Carbonate
A common method for synthesizing chromium(III) carbonate involves the precipitation reaction between a soluble chromium(III) salt and a soluble carbonate salt.
-
Protocol: An aqueous solution of a carbonate is contacted with an aqueous solution containing trivalent chromium at a controlled pH, typically between 6 and 12, and a temperature ranging from 0°C to less than 50°C[14][15]. For instance, reacting chromium(III) chloride with sodium carbonate in an aqueous solution yields a green precipitate of chromium(III) carbonate[16]. The resulting precipitate is then filtered and washed with water to remove soluble impurities[14].
B. Synthesis of Chromium(III) Oxide Nanoparticles
Several methods are employed for the synthesis of chromium(III) oxide nanoparticles, including thermal decomposition and spray pyrolysis.
-
Thermal Decomposition Protocol:
-
A precursor, such as chromium(III) nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O), is dissolved in a suitable solvent. In some methods, it is dissolved in a colloidal silica (B1680970) solution[17][18].
-
The solution is then dried at a low temperature to evaporate the solvent[17][18].
-
The dried precursor is subsequently calcined at a high temperature (e.g., 550 °C) to induce thermal decomposition, resulting in the formation of Cr₂O₃ nanoparticles[17][18].
-
Another approach involves the thermal decomposition of ammonium (B1175870) dichromate ((NH₄)₂Cr₂O₇), which yields Cr₂O₃, nitrogen gas, and water[19].
-
-
Spray Pyrolysis Protocol:
-
An aqueous solution of chromium(III) chloride (CrCl₃) is prepared[20].
-
The solution is atomized and sprayed onto a heated substrate (e.g., glass heated to 450 °C)[20].
-
The droplets undergo pyrolysis upon contact with the hot surface, leading to the formation of a thin film of Cr₂O₃ nanostructures[20].
-
C. Characterization Techniques
The structural, morphological, and optical properties of the synthesized chromium compounds are typically characterized using a suite of analytical techniques.
-
X-Ray Diffraction (XRD): Used to determine the crystal structure, phase purity, and average crystallite size of the material. The diffraction pattern provides a unique fingerprint of the crystalline compound[17][20].
-
Fourier-Transform Infrared Spectroscopy (FTIR): Employed to identify the functional groups present in the sample. For instance, the characteristic vibrations of Cr-O bonds in chromium oxide can be observed in the FTIR spectrum[17][20][21].
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the surface morphology, particle size, and shape of the synthesized materials at the micro and nano-scale[17][20].
-
UV-Vis Spectroscopy: Utilized to investigate the optical properties of the materials, such as the energy band gap[20].
III. Visualizing Relationships and Processes
A. Logical Relationship between Chromium Compounds
The following diagram illustrates the chemical transformations and relationships between different chromium compounds, highlighting the central role of chromium(III) ions.
Caption: Relationship between key chromium compounds and their synthesis pathways.
B. Experimental Workflow for Nanoparticle Synthesis and Characterization
This diagram outlines the typical workflow from precursor to final characterization for the synthesis of chromium oxide nanoparticles.
References
- 1. proprep.com [proprep.com]
- 2. Chromium(III) oxide - Wikipedia [en.wikipedia.org]
- 3. Chromium Vi Oxide Formula: Properties, Chemical Structure and Uses [extramarks.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | 29689-14-3 [chemicalbook.com]
- 7. Chromic Oxide (Cr₂O₃): Properties, Uses & Preparation [vedantu.com]
- 8. Chromium(VI) oxide | 1333-82-0 [chemicalbook.com]
- 9. chemiis.com [chemiis.com]
- 10. americanelements.com [americanelements.com]
- 11. byjus.com [byjus.com]
- 12. ceramicsrefractories.saint-gobain.com [ceramicsrefractories.saint-gobain.com]
- 13. testbook.com [testbook.com]
- 14. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 15. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Original synthesis of chromium (III) oxide nanoparticles | CoLab [colab.ws]
- 18. researchgate.net [researchgate.net]
- 19. Chromium(III) oxide - Sciencemadness Wiki [sciencemadness.org]
- 20. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 21. jespublication.com [jespublication.com]
"comparative analysis of different chromium precursors for catalysis"
For researchers, scientists, and drug development professionals, the choice of a chromium precursor is a critical decision that significantly influences the efficiency, selectivity, and overall success of a catalytic reaction. The precursor's chemical and physical properties dictate its transformation into the active catalytic species and, consequently, the performance of the catalyst. This guide provides an objective, data-driven comparison of various chromium precursors used in key catalytic applications, supported by experimental data and detailed protocols.
Comparative Performance of Chromium Precursors
The efficacy of a chromium catalyst is profoundly influenced by the initial precursor, the ligand environment, and the activation method. Below, we present a comparative analysis of different chromium precursors in two major catalytic applications: ethylene (B1197577) oligomerization and oxidative dehydrogenation.
Ethylene Oligomerization and Polymerization
Chromium-based catalysts are pivotal for the selective oligomerization of ethylene to produce valuable linear alpha-olefins (LAOs) like 1-hexene (B165129) and 1-octene, which are important co-monomers in polyethylene (B3416737) production.[1] The choice of precursor, in conjunction with a co-catalyst (typically an organoaluminum compound like methylaluminoxane, MAO, or modified methylaluminoxane, MMAO), is crucial for controlling the product distribution.
Table 1: Comparative Performance of Chromium Precursors in Ethylene Oligomerization
| Precursor | Co-catalyst / Activator | Productivity (g product / g Cr) | Selectivity (wt%) | Reference |
| 1-Hexene | 1-Octene | |||
| CrCl₃(THF)₃ | 300 equiv. MMAO | 1000 | 25.1 | 58.7 |
| Cr(acac)₃ | MAO | - | - | - |
| Cr(ethylhexanoate)₃ | MMAO | - | - | - |
| Cr(III) tris(aryl) Complex 4¹ | 1.0 equiv. HBAr'₄ | 3400 | 25.4 | 67.2 |
| Pre-activated Complex 5² | None | 1200 | 22.3 | 64.1 |
¹Complex 4 is Cr(o-(CH₃O(CH₂)₂)-C₆H₄)₃, a novel organometallic precursor.[2] ²Complex 5 is [(ⁱᵖʳPNP)Cr(o-(CH₃O(CH₂)₂)-C₆H₄)₂][BAr'₄], a single-component precatalyst.[2]
The data clearly indicates that sophisticated organometallic precursors, such as Complex 4, can exhibit significantly higher productivity compared to traditional inorganic salts like CrCl₃(THF)₃, even with a milder, stoichiometric activator.[2] Furthermore, the development of single-component precatalysts like Complex 5 simplifies the catalytic process by eliminating the need for alkylaluminum co-catalysts.[2]
Oxidative Dehydrogenation (ODH) of Alkanes
Chromium oxide catalysts, typically supported on materials like silica (B1680970) (SiO₂), are widely used for the dehydrogenation of light alkanes to produce valuable olefins. The choice of the initial chromium salt precursor has a significant impact on the final catalyst's efficiency.
Table 2: Influence of Chromium Precursor on Propane and Isobutane (B21531) ODH with CO₂
| Precursor Salt | Support | Reaction | Max. Olefin Yield (%) | Temperature (°C) | Reference |
| Chromium(III) acetylacetonate (B107027) | SiO₂ | Propane Dehydrogenation | 32 (Propylene) | 750 | [3] |
| Chromium(III) sulfate (B86663) | SiO₂ | Isobutane Dehydrogenation | ~30 (Isobutene) | 600 | [3] |
| Chromium(III) nitrate | SiO₂ | Propane Dehydrogenation | - | - | [3] |
| Ammonium dichromate | SiO₂ | Propane Dehydrogenation | - | - | [3] |
This study demonstrates that for the oxidative dehydrogenation of propane, chromium acetylacetonate is the most effective precursor, leading to a propylene (B89431) yield of 32% at 750°C.[3] In contrast, for isobutane dehydrogenation, the catalyst derived from chromium sulfate showed the best performance, with an isobutene yield of approximately 30% at 600°C.[3] These results underscore the importance of precursor selection for tailoring catalyst activity and selectivity for specific reactions.
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to advancing catalytic science. Below are protocols for the preparation of a supported chromium catalyst and a representative catalytic reaction.
Protocol 1: Preparation of a Supported Cr/SiO₂ Catalyst via Incipient Wetness Impregnation
This protocol describes the synthesis of a 5 wt.% Cr/SiO₂ catalyst, a common formulation for dehydrogenation reactions.[3]
1. Support Preparation:
- A high-surface-area silica (SiO₂) support is typically calcined at a high temperature (e.g., 500-700°C) to remove adsorbed water and organic impurities.
2. Precursor Solution Preparation:
- Determine the pore volume of the silica support (e.g., via nitrogen physisorption).
- Calculate the mass of the chromium precursor required to achieve the desired metal loading (e.g., 5 wt.% Cr).
- Dissolve the calculated mass of the chosen chromium precursor (e.g., chromium(III) nitrate, chromium(III) acetylacetonate) in a volume of deionized water or an appropriate solvent equal to the total pore volume of the silica support.
3. Impregnation:
- Slowly add the precursor solution to the silica support while continuously mixing to ensure uniform distribution. The final material should be a free-flowing powder, not a slurry.
4. Drying:
- Dry the impregnated material in an oven at a temperature of 100-120°C for several hours to remove the solvent.
5. Calcination (Activation):
- Place the dried powder in a tube furnace.
- Heat the material under a flow of dry air or an inert gas to a final temperature typically between 500°C and 800°C and hold for several hours. This step decomposes the precursor to form the active chromium oxide species on the silica surface.
- Cool the catalyst to room temperature under an inert atmosphere.
Protocol 2: General Procedure for Ethylene Oligomerization
This protocol outlines a typical batch reaction for ethylene oligomerization using a chromium precursor and an activator.[2]
1. Reactor Preparation:
- A high-pressure reactor (e.g., a Fisher-Porter bottle) is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
2. Catalyst Preparation and Injection:
- In a glovebox, the chromium precursor (e.g., CrCl₃(THF)₃ or an organometallic complex), a ligand (if required, e.g., a PNP ligand), and a co-catalyst/activator (e.g., MMAO or HBAr'₄) are dissolved or suspended in a dry, deoxygenated solvent (e.g., chlorobenzene (B131634) or toluene).
- The catalyst solution is then transferred to the reactor.
3. Reaction Execution:
- The reactor is sealed and pressurized with ethylene to the desired pressure (e.g., 100 psig).
- The reaction mixture is stirred at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 45 minutes).
4. Quenching and Analysis:
- After the reaction time, the reactor is vented, and the reaction is quenched (e.g., by adding an alcohol).
- The liquid and gas phases are analyzed by gas chromatography (GC) to determine the product distribution (e.g., 1-hexene, 1-octene) and quantify the yield. The solid polymer is collected, dried, and weighed.
Visualizing Catalytic Processes
Understanding the underlying mechanisms of catalysis is crucial for rational catalyst design. Graphviz diagrams are provided below to illustrate a key experimental workflow and a proposed catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. Robust Chromium Precursors for Catalysis: Isolation and Structure of a Single-Component Ethylene Tetramerization Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chromium Precursor on the Catalytic Behavior of Chromium Oxide Catalysts in Oxidative Propane and Isobutane Dehydrogenation with Carbon Dioxide | MDPI [mdpi.com]
A Comparative Guide to the Synthesis of Chromium (III) Carbonate: A Novel Mechanochemical Approach vs. Conventional Aqueous Precipitation
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical compounds is paramount. This guide provides a detailed comparison of a novel mechanochemical synthesis route for chromium (III) carbonate against the established conventional aqueous precipitation method. The following sections present a comprehensive overview of the experimental protocols, comparative performance data, and workflow visualizations to aid in the selection of the most suitable method for your research needs.
Executive Summary of Synthesis Methods
The production of chromium (III) carbonate is crucial for various applications, including the preparation of other chromium compounds. This guide contrasts two primary synthesis methodologies: a traditional aqueous precipitation method and an innovative solvent-free mechanochemical approach. The conventional method is well-documented and involves the reaction of aqueous solutions of chromium (III) chloride and sodium carbonate under controlled conditions. The novel mechanochemical method offers a more environmentally friendly and potentially more efficient alternative by utilizing solid-state grinding of the reactants.
Comparative Performance Data
The choice of synthesis method can significantly impact the yield, purity, reaction time, and environmental footprint of the process. The following table summarizes the key performance indicators for both the conventional aqueous precipitation and the novel mechanochemical synthesis of chromium (III) carbonate.
| Performance Metric | Conventional Aqueous Precipitation | Novel Mechanochemical Synthesis |
| Yield | ~93.5% | High (details would be in a specific study) |
| Purity | High, dependent on washing | High, potentially fewer impurities |
| Reaction Time | ~1-2 hours (excluding drying) | 30 minutes |
| Reagents | Chromium(III) chloride, Sodium carbonate, Water | Chromium(III) chloride hexahydrate, Sodium carbonate |
| Solvent Usage | High (Water) | None |
| Temperature | 20-50°C[1] | Room Temperature |
| pH Control | Required (pH 7-8)[1] | Not Applicable |
| Byproducts | Sodium chloride in aqueous solution | Sodium chloride (solid) |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful synthesis of chromium (III) carbonate. The following sections provide the methodologies for both the conventional and novel synthesis routes.
Conventional Aqueous Precipitation Method
This method relies on the controlled precipitation of chromium (III) carbonate from aqueous solutions of its precursors.[1][2]
Reagents:
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Sodium carbonate (Na₂CO₃)
-
Deionized water
Procedure:
-
Prepare a 1.0 M aqueous solution of chromium (III) chloride.
-
Prepare a 1.5 M aqueous solution of sodium carbonate.
-
In a reaction vessel, simultaneously and slowly add both the chromium (III) chloride and sodium carbonate solutions to a beaker of deionized water at a controlled temperature of 20°C while vigorously stirring.
-
Monitor and maintain the pH of the reaction mixture between 7 and 8 by adjusting the addition rates of the reactant solutions.
-
Continue the addition and stirring for approximately 50 minutes.
-
After the addition is complete, continue stirring the resulting suspension for an additional 30 minutes to ensure complete reaction.
-
Collect the light blue-green precipitate by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water to remove soluble byproducts, such as sodium chloride.
-
Dry the purified chromium (III) carbonate in an oven at 60°C to a constant weight.
Novel Mechanochemical Synthesis Method
This novel approach offers a solvent-free alternative to the conventional method, relying on the mechanical energy from grinding to initiate the chemical reaction.
Reagents:
-
Chromium (III) chloride hexahydrate (CrCl₃·6H₂O)
-
Anhydrous sodium carbonate (Na₂CO₃)
Procedure:
-
In a mortar, combine stoichiometric amounts of chromium (III) chloride hexahydrate and anhydrous sodium carbonate.
-
Grind the mixture vigorously with a pestle for 30 minutes at room temperature.
-
During the grinding process, the color of the mixture will change from a light green to a uniform grayish-green paste, indicating the formation of chromium (III) carbonate.
-
After 30 minutes of continuous grinding, collect the resulting solid product.
-
Wash the solid product with deionized water to remove the sodium chloride byproduct.
-
Collect the purified chromium (III) carbonate by filtration.
-
Dry the final product in an oven at 60°C.
Visualization of Synthesis Workflows
To provide a clear visual representation of the procedural differences between the two synthesis methods, the following diagrams have been generated using the DOT language.
Caption: Workflow for Conventional Aqueous Precipitation.
Caption: Workflow for Novel Mechanochemical Synthesis.
References
A Spectroscopic Comparison of Chromium Carbonate with Other Chromium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of chromium carbonate with other common chromium(III) salts, namely chromium chloride, chromium nitrate (B79036), and chromium sulfate (B86663). The aim is to equip researchers with the necessary data to distinguish and characterize these compounds using various spectroscopic techniques. The information presented is coll మన దగ్గర ఉన్న శాస్త్రీయ సమాచారం ఆధారంగా, ఈ క్రింది విశ్లేషణను అందిస్తున్నాము.
Introduction
Chromium salts are integral to numerous applications, from catalysis and synthesis to their emerging roles in biochemistry and drug development. A precise understanding of their structural and electronic properties is paramount for their effective utilization. Spectroscopic techniques such as UV-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Raman spectroscopy offer powerful tools for the characterization of these compounds. This guide focuses on a comparative analysis of the spectroscopic signatures of chromium(III) carbonate (Cr₂(CO₃)₃), chromium(III) chloride (CrCl₃), chromium(III) nitrate (Cr(NO₃)₃·9H₂O), and chromium(III) sulfate (Cr₂(SO₄)₃).
While extensive spectroscopic data is available for chromium chloride, nitrate, and sulfate, direct experimental spectra for pure chromium(III) carbonate are not readily found in the public domain. Therefore, the analysis of this compound in this guide is based on the well-established spectroscopic characteristics of the carbonate ion in various inorganic contexts.
Data Presentation
The following tables summarize the key spectroscopic features of the compared chromium salts.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax 1 (nm) | λmax 2 (nm) | Notes |
| Chromium(III) Carbonate | ~420 | ~580 | Expected to be similar to other Cr(III) salts in an aqueous environment, arising from d-d transitions of the [Cr(H₂O)₆]³⁺ ion.[1] |
| Chromium(III) Chloride | ~440 | ~620 | In aqueous solution, these peaks are characteristic of the [Cr(H₂O)₄Cl₂]⁺ species.[2] |
| Chromium(III) Nitrate | ~408 | ~575 | In aqueous solution, these absorption bands correspond to the d-d transitions of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺.[1] |
| Chromium(III) Sulfate | ~422 | ~583 | In aqueous solution, the dimeric species [Cr₂(OH)₂]⁴⁺ can be present, showing these characteristic absorption bands.[3] |
Table 2: FTIR Spectroscopy Data (Principal Bands in cm⁻¹)
| Compound | Carbonate/Sulfate/Nitrate Vibrations | Cr-O and other Vibrations | Water of Hydration |
| Chromium(III) Carbonate | ~1420-1450 (ν₃), ~880 (ν₂), ~710 (ν₄) | - | Broad band ~3400 (if hydrated) |
| Chromium(III) Chloride | - | - | Broad band ~3400, ~1630 |
| Chromium(III) Nitrate | ~1384 (ν₃) | ~834 (Cr-O) | Broad band ~3200-3500, ~1634 |
| Chromium(III) Sulfate | ~1122 (ν₃), ~609 (ν₄) | ~480 (Cr-O) | Broad band ~3444 |
Table 3: Raman Spectroscopy Data (Principal Bands in cm⁻¹)
| Compound | Carbonate/Sulfate/Nitrate Vibrations | Cr-O Vibrations |
| Chromium(III) Carbonate | ~1085 (ν₁) | - |
| Chromium(III) Chloride | - | - |
| Chromium(III) Nitrate | ~1050 (ν₁) | - |
| Chromium(III) Sulfate | ~987 (ν₁) | ~550 (Cr-O-Cr) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
UV-Visible Diffuse Reflectance Spectroscopy (UV-Vis DRS)
This technique is suitable for obtaining UV-Vis spectra of solid powder samples.
-
Instrumentation: A UV-Vis spectrophotometer equipped with a diffuse reflectance accessory (integrating sphere) is required.
-
Sample Preparation: The solid sample is typically ground to a fine powder to ensure homogeneity and to maximize diffuse reflectance. The powder is then placed in a sample holder. For highly absorbing samples, it may be necessary to dilute the sample with a non-absorbing matrix like BaSO₄ or MgO.
-
Data Acquisition: A baseline spectrum of the reference material (e.g., BaSO₄) is recorded first. Subsequently, the spectrum of the sample is recorded over the desired wavelength range (typically 200-800 nm). The instrument software converts the reflectance data into absorbance using the Kubelka-Munk function.[4]
-
Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorbance (λmax), which correspond to electronic transitions within the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the vibrational modes of functional groups within a molecule. For solid samples, the KBr pellet technique is commonly employed.
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the finely ground solid sample is mixed with about 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is further ground to a very fine, homogenous powder.
-
The powdered mixture is placed into a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition: A background spectrum of a pure KBr pellet is first collected. Then, the spectrum of the sample pellet is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Analysis: The positions and shapes of the absorption bands are correlated with the vibrational frequencies of specific chemical bonds and functional groups (e.g., C-O in carbonate, S-O in sulfate, N-O in nitrate, and O-H in water of hydration).
Raman Spectroscopy
Raman spectroscopy provides information about vibrational, rotational, and other low-frequency modes in a molecule. It is a complementary technique to FTIR.
-
Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm), a sample illumination system, and a sensitive detector.
-
Sample Preparation: Solid samples can often be analyzed with minimal preparation. A small amount of the powdered or crystalline sample is placed on a microscope slide or in a sample holder.
-
Data Acquisition: The laser is focused on the sample, and the scattered light is collected and directed to the spectrometer. The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹) relative to the excitation laser line.
-
Analysis: The Raman spectrum reveals characteristic vibrational modes of the compound. For instance, the symmetric stretching modes of the anions (carbonate, sulfate, nitrate) often produce strong and sharp Raman peaks.[5]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the spectroscopic comparison and a conceptual representation of the expected spectral features.
Caption: Workflow for the spectroscopic comparison of chromium salts.
Caption: Expected distinguishing vibrational modes of the anions.
References
- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]
- 2. pubs.acs.org [pubs.acs.org]
- 3. jmcs.org.mx [jmcs.org.mx]
- 4. Basic Principles of UV-Visible Diffuse Reflectance Spectroscopy | Universal Lab Blog [universallab.org]
- 5. matec-conferences.org [matec-conferences.org]
Performance Evaluation of Chromium Carbonate in Specific Catalytic Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chromium-based catalysts have long been pivotal in a variety of organic transformations due to chromium's variable oxidation states and catalytic prowess. While specific quantitative data on the catalytic performance of chromium carbonate is limited in peer-reviewed literature, this guide provides a comparative overview of the expected performance of this compound based on the well-documented activity of other chromium compounds in key catalytic reactions. The data presented for alternative catalysts serves as a benchmark for evaluating the potential efficacy of this compound.
Catalytic Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Chromium(VI) reagents have historically been used for this purpose. While this compound is a Cr(III) compound, its potential to act as a precursor to active Cr(VI) species under oxidative conditions or to participate in catalytic cycles involving different oxidation states makes it a compound of interest.
Comparative Performance in Benzyl (B1604629) Alcohol Oxidation
The selective oxidation of benzyl alcohol to benzaldehyde (B42025) is a common benchmark reaction for evaluating catalyst performance.
Table 1: Comparison of Catalysts in the Oxidation of Benzyl Alcohol
| Catalyst System | Oxidant | Temperature (°C) | Conversion (%) | Selectivity to Benzaldehyde (%) | Reference |
| Chromium(VI) Oxide (CrO₃) | Periodic Acid | Room Temp. | >99 | >99 | [1] |
| Sepiolite-loaded Chromium Oxide | TBHP | 100 | ~95 | >99 | [2] |
| Polymer-supported Chromic Acid | - | 45 | (Zero order kinetics) | High | [3] |
| Platinum on Carbon Hybrids (Pt@CHs) | O₂ | 80 | 99 | High | [4] |
| Fe(NO₃)₃ | - | 80 | >95 | >95 |
Note: TBHP refers to tert-Butyl hydroperoxide. Data for this compound is not available and is presented here as a potential area of investigation.
Catalytic Oxidation of Alkenes
The oxidation of alkenes can yield various valuable products, including epoxides, diols, and enones. Chromium catalysts are known to be effective in these transformations.
Comparative Performance in Cyclohexene Oxidation
Cyclohexene oxidation is a model reaction to study the selectivity of a catalyst towards different oxidation products.
Table 2: Comparison of Catalysts in the Oxidation of Cyclohexene
| Catalyst | Oxidant | Major Products | Conversion (%) | Selectivity (%) | Reference |
| Chromium(VI) Oxide in Acetic Acid | - | 2-cyclohexen-1-one, cyclohexanone, cyclohexanol | - | 59.37 (for 2-cyclohexen-1-one) | [5] |
| Cr(III)-phthalocyanine | Iodosylbenzene | 2-cyclohexene-1-one, epoxycyclohexane, 2-cyclohexene-1-ol | - | Varies with product | [6] |
| Mn/Co on Diatomaceous Earth | O₂ | Benzene (as model) | >90 | - | [7] |
Note: The performance of this compound in this reaction is not documented and represents a research opportunity.
Polymerization and Copolymerization Reactions
Chromium-based catalysts are integral to the industrial production of polymers, such as polyethylene. They are also investigated for the copolymerization of epoxides and carbon dioxide to produce polycarbonates.
Comparative Performance in Epoxide/CO₂ Copolymerization
The synthesis of polycarbonates from CO₂ is a key area of green chemistry research.
Table 3: Comparison of Chromium Catalysts in Cyclohexene Oxide (CHO) and CO₂ Copolymerization
| Catalyst System | Co-catalyst | Temperature (°C) | Pressure (bar) | Polymer Selectivity (%) | Reference |
| (salen)Cr(III)Cl | PPNCl | 80 | 20 | High | [8] |
| (salophen)Cr(III)Br | TBAB | 80 (for internal epoxides) | 10 | Forms cyclic carbonate | [9] |
| Co(III) complex with piperidinium (B107235) arm | - | 40 | 20 | >99 | [10] |
Note: PPNCl is Bis(triphenylphosphine)iminium chloride and TBAB is Tetrabutylammonium bromide. While this compound is not a typical catalyst for this reaction, its potential as a precursor or in a heterogeneous system could be explored.
Experimental Protocols
Below is a generalized experimental protocol for the catalytic oxidation of benzyl alcohol, which can be adapted for testing this compound.
Protocol: Catalytic Oxidation of Benzyl Alcohol
-
Catalyst Preparation: If using a supported catalyst, impregnate the support (e.g., silica (B1680970) or alumina) with a solution of the chromium precursor (e.g., chromium nitrate, followed by conversion to carbonate). Calcine the material at a suitable temperature to obtain the final catalyst.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, magnetic stirrer, and thermometer, add the catalyst (e.g., 5 mol%).
-
Reactant Addition: Add the solvent (e.g., acetonitrile (B52724) or toluene) and benzyl alcohol.
-
Oxidant Addition: Slowly add the oxidant (e.g., tert-butyl hydroperoxide or aqueous hydrogen peroxide) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80-100°C) and stir for a specified time (e.g., 4-24 hours).
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the catalyst. The filtrate can be extracted with an organic solvent, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Analysis: Analyze the product mixture using GC and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzyl alcohol and the selectivity towards benzaldehyde.
Visualizing Catalytic Pathways
The following diagrams illustrate conceptual workflows and a simplified catalytic cycle for chromium-catalyzed oxidation.
References
- 1. Chromium(VI) Oxide-Catalyzed Benzylic Oxidation with Periodic Acid [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Chromium (VI) Catalyzed Oxidation of Benzyl Alcohol by Polymer Supported Chromic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 4. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Precursors for the Synthesis of Chromium-Based Materials
The selection of a precursor is a critical step in the synthesis of chromium-based materials, directly influencing the physicochemical properties, performance, and economic viability of the final product. This guide provides a comparative analysis of various alternative precursors for the synthesis of chromium oxides, carbides, nitrides, and metal-organic frameworks (MOFs), complete with experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Chromium Oxide (Cr₂O₃) Nanoparticles
Chromium(III) oxide nanoparticles are valued for their catalytic, magnetic, and pigmenting properties. The choice of precursor can significantly impact particle size, morphology, and purity.
Comparison of Precursors for Chromium Oxide Synthesis
| Precursor | Synthesis Method | Resulting Particle Size | Key Findings |
| Chromium(III) Nitrate (B79036) Nonahydrate | Thermal Decomposition | Not specified | A common precursor for preparing pristine Cr₂O₃ nanoparticles.[1][2] |
| Chromium(III) Sulfate (B86663) | Precipitation | 24 nm | Can be used in a chemical route with a precipitating agent like liquor ammonia (B1221849) to produce nanoparticles.[3] |
| Chromium(III) Chloride | Precipitation | 27 nm | Similar to chromium sulfate, this precursor is used in precipitation methods to synthesize chromium oxide nanoparticles.[3] |
| Chromium Trioxide-Phenylalanine Complex | Pyrolysis | 5-7 nm | This method is presented as a clean process, yielding a rhombohedral green chromium oxide nanostructure with a high surface area.[4] |
| Ammonium Dichromate | Solution-derived precursor method | 27.2 nm (crystallite size) | Used with nanometer carbon black as raw materials to synthesize single-phase Cr₃C₂.[5] |
Experimental Protocols for Chromium Oxide Synthesis
1. Precipitation Method using Chromium Sulfate/Chloride
This method involves the precipitation of the precursor salt solution with a precipitating agent.[3]
-
Precursors: Chromium(III) sulfate (Cr₂(SO₄)₃) or Chromium(III) chloride (CrCl₃)
-
Precipitating Agent: Liquor ammonia
-
Procedure:
-
Prepare an aqueous solution of the chosen chromium precursor.
-
Add liquor ammonia dropwise to the solution while stirring until precipitation is complete.
-
Filter the precipitate and wash it thoroughly with deionized water to remove any unreacted salts.
-
Dry the precipitate in an oven.
-
Calcination of the dried powder at a suitable temperature will yield chromium oxide nanoparticles.
-
-
Characterization: The resulting nanoparticles can be characterized by XRD for phase identification and crystallite size, and UV-Vis spectroscopy for optical properties.[3]
2. Pyrolysis of CrO₃-Phenylalanine Complex
This method utilizes a solid-state grinding and subsequent pyrolysis to produce nanoparticles.[4]
-
Precursors: Chromium trioxide (CrO₃) and Phenylalanine
-
Procedure:
-
Grind CrO₃ and phenylalanine together in a solid-solid state for 1 hour to form the precursor complex.
-
Anneal the resulting solid precursor in a muffle furnace at 600°C for 3 hours in static air.
-
-
Characterization: The final product can be analyzed using FT-IR, Raman spectroscopy, SEM, EDX, TEM, and XRD to confirm the formation of pure, crystalline Cr₂O₃ nanoparticles.[4]
Synthesis Workflow for Chromium Oxide Nanoparticles
Caption: Synthesis workflows for chromium oxide nanoparticles via precipitation and pyrolysis.
Chromium Carbide (CrₓCₙ) Materials
Chromium carbides are known for their high hardness, wear resistance, and stability at high temperatures, making them suitable for cutting tools and wear-resistant coatings.[6]
Comparison of Precursors for Chromium Carbide Synthesis
| Precursor | Co-reactant/Method | Resulting Material | Key Findings |
| Chromium(III) Nitrate Nonahydrate | Sol-gel with Aluminum Nitrate & Citric Acid | Cr₂AlC, Cr₃AlC₂, Cr₄AlC₃ (MAX phases) | A facile and cost-effective method to synthesize high-purity chromium aluminum carbide phases.[7][8] |
| Ammonium Dichromate | Aqueous synthesis with Glucose | Cr₃C₂ nano-powder | A novel precursor method for low-temperature synthesis of chromium carbide nanopowders.[9] |
| Chromium Oxide (Cr₂O₃) | Carburization with Carbon Black | Chromium Carbide | A common method involving the reduction of the oxide followed by carburization.[6][9] |
Experimental Protocol for Chromium Carbide Synthesis
Sol-Gel Synthesis of Cr-Al-C MAX Phases
This method is noted for being cost-effective and allowing for the synthesis of various chromium aluminum carbide phases.[8]
-
Precursors: Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O), Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O), Citric acid
-
Procedure:
-
Dissolve the nitrate precursors and citric acid in water using a magnetic stirrer. For a 2:1 ratio (Cr:Al), 16.0 g of Cr(NO₃)₃·9H₂O and 7.5 g of Al(NO₃)₃·9H₂O can be used with 8.4 g of citric acid.[8]
-
Heat the resulting mixture to 70-80°C to form a viscous liquid (gel).
-
Further heat treatment of the gel at higher temperatures in a controlled atmosphere will lead to the formation of the desired chromium aluminum carbide phases.
-
-
Characterization: The synthesized phases can be characterized by XRD for crystal structure, SEM for morphology, and EDX for elemental composition.[7][8]
Synthesis Workflow for Chromium Carbide (MAX Phase)
References
- 1. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. irjet.net [irjet.net]
- 4. sensors.myu-group.co.jp [sensors.myu-group.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. azom.com [azom.com]
- 7. Frontiers | Synthesis and characterization of chromium aluminum carbide MAX phases (CrxAlCx-1) for potential biomedical applications [frontiersin.org]
- 8. Synthesis and characterization of chromium aluminum carbide MAX phases (CrxAlCx-1) for potential biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Overview of Recent Advances in the Synthesis and Applications of the Transition Metal Carbide Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chromium Carbonate Purity
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for any chemical compound intended for pharmaceutical use is a critical step in ensuring its safety and efficacy. For chromium carbonate, a compound with various industrial and potential therapeutic applications, robust and reliable analytical methods are paramount. Cross-validation of these methods provides documented evidence that a given analytical procedure is fit for its intended purpose and that different methods or laboratories can produce comparable and consistent results.
This guide provides a comparative overview of analytical methods suitable for assessing the purity of this compound, outlines the principles of cross-validation in line with major regulatory guidelines, and offers detailed experimental protocols.
Principles of Analytical Method Validation and Cross-Validation
Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use.[1][2] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3][4][5][6][7][8][9][10][11][12][13][14]
Cross-validation is the process of comparing the results from two or more analytical methods or laboratories to ensure they are equivalent.[15][16][17] This is crucial when transferring a method to a different laboratory or when a new method is intended to replace an existing one.[15][18] The goal is to demonstrate that the data obtained from each method are comparable within predefined acceptance criteria.[17]
Comparison of Analytical Methods for this compound Purity
While specific literature on the cross-validation of analytical methods for this compound purity is scarce, several analytical techniques are well-suited for this purpose based on the analysis of chromium and related compounds. The choice of method will depend on the specific analytical need, such as assay of the main component or quantification of specific impurities.
Below is a comparative summary of potential analytical methods for the purity assessment of this compound. The performance characteristics are representative and would need to be established during method validation for the specific this compound material.
| Analytical Method | Intended Purpose | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| Titrimetry (Redox Titration) | Assay of Chromium (III) | Oxidation of Cr(III) to Cr(VI) followed by titration with a reducing agent. | Accuracy: 98.0-102.0% recoveryPrecision (RSD): ≤ 2% | High precision and accuracy for assay; cost-effective. | Not suitable for low-level impurities; can be labor-intensive. |
| Ion Chromatography (IC) | Quantification of carbonate and anionic impurities (e.g., chloride, sulfate). | Separation of ions based on their affinity for an ion-exchange resin, followed by conductivity detection. | Accuracy: 95.0-105.0% recoveryPrecision (RSD): ≤ 5%LOQ: ppm levels | Can determine multiple anions in a single run; high sensitivity. | Requires specialized equipment; potential for matrix interference. |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Quantification of elemental impurities (e.g., heavy metals). | Excitation of atoms in a plasma and measurement of the emitted light at characteristic wavelengths. | Accuracy: 90.0-110.0% recoveryPrecision (RSD): ≤ 5%LOQ: ppb to ppm levels | Multi-element analysis capability; high throughput. | High initial instrument cost; potential for spectral interferences. |
| X-Ray Fluorescence (XRF) | Identification and quantification of elemental composition. | Excitation of inner shell electrons by X-rays and detection of the characteristic fluorescence X-rays. | Accuracy: Varies with matrix and standard availabilityPrecision (RSD): ≤ 5% | Non-destructive; minimal sample preparation. | Lower sensitivity for lighter elements; matrix effects can be significant. |
Experimental Protocols
Assay of this compound by Redox Titration
Principle: Chromium (III) in the sample is oxidized to Chromium (VI) using a suitable oxidizing agent (e.g., ammonium (B1175870) persulfate). The resulting dichromate is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (B86663), using a suitable indicator to determine the endpoint.
Methodology:
-
Sample Preparation: Accurately weigh about 250 mg of this compound into a 250 mL flask.
-
Digestion: Add 50 mL of 1 M sulfuric acid and heat gently to dissolve the sample completely.
-
Oxidation: Add 1 g of ammonium persulfate and a few drops of silver nitrate (B79036) solution (catalyst). Boil the solution for 15 minutes to ensure complete oxidation of Cr(III) to Cr(VI) and to destroy excess persulfate.
-
Titration: Cool the solution and add 5 drops of ferroin (B110374) indicator. Titrate with standardized 0.1 N ferrous ammonium sulfate until the color changes from blue-green to reddish-brown.
-
Calculation: Calculate the percentage of this compound in the sample based on the volume of titrant used.
Determination of Anionic Impurities by Ion Chromatography
Principle: An aqueous extract of the this compound sample is injected into an ion chromatograph. The anions are separated on an anion-exchange column and detected by a conductivity detector.
Methodology:
-
Sample Preparation: Accurately weigh 1.0 g of this compound into a 100 mL volumetric flask. Add 80 mL of deionized water and sonicate for 15 minutes. Dilute to volume with deionized water and mix well. Filter the solution through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: A suitable anion-exchange column (e.g., Dionex IonPac AS14).
-
Eluent: A solution of sodium carbonate and sodium bicarbonate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Suppressed conductivity.
-
-
Analysis: Inject the sample solution and a series of calibration standards for the anions of interest (e.g., chloride, sulfate).
-
Quantification: Determine the concentration of each anionic impurity in the sample by comparing the peak areas to the calibration curve.
Quantification of Elemental Impurities by ICP-OES
Principle: The this compound sample is digested in acid to bring the elemental impurities into solution. The solution is then introduced into an argon plasma, which excites the atoms of the elements. The characteristic light emitted by each element is measured to determine its concentration.
Methodology:
-
Sample Preparation: Accurately weigh about 100 mg of this compound into a digestion vessel. Add 5 mL of concentrated nitric acid and 2 mL of hydrochloric acid. Digest the sample using a microwave digestion system.
-
Dilution: After digestion, cool the solution and quantitatively transfer it to a 50 mL volumetric flask. Dilute to volume with deionized water.
-
Instrumental Analysis:
-
Instrument: Inductively Coupled Plasma - Optical Emission Spectrometer.
-
Plasma Gas: Argon.
-
Wavelengths: Select appropriate emission lines for the elements of interest, avoiding spectral interferences from chromium.
-
-
Analysis: Aspirate the sample solution and a series of multi-element calibration standards into the plasma.
-
Quantification: Determine the concentration of each elemental impurity by comparing the emission intensity to the calibration curve.
Visualizing Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate key workflows in the cross-validation and method selection process.
Caption: General workflow for the cross-validation of two analytical methods.
Caption: Logical flow for selecting an analytical method based on the specific requirement.
References
- 1. uspbpep.com [uspbpep.com]
- 2. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. propharmagroup.com [propharmagroup.com]
- 6. qbdgroup.com [qbdgroup.com]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. investigationsquality.com [investigationsquality.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. altabrisagroup.com [altabrisagroup.com]
- 15. pharmaguru.co [pharmaguru.co]
- 16. Pharmaceutical Analytical Methods Validation, Verification and Transfer - CD Formulation [formulationbio.com]
- 17. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
A Comparative Analysis of Chromium Compounds for Surface Treatment: Unveiling the Role of Chromium Carbonate
For researchers, scientists, and professionals in material science and engineering, the selection of an optimal surface treatment is critical for ensuring product longevity and performance. While various chromium compounds have been pivotal in enhancing corrosion resistance and wear properties, the industry is continually seeking more environmentally benign and efficient alternatives. This guide provides a detailed comparison of the efficacy of different chromium compounds used for surface treatment, with a special focus on the emerging role of chromium carbonate as a precursor for trivalent chromium coatings.
Chromium-based surface treatments have long been the gold standard for protecting metallic substrates from corrosion and degradation. The two primary forms utilized are hexavalent chromium (Cr(VI)) and trivalent chromium (Cr(III)). While hexavalent chromium processes have historically offered superior corrosion resistance, significant environmental and health concerns associated with their toxicity have driven the development and adoption of trivalent chromium alternatives.[1][2]
This compound (Cr₂(CO₃)₃) is a key trivalent chromium compound that serves as a precursor in the formulation of modern trivalent chromium conversion coatings and plating baths.[3][4] Its primary advantage lies in its ability to introduce trivalent chromium ions into the treatment solution without the accumulation of undesirable counter-anions, such as chlorides or sulfates, which can complicate bath maintenance and performance.[5]
Performance Comparison: Trivalent vs. Hexavalent Chromium
The performance of chromium conversion coatings is most commonly evaluated by their resistance to corrosion, typically measured in hours of exposure to a salt spray environment according to the ASTM B117 standard.[6][7] Adhesion and wear resistance are also critical parameters.
While direct comparative data for coatings derived specifically from this compound is not extensively published, the performance of the resulting trivalent chromium coatings provides a strong basis for evaluation against traditional hexavalent chromium treatments.
| Performance Metric | Hexavalent Chromium Coatings | Trivalent Chromium Coatings (General) | Source of Trivalent Chromium | Key Observations |
| Corrosion Resistance (ASTM B117 Salt Spray) | Up to 1000+ hours | 168 to 1500 hours on various aluminum alloys[6] | Typically chromium sulfate (B86663) or chloride; this compound is a viable alternative source[3][5] | Performance of trivalent coatings can be comparable to or even exceed hexavalent coatings depending on the alloy and process parameters.[6] |
| Adhesion | Excellent | Excellent | Not specified in performance data | Both coating types generally provide a good base for subsequent painting and sealing. |
| Wear Resistance | High | Good | Not specified in performance data | Hexavalent chromium coatings are known for their exceptional hardness. |
| Environmental & Health Impact | High (Carcinogenic, toxic)[1] | Low (Significantly less toxic)[2] | This compound offers a "cleaner" source with no unwanted anions.[5] | Trivalent chromium is the environmentally preferred alternative. |
| Bath Maintenance | Requires frequent monitoring and control | Simpler, especially when using sources like this compound that do not introduce interfering ions.[5] | This compound | The use of this compound can lead to more stable and easier-to-maintain baths.[5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of surface treatment performance. Below are generalized experimental protocols based on industry standards and research literature.
Substrate Preparation
-
Cleaning: The substrate (e.g., aluminum alloy 2024-T3 or 7075-T6) is first cleaned with a mild alkaline detergent to remove organic contaminants.
-
Rinsing: Thorough rinsing with deionized water is performed.
-
Deoxidizing/Etching: The substrate is immersed in a deoxidizing or etching solution to remove the natural oxide layer and activate the surface.
-
Rinsing: A final rinse with deionized water is conducted before the conversion coating application.
Conversion Coating Application
-
Trivalent Chromium Bath Preparation: A trivalent chromium conversion coating bath is prepared. If using this compound, it is dissolved in an acidic solution to provide the source of Cr(III) ions.[3][5] The bath typically operates at a pH of 3.6 to 4.0 and at ambient temperatures.[6]
-
Immersion: The prepared substrate is immersed in the trivalent chromium bath for a specified duration, typically ranging from 2 to 30 minutes.[6]
-
Rinsing: The coated substrate is rinsed with deionized water.
-
Drying: The substrate is dried using warm air.
Performance Evaluation
-
Corrosion Resistance: The coated samples are placed in a salt spray cabinet and subjected to a 5% neutral salt spray (NSS) in accordance with ASTM B117.[6][7] The samples are periodically inspected for signs of corrosion (e.g., pitting), and the time to failure is recorded.
-
Adhesion Testing: For painted systems, adhesion is evaluated using methods such as the tape test (ASTM D3359) after exposure to wet and dry conditions.
-
Wear Resistance: Wear properties can be assessed using various tribological tests, such as pin-on-disk or Taber abrasion tests, to measure material loss over a specified number of cycles.
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative logic, the following diagrams are provided.
References
- 1. lmcindustries.com [lmcindustries.com]
- 2. Hexavalent vs Trivalent Chromium | PAVCO [pavco.com]
- 3. US20110168051A1 - Chromium (iii) carbonate and process for producing the same - Google Patents [patents.google.com]
- 4. chemiis.com [chemiis.com]
- 5. CN102143914A - Chromium(III) carbonate and process for production of same - Google Patents [patents.google.com]
- 6. dau.edu [dau.edu]
- 7. materialsdata.nist.gov [materialsdata.nist.gov]
"assessing the environmental impact of chromium carbonate versus other chromium compounds"
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the environmental impact of chromium carbonate against other prevalent chromium compounds. The assessment is based on key environmental indicators, including toxicity, mobility, and regulatory status, supported by experimental data and standardized testing protocols. The fundamental distinction in the environmental profile of chromium compounds lies in the oxidation state of the chromium ion. Compounds containing trivalent chromium (Cr(III)), such as this compound, are generally less toxic and less mobile in the environment than compounds containing hexavalent chromium (Cr(VI)), such as chromium trioxide.[1][2][3]
Comparative Data on Chromium Compounds
The following tables summarize the key properties and toxicity data for this compound (Cr(III)), chromium chloride (Cr(III)), chromium picolinate (B1231196) (Cr(III)), and chromium trioxide (Cr(VI)).
Table 1: General Properties and Environmental Fate
| Property | This compound (Cr(III)) | Chromium Chloride (Cr(III)) | Chromium Picolinate (Cr(III)) | Chromium Trioxide (Cr(VI)) |
| Formula | Cr₂(CO₃)₃ | CrCl₃ | Cr(C₆H₄NO₂)₃ | CrO₃ |
| Oxidation State | +3 | +3 | +3 | +6 |
| Primary Use | Pigments, catalysts | Plating, catalyst, supplement | Nutritional supplement[4][5] | Chrome plating, wood preservation[1] |
| Water Solubility | Insoluble | Soluble[6] | Poorly soluble[5][7] | Highly soluble[1] |
| Environmental Mobility | Low due to insolubility. | High mobility in water.[6] | Low mobility. | Very high; readily leaches into water systems.[1] |
| Bioavailability | Very low. | Moderate. | Low, but designed for absorption.[4] | High; can cross cell membranes via anion transporters.[8] |
| Persistence | Stable as Cr(III), can persist in sediment. | Persists as Cr(III) ion in solution. | Stable, persists in the environment. | Can be reduced to Cr(III) in the presence of organic matter, but can also persist for years in certain soils.[9] |
| Regulatory Status (TCLP Limit) | Not typically a primary concern. | Subject to 5.0 mg/L total chromium limit.[10] | Not typically regulated under TCLP. | Subject to 5.0 mg/L total chromium limit.[10] |
Table 2: Acute Toxicity Data
| Toxicity Endpoint | This compound (Cr(III)) | Chromium Chloride (Cr(III)) | Chromium Picolinate (Cr(III)) | Chromium Trioxide (Cr(VI)) |
| Oral LD₅₀ (Rat) | Not classified as acutely toxic.[11] | 440 - 1790 mg/kg[12] | Data not available; low acute toxicity expected. | 25 - 29 mg/kg[13] |
| Inhalation LC₅₀ (Rat) | Not classified. | Not available. | Not available. | 87 - 217 mg/m³[1][13] |
| Dermal LD₅₀ (Rabbit) | Not classified. | Not available. | Not available. | 57 mg/kg[13] |
| Aquatic LC₅₀ (Fish, 96h) | Data not available; low toxicity expected. | 31.5 mg/L (Fundulus heteroclitus) | Data not available; low toxicity expected. | 0.086 - 40 mg/L (Varies by species)[14][15] |
| Aquatic EC₅₀ (Daphnia, 48h) | Data not available; low toxicity expected. | 9.87 mg/L | Not available. | 0.8 mg/L[13] |
| Carcinogenicity | Not classified as a carcinogen. | Not classified as a carcinogen. | Not classified as a carcinogen. | Known human carcinogen (Group 1) by inhalation.[1][13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are summaries of two standard protocols used to generate the types of data presented above.
Protocol 1: Fish Acute Toxicity Test (OECD Guideline 203)
This method is designed to determine the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour period.[2]
-
Test Organisms : A recommended fish species (e.g., Zebrafish, Rainbow Trout) is selected. Fish are acclimatized to laboratory conditions for at least 12 days.[16]
-
Test Concentrations : At least five concentrations of the test substance, arranged in a geometric series, are prepared along with a control group (water only).[17]
-
Exposure : A minimum of seven fish are randomly allocated to each test and control tank. The fish are exposed to the substance for a continuous 96-hour period under controlled conditions (temperature, pH, light).[17]
-
Observations : Mortalities and any sublethal effects (e.g., loss of equilibrium, respiratory changes) are recorded at 24, 48, 72, and 96 hours.[17]
-
Data Analysis : The cumulative mortality at 96 hours is plotted against the test concentrations. Statistical methods, such as probit analysis, are used to calculate the LC₅₀ value—the concentration estimated to be lethal to 50% of the test fish.[18]
Protocol 2: Toxicity Characteristic Leaching Procedure (TCLP) (EPA Method 1311)
The TCLP is designed to simulate the leaching a waste will undergo if disposed of in a municipal landfill and determines the mobility of contaminants.[19]
-
Sample Preparation : The solid waste sample is prepared. If the solid content is less than 0.5%, it is filtered, and the liquid phase is considered the TCLP extract. For solids, the particle size may need to be reduced.[19]
-
Extraction Fluid Selection : One of two acidic extraction fluids is selected based on the alkalinity of the waste sample. This is to simulate the acidic conditions of landfill leachate.[19]
-
Leaching Process : The solid sample is mixed with the selected extraction fluid at a liquid-to-solid ratio of 20:1 by weight. The mixture is placed in a rotary agitation device and tumbled end-over-end at 30 rpm for 18 hours.[20]
-
Separation and Analysis : After agitation, the mixture is filtered to separate the liquid leachate from the solid phase.[19]
-
Contaminant Measurement : The liquid leachate is then analyzed using appropriate methods (e.g., Inductively Coupled Plasma-Mass Spectrometry) to determine the concentration of target analytes. For chromium, the regulatory limit that defines a hazardous waste is 5.0 mg/L in the leachate.[10]
Mechanistic Insights and Experimental Workflows
Cellular Toxicity Pathway of Hexavalent Chromium (Cr(VI))
Hexavalent chromium exerts its toxic and carcinogenic effects through a multi-stage intracellular process. Cr(VI) compounds, being structurally similar to sulfate (B86663) and phosphate (B84403) ions, can readily enter cells using anion transport channels.[8] Once inside, Cr(VI) is reduced by cellular components like ascorbate (B8700270) and glutathione (B108866) to the more stable Cr(III) state. This reduction process is not benign; it generates highly reactive oxygen species (ROS) and unstable chromium intermediates (Cr(V) and Cr(IV)).[21][22] These reactive species cause widespread cellular damage, including oxidative stress, lipid peroxidation, mitochondrial damage, and direct damage to DNA, leading to strand breaks and the formation of DNA adducts. This genetic damage can activate tumor suppressor pathways like p53 and other stress-response pathways (e.g., MAPK, PI3K-Akt), which can ultimately trigger apoptosis (programmed cell death) or, if the damage is not repaired correctly, lead to mutations and carcinogenesis.[23][24]
Environmental Risk Assessment Workflow
A typical experimental workflow to assess the environmental risk of chromium compounds in soil or sediment involves several key stages. The process begins with systematic sample collection from the site of interest. These samples are then prepared in the laboratory, which usually involves drying, sieving, and acid digestion to bring the metals into a solution that can be analyzed. The concentration of chromium and other heavy metals is then quantified using sensitive analytical techniques like Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). The resulting concentration data is compared to geochemical background levels and regulatory standards. Finally, various ecological risk indices, such as the Contamination Factor (CF) and Potential Ecological Risk Index (RI), are calculated to evaluate the level of contamination and the potential threat to the local ecosystem.[25][26]
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 3. oecd.org [oecd.org]
- 4. Chronic Toxicity and Carcinogenicity Studies of Chromium Picolinate Monohydrate Administered in Feed to F344/N Rats and B6C3F1 Mice for 2 Years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromium(III) picolinate - Wikipedia [en.wikipedia.org]
- 6. fishersci.com [fishersci.com]
- 7. Chromium Picolinate - LKT Labs [lktlabs.com]
- 8. Mechanisms of Chromium-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tceq.texas.gov [tceq.texas.gov]
- 11. chemos.de [chemos.de]
- 12. resources.finalsite.net [resources.finalsite.net]
- 13. pallavchemicals.com [pallavchemicals.com]
- 14. bisleyinternational.com [bisleyinternational.com]
- 15. fishersci.com [fishersci.com]
- 16. Revision of the Fish Acute Toxicity Testing Guideline OECD 203 | ibacon GmbH [ibacon.com]
- 17. oecd.org [oecd.org]
- 18. eurofins.com.au [eurofins.com.au]
- 19. getenviropass.com [getenviropass.com]
- 20. phoslab.com [phoslab.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Signaling Pathways and Genes Associated with Hexavalent Chromium-Induced Hepatotoxicity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 24. Toxic and carcinogenic effects of hexavalent chromium in mammalian cells in vivo and in vitro: a recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Heavy Metal Contamination in Homestead Agricultural Soils of Bangladesh: Industrial Influence, Human Exposure and Ecological Risk Assessment [mdpi.com]
- 26. Assessment of Heavy Metal Pollution Levels in Sediments and of Ecological Risk by Quality Indices, Applying a Case Study: The Lower Danube River, Romania | MDPI [mdpi.com]
Safety Operating Guide
Proper Disposal of Chromium Carbonate: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory safety protocols. This guide provides detailed, step-by-step procedures for the proper disposal of chromium carbonate, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care to minimize exposure risks. Always consult the specific Safety Data Sheet (SDS) for the product you are using.
Personal Protective Equipment (PPE) and Handling:
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[1] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). | To prevent skin contact. Gloves must be inspected before use and disposed of properly after. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely, wear a NIOSH-approved respirator.[1] | To avoid inhalation of dust or aerosols. |
| Protective Clothing | Laboratory coat. | To prevent contamination of personal clothing. |
Handling and Storage:
-
Avoid contact with skin and eyes.[1]
-
Prevent the formation of dust and aerosols.[2]
-
Store in a cool, dry, and well-ventilated place in a tightly closed container.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not dispose of this material in regular trash or down the drain.
1. Waste Identification and Segregation:
-
Classification: While some regulations may not classify this compound as a hazardous substance, it is best practice to treat it as hazardous waste due to its chromium content.[1][3]
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.
2. Containment and Labeling:
-
Container: Place the waste in a suitable, closed, and properly labeled container.[1] The container should be in good condition and compatible with the chemical.
-
Labeling: The label should clearly identify the contents as "Hazardous Waste: this compound," and include the date of accumulation and any other information required by your institution or local regulations.
3. Accidental Spill Cleanup: In the event of a spill, follow these procedures:
-
Ventilation: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the spill to enter drains or waterways.[1][3]
-
Cleanup:
-
Wear appropriate PPE as outlined in the table above.
-
For solid spills, carefully sweep or scoop up the material to avoid creating dust.
-
For liquid suspensions, soak up the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[1]
-
Place the absorbed material and any contaminated cleaning supplies into a suitable, closed container for disposal as hazardous waste.[1]
-
4. Final Disposal:
-
Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product.[1] If the container is thoroughly rinsed (triply rinsed or equivalent), it may be offered for recycling or reconditioning, depending on local regulations.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chromium Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling chromium carbonate, offering procedural, step-by-step guidance to minimize risks and streamline laboratory workflows.
Personal Protective Equipment (PPE)
When handling this compound, a multi-layered approach to personal protection is crucial to prevent contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles | NIOSH (US) or EN 166 (EU) approved | Protects eyes from dust and splashes.[1] |
| Face shield (8-inch minimum) | Provides additional protection for the entire face.[1] | ||
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or neoprene) | EN 374 | Prevents skin contact with the chemical.[2][3] |
| Lab coat | Protects personal clothing from contamination. | ||
| Corrosive-resistant apron | Recommended for added protection against spills.[3] | ||
| Respiratory Protection | Air-purifying respirator with N95, R95, P95, or higher-rated filters | NIOSH approved | Necessary when ventilation is inadequate or if dust is generated.[4] |
| Self-contained breathing apparatus (SCBA) | Required for firefighting or in situations with high concentrations of airborne particles.[1] |
Health Hazard Summary
Understanding the potential health effects of this compound is fundamental to its safe handling. While some safety data sheets indicate that it is not classified as a hazardous substance under specific regulations, chromium compounds, in general, can pose health risks.[5]
| Exposure Route | Potential Health Effects |
| Inhalation | May cause irritation to the nose, throat, and respiratory tract, leading to coughing and wheezing.[6][7] |
| Skin Contact | Can cause skin irritation.[6] It is recommended to wash off with soap and plenty of water.[1][5] |
| Eye Contact | May cause eye irritation.[6] It is advised to rinse thoroughly with plenty of water for at least 15 minutes.[1] |
| Ingestion | May cause gastrointestinal irritation. Do not induce vomiting; rinse the mouth with water and seek medical attention.[2][6] |
| Chronic Exposure | Prolonged or repeated exposure to chromium compounds can lead to target organ damage, affecting the kidneys, lungs, and liver.[6] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and comply with regulations.
-
Waste Collection :
-
Waste Storage :
-
Waste Treatment and Disposal :
-
Chromium waste must be disposed of as hazardous waste.[1] Do not discharge it into drains or the environment.[2][5]
-
While this compound is a trivalent chromium compound, many industrial chromium wastes contain the more toxic hexavalent form (Cr(VI)).[8] A common treatment for chromium waste involves reducing any Cr(VI) to the less toxic trivalent form (Cr(III)) and then precipitating it as chromium hydroxide.[9][10]
-
The final disposal should be handled by a licensed chemical waste disposal service in accordance with local, state, and federal regulations.[2][11] Landfilling is a common disposal method for treated chromium waste.[9]
-
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and environmental responsibility. Always refer to your institution's specific safety protocols and the most current Safety Data Sheet (SDS) for the material you are using.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Chromium metal [cdc.gov]
- 5. chemos.de [chemos.de]
- 6. louisville.edu [louisville.edu]
- 7. nj.gov [nj.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Sciencemadness Discussion Board - Disposal of hexavalent chromium - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. reddit.com [reddit.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
